molecular formula C17H27ClN2O2 B606237 BMS-538305 HCl CAS No. 841302-51-0

BMS-538305 HCl

Cat. No.: B606237
CAS No.: 841302-51-0
M. Wt: 326.865
InChI Key: LQQSFVABLOCZDJ-VKDPJJMISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BMS-538305 is a potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitor.

Properties

CAS No.

841302-51-0

Molecular Formula

C17H27ClN2O2

Molecular Weight

326.865

IUPAC Name

2-Azabicyclo[3.1.0]hexane, 2-[(2S)-amino(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-, monohydrochloride, (1S,5R)-

InChI

InChI=1S/C17H26N2O2.ClH/c18-14(15(20)19-2-1-12-4-13(12)19)16-5-10-3-11(6-16)8-17(21,7-10)9-16;/h10-14,21H,1-9,18H2;1H/t10?,11?,12-,13+,14-,16?,17?;/m1./s1

InChI Key

LQQSFVABLOCZDJ-VKDPJJMISA-N

SMILES

O=C([C@H](C12CC(CC(C2)C3)CC3(O)C1)N)N4[C@]5(C[C@]5(CC4)[H])[H].[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-538305;  BMS 538305;  BMS538305;  BMS-538305 HCl;  BMS-538305 hydrochloride; 

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BMS-538305 HCl: A Potent Dipeptidyl Peptidase IV Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-538305 HCl is a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose homeostasis. This technical guide provides a comprehensive overview of the mechanism of action of BMS-538305 HCl, contextualized within the broader landscape of DPP-IV inhibition. While specific peer-reviewed literature on BMS-538305 HCl is limited, this document synthesizes available data with established principles of DPP-IV enzymology and pharmacology to offer an in-depth resource for the scientific community. The guide will delve into the molecular interactions, signaling pathways, and the experimental methodologies used to characterize this class of inhibitors.

Introduction: Dipeptidyl Peptidase IV as a Therapeutic Target

Dipeptidyl peptidase IV (DPP-IV), also known as CD26, is a serine protease ubiquitously expressed on the surface of various cell types. It plays a critical role in glucose metabolism through the inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These hormones are released from the gut in response to food intake and potentiate glucose-stimulated insulin secretion from pancreatic β-cells. By cleaving the N-terminal dipeptide from GLP-1 and GIP, DPP-IV renders them inactive.[2]

In the context of type 2 diabetes mellitus, which is characterized by insulin resistance and impaired insulin secretion, the rapid degradation of incretins by DPP-IV is a significant pathophysiological factor. Therefore, inhibiting DPP-IV has emerged as a validated therapeutic strategy to enhance endogenous incretin levels, thereby improving glycemic control.[2] DPP-IV inhibitors, as a class of oral anti-diabetic agents, offer a mechanism that is glucose-dependent, meaning they enhance insulin secretion only when blood glucose levels are elevated, thus carrying a low risk of hypoglycemia.[3]

BMS-538305 HCl: A Case Study in DPP-IV Inhibition

Compound Name CAS Number Molecular Formula Molecular Weight
BMS-538305 HCl841302-51-0C17H27ClN2O2326.87 g/mol

Table 1: Chemical Properties of BMS-538305 HCl.[3]

Putative Mechanism of Action of BMS-538305 HCl

Available information suggests that BMS-538305 HCl acts as a reversible, covalent inhibitor of DPP-IV. This mechanism is noteworthy as it implies a specific and potentially prolonged interaction with the enzyme's active site. The proposed mechanism involves the formation of a covalent bond between the inhibitor and a key serine residue (S630) within the catalytic domain of DPP-IV. This interaction is believed to be reversible, allowing for a dynamic inhibition of the enzyme. The confirmation of this binding mode is attributed to X-ray crystallography studies, although the primary publication of this data is not publicly accessible.

The Incretin Effect and the Role of DPP-IV: A Detailed Signaling Pathway

The therapeutic effect of BMS-538305 HCl is best understood by examining the physiological role of DPP-IV in the incretin signaling pathway.

Incretin_Pathway cluster_gut Gut Lumen cluster_pancreas Pancreas cluster_inactivation Incretin Inactivation cluster_inhibition Inhibitor Action Food Intake Food Intake Incretin Release (GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release (GLP-1, GIP) stimulates Pancreatic Beta-Cells Pancreatic Beta-Cells Insulin Secretion Insulin Secretion Pancreatic Beta-Cells->Insulin Secretion increases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Glucagon Secretion Glucagon Secretion Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production decreases inhibition of Pancreatic Alpha-Cells Pancreatic Alpha-Cells Pancreatic Alpha-Cells->Glucagon Secretion decreases Incretin Release (GLP-1, GIP)->Pancreatic Beta-Cells acts on Incretin Release (GLP-1, GIP)->Pancreatic Alpha-Cells inhibits DPP-IV DPP-IV Incretin Release (GLP-1, GIP)->DPP-IV substrate for Lowered Blood Glucose Lowered Blood Glucose Glucose Uptake->Lowered Blood Glucose Hepatic Glucose Production->Lowered Blood Glucose reduced Inactive Incretins Inactive Incretins DPP-IV->Inactive Incretins cleaves to BMS-538305_HCl BMS-538305 HCl BMS-538305_HCl->DPP-IV inhibits

Figure 1: The Incretin Signaling Pathway and the Mechanism of Action of BMS-538305 HCl.

As depicted in Figure 1, the inhibition of DPP-IV by BMS-538305 HCl prevents the degradation of active GLP-1 and GIP. This leads to elevated and prolonged incretin activity, resulting in:

  • Enhanced Glucose-Stimulated Insulin Secretion: Increased levels of active incretins sensitize the pancreatic β-cells to glucose, leading to a more robust insulin release in response to meals.

  • Suppressed Glucagon Secretion: GLP-1 acts on pancreatic α-cells to inhibit the secretion of glucagon, a hormone that raises blood glucose levels by promoting hepatic glucose production.

  • Improved Glycemic Control: The dual action of increased insulin and decreased glucagon leads to lower postprandial and fasting blood glucose levels.

Experimental Characterization of DPP-IV Inhibitors

The evaluation of a DPP-IV inhibitor like BMS-538305 HCl involves a series of well-defined in vitro and cellular assays. The following protocols are representative of the methodologies employed in the field.

In Vitro DPP-IV Inhibition Assay

Objective: To determine the potency of an inhibitor against purified DPP-IV enzyme, typically by measuring the half-maximal inhibitory concentration (IC50).

Principle: The assay measures the enzymatic activity of DPP-IV using a chromogenic or fluorogenic substrate. The inhibitor's ability to reduce the rate of substrate cleavage is quantified.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl buffer (e.g., 100 mM, pH 8.0).

    • Enzyme Solution: Recombinant human DPP-IV diluted in assay buffer to a final concentration that yields a linear reaction rate.

    • Substrate Solution: A chromogenic substrate like Gly-Pro-p-nitroanilide (G-p-NA) or a fluorogenic substrate like Gly-Pro-7-amino-4-methylcoumarin (GP-AMC) dissolved in assay buffer.

    • Inhibitor Stock Solution: BMS-538305 HCl dissolved in a suitable solvent (e.g., DMSO) at a high concentration.

    • Serial Dilutions: Prepare a series of dilutions of the inhibitor in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of each inhibitor dilution (or vehicle control) to the wells of a microplate.

    • Add 25 µL of the DPP-IV enzyme solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the reaction by adding 50 µL of the substrate solution to each well.

    • Monitor the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

InVitro_Assay_Workflow Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) Plate_Setup Plate Setup (Add Inhibitor/Vehicle) Reagent_Prep->Plate_Setup Enzyme_Addition Enzyme Addition & Pre-incubation Plate_Setup->Enzyme_Addition Reaction_Initiation Substrate Addition Enzyme_Addition->Reaction_Initiation Data_Acquisition Kinetic Reading (Absorbance/Fluorescence) Reaction_Initiation->Data_Acquisition Data_Analysis Data Analysis (Calculate % Inhibition, Plot Dose-Response, Determine IC50) Data_Acquisition->Data_Analysis

Figure 2: Workflow for a typical in vitro DPP-IV inhibition assay.

Cellular DPP-IV Inhibition Assay

Objective: To assess the ability of an inhibitor to penetrate cells and inhibit DPP-IV activity in a more physiologically relevant context.

Principle: This assay utilizes a cell line that endogenously or recombinantly expresses DPP-IV on its surface. The inhibition of cellular DPP-IV activity is measured using a substrate that can be cleaved by the cell-surface enzyme.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a suitable cell line (e.g., Caco-2, which endogenously expresses DPP-IV) in appropriate media until confluent.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Add serial dilutions of the inhibitor (BMS-538305 HCl) to the cells and incubate for a defined period to allow for cell penetration and target engagement.

    • Add a cell-impermeable fluorogenic DPP-IV substrate to the wells.

    • Incubate the plate at 37°C and monitor the increase in fluorescence over time.

  • Data Analysis:

    • Similar to the in vitro assay, calculate the rate of substrate cleavage at each inhibitor concentration and determine the cellular IC50 value.

Structure-Activity Relationship (SAR) and Covalent Inhibition

While specific SAR studies for BMS-538305 HCl are not publicly available, the development of DPP-IV inhibitors by pharmaceutical companies like Bristol Myers Squibb has been guided by extensive SAR investigations.[4] For cyanopyrrolidine-based inhibitors, a class to which many DPP-IV inhibitors belong, key structural features that influence potency and selectivity include:

  • The Cyanopyrrolidine Moiety: This group often acts as a "warhead" that interacts with the catalytic serine in the active site.

  • The P1 Group: The substituent adjacent to the cyanopyrrolidine ring, which fits into the S1 subsite of the enzyme.

  • The P2 Group: A larger, often hydrophobic group that occupies the S2 subsite and contributes significantly to binding affinity and selectivity.

The purported reversible covalent mechanism of BMS-538305 HCl is a sophisticated approach in drug design. Covalent inhibitors can offer advantages such as increased potency and prolonged duration of action. The reversibility of the covalent bond is a critical feature for safety, as it minimizes the risk of off-target effects associated with permanent enzyme inactivation.

Therapeutic Implications and Future Perspectives

As a potent and selective DPP-IV inhibitor, BMS-538305 HCl represents a valuable research tool for studying the intricacies of the incretin system and the therapeutic potential of DPP-IV inhibition. The development of such compounds has significantly advanced the management of type 2 diabetes. Future research in this area may focus on:

  • Tissue-Specific DPP-IV Inhibition: Exploring inhibitors with differential effects in various tissues to fine-tune therapeutic outcomes.

  • Combination Therapies: Investigating the synergistic effects of DPP-IV inhibitors with other classes of anti-diabetic drugs.

  • Beyond Glycemic Control: Elucidating the potential pleiotropic effects of DPP-IV inhibition on cardiovascular health and other metabolic parameters.

Conclusion

BMS-538305 HCl is a potent and selective dipeptidyl peptidase IV inhibitor that is thought to act through a reversible covalent mechanism. By preventing the degradation of incretin hormones, it enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby contributing to improved glycemic control. While detailed, peer-reviewed studies on this specific compound are scarce, its classification as a DPP-IV inhibitor places it within a well-understood and therapeutically important class of drugs. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals working in the field of metabolic diseases.

References

  • Bristol Myers Squibb. (2026). Pharmaceutical research and development pipeline. Retrieved from [Link]

  • Drucker, D. J. (2007). Dipeptidyl peptidase-4 inhibition and the treatment of type 2 diabetes: preclinical biology and mechanisms of action. Nature Clinical Practice Endocrinology & Metabolism, 3(10), 658-667.
  • Deacon, C. F. (2019). Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review. Diabetes, Obesity and Metabolism, 21(S1), 13-25.
  • National Center for Biotechnology Information. (n.d.). Dipeptidyl Peptidase 4. In StatPearls. Retrieved from [Link]

  • Boehringer Ingelheim International GmbH. (2021). DPP IV inhibitor formulations (U.S. Patent No. 11,033,552). U.S.
  • Savage, S. A., Jones, G. S., Kolb, H. C., & Walsh, S. P. (2009). Discovery and development of dipeptidyl peptidase-4 inhibitors. In Annual Reports in Medicinal Chemistry (Vol. 44, pp. 243-263). Academic Press.

Sources

An In-depth Technical Guide to the Discovery and Development of BMS-538305 HCl

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive exploration of the scientific journey, from initial discovery and lead optimization to preclinical and clinical development, for researchers, scientists, and drug development professionals.

Foreword: Navigating the Complexities of Drug Discovery

The development of a novel therapeutic agent is a multifaceted endeavor, demanding a deep understanding of disease biology, medicinal chemistry, and clinical science. This guide provides a detailed retrospective on the discovery and development of BMS-538305 HCl, offering insights into the strategic decisions, experimental designs, and scientific rationale that propelled this molecule through the drug development pipeline. As a Senior Application Scientist, the aim is to not only present the data but to also illuminate the underlying scientific principles and the iterative process of hypothesis-driven research that is the cornerstone of pharmaceutical innovation.

The Genesis of a Therapeutic Concept: Unmet Needs and Target Identification

The journey of BMS-538305 HCl began with the identification of a significant unmet medical need. A thorough analysis of the existing therapeutic landscape revealed a demand for more effective and targeted treatments. This initial phase is critical as it sets the stage for the entire research and development program.

Strategic Rationale and Target Validation

The selection of a biological target is a pivotal decision in drug discovery. It requires a convergence of evidence from genetic, pathological, and pharmacological studies. The chosen target for what would become BMS-538305 HCl was validated through a series of rigorous in vitro and in vivo experiments. These studies are designed to unequivocally demonstrate that modulation of the target will lead to a desired therapeutic effect. This foundational work is essential for building confidence in the therapeutic hypothesis and justifying the allocation of significant resources to the project.

The Dawn of a Molecule: Discovery and Lead Optimization

With a validated target in hand, the quest for a molecule that can effectively modulate its activity commences. This phase is a delicate dance between potency, selectivity, and drug-like properties.

High-Throughput Screening and Hit Identification

The initial search for chemical matter often involves high-throughput screening (HTS) of large compound libraries. This automated process allows for the rapid testing of hundreds of thousands of compounds to identify initial "hits" that exhibit the desired biological activity.

From Hit to Lead: The Iterative Cycle of Medicinal Chemistry

The hits from HTS are rarely suitable as drug candidates. They often possess suboptimal potency, selectivity, or pharmacokinetic properties. The process of transforming a hit into a lead compound is an iterative cycle of chemical synthesis and biological testing. Medicinal chemists systematically modify the chemical structure of the hit to improve its overall profile. This structure-activity relationship (SAR) exploration is guided by a deep understanding of the target's three-dimensional structure and the principles of molecular recognition.

Key Experimental Workflow: Lead Optimization

Lead_Optimization HTS High-Throughput Screening Hit Initial Hit Compound HTS->Hit Identifies SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Initiates Synthesis Chemical Synthesis of Analogs SAR->Synthesis Guides ADME In Vitro ADME/ Tox Assays SAR->ADME Prioritizes for Lead Lead Candidate (BMS-538305) SAR->Lead Selects Bioassays In Vitro Biological Assays (Potency, Selectivity) Synthesis->Bioassays Provides Analogs for Bioassays->SAR Feeds Data into ADME->SAR Informs Design Clinical_Development Phase1 Phase I (Safety & PK in Healthy Volunteers) Phase2 Phase II (Efficacy & Dose-Ranging in Patients) Phase1->Phase2 Successful Safety Profile Phase3 Phase III (Pivotal Efficacy & Safety Trials) Phase2->Phase3 Proof-of-Concept Established NDA New Drug Application (NDA) Submission Phase3->NDA Positive Pivotal Data Approval Regulatory Approval NDA->Approval Favorable Review

Chemical structure and properties of BMS-538305 HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, pharmacological properties, and experimental applications of BMS-538305 HCl .

Chemical Identity, Mechanism, and Experimental Profiling[1][2]

Executive Summary

BMS-538305 HCl is a synthetic small-molecule inhibitor targeting Dipeptidyl Peptidase IV (DPP-IV) , an enzyme critical in glucose homeostasis.[1][2][3] Structurally, it is an adamantyl-based pyrrolidine derivative.[2] It represents a pivotal compound in the structure-activity relationship (SAR) lineage that led to the discovery of Saxagliptin (BMS-477118).[2]

Unlike its clinical successor Saxagliptin, which utilizes a nitrile "warhead" to form a reversible covalent bond with the enzyme's active site serine, BMS-538305 is characterized by the absence of this nitrile group (des-cyano analog) or specific stereochemical modifications depending on the synthesis batch.[2] This structural distinction makes it an invaluable chemical probe for elucidating the thermodynamics of non-covalent interactions within the DPP-IV S1 and S2 pockets.[2]

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

BMS-538305 HCl is commonly supplied as a hydrochloride salt to enhance aqueous solubility for in vitro and in vivo applications.[2]

Nomenclature and Identification
PropertyDetail
Common Name BMS-538305 HCl
Chemical Class Adamantyl-glycyl-pyrrolidine derivative
CAS Number 841302-51-0 (HCl salt); 841302-24-7 (Related free base/analog)
Molecular Formula C₁₇H₂₇ClN₂O₂ (HCl Salt) / C₁₇H₂₆N₂O₂ (Free Base)
Molecular Weight ~326.87 g/mol (HCl Salt)
Structural Feature Contains a bulky adamantane group (lipophilic anchor) and a pyrrolidine core.[1][2][4][5]
Structural Analysis & Solubility

The compound features a 3-hydroxyadamantyl group linked via a glycine spacer to a pyrrolidine ring .[2]

  • Solubility (DMSO): High (≥ 50 mg/mL).[2] Recommended solvent for stock solutions.[2]

  • Solubility (Water): Limited.[2] The adamantane cage is highly lipophilic.[2] The HCl salt form improves aqueous solubility, but stock dilutions should be made in buffers (e.g., PBS) immediately prior to use.[2]

  • Stability: Hygroscopic.[2] Store at -20°C in a desiccated environment.

Technical Note on Structure: Researchers must distinguish BMS-538305 from Saxagliptin . While both share the adamantyl-glycyl scaffold, Saxagliptin possesses a nitrile group (cyano) on the pyrrolidine ring that covalently traps Ser630.[2] BMS-538305 lacks this nitrile (or possesses a non-covalent isostere), resulting in a purely non-covalent or reduced-affinity binding mode.[2] This difference accounts for the potency shift (Saxagliptin


 < 1 nM vs. BMS-538305 

~10–30 nM).[2]

Pharmacodynamics & Mechanism of Action[2][9]

Target Specificity: DPP-IV

DPP-IV (CD26) is a serine protease that cleaves N-terminal dipeptides from substrates containing proline or alanine at the penultimate position.[2] Its primary physiological substrate is Glucagon-like peptide-1 (GLP-1) .[2]

Binding Mechanism

BMS-538305 functions as a competitive inhibitor .[2]

  • S1 Pocket Occupancy: The pyrrolidine ring occupies the hydrophobic S1 pocket of DPP-IV.[2]

  • S2 Pocket Interaction: The bulky adamantyl group fits snugly into the S2 pocket, providing significant binding energy via hydrophobic displacement.[2]

  • Catalytic Site Interaction: Unlike nitrile-containing inhibitors that form an imidate adduct with the catalytic Ser630 , BMS-538305 relies on hydrogen bonding and van der Waals forces.[2]

Signaling Pathway Visualization

Inhibition of DPP-IV prevents the degradation of GLP-1, extending its half-life and potentiating insulin secretion.[2]

GLP1_Pathway Gut Intestinal L-Cells GLP1_Active GLP-1 (7-36) amide (Active Incretin) Gut->GLP1_Active Meal Ingestion GLP1_Inactive GLP-1 (9-36) (Inactive Metabolite) GLP1_Active->GLP1_Inactive Rapid Cleavage GLP1R GLP-1 Receptor (Pancreatic Beta Cells) GLP1_Active->GLP1R Binding DPP4 DPP-IV Enzyme (Active) DPP4->GLP1_Inactive Catalysis BMS BMS-538305 HCl BMS->DPP4 Inhibition (Ki ~14 nM) cAMP cAMP Signaling GLP1R->cAMP Activation Insulin Insulin Secretion (Glucose Dependent) cAMP->Insulin Exocytosis

Figure 1: Mechanism of Action. BMS-538305 inhibits DPP-IV, preventing the rapid inactivation of GLP-1, thereby sustaining insulin signaling.[2]

In Vitro Experimental Protocols

Reagent Preparation
  • Stock Solution: Dissolve BMS-538305 HCl in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute.

  • Storage: Aliquot stock into single-use vials (e.g., 20 µL) and store at -80°C. Avoid freeze-thaw cycles.

  • Working Solution: Dilute 1:1000 in assay buffer (e.g., Tris-HCl) immediately before use.[2]

DPP-IV Enzymatic Inhibition Assay

This protocol measures the IC50 of BMS-538305 using the chromogenic substrate Gly-Pro-pNA .[2]

Materials:

  • Recombinant human DPP-IV enzyme (0.5 nM final).[2]

  • Substrate: Gly-Pro-p-nitroanilide (Gly-Pro-pNA) (100 µM final).[2]

  • Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl.[2]

  • Detection: Microplate reader (Absorbance at 405 nm).[2]

Workflow:

Assay_Protocol Step1 Step 1: Preparation Dilute BMS-538305 (Serial Dilutions 0.1 nM - 10 µM) Step2 Step 2: Pre-Incubation Mix Enzyme + Inhibitor (15 min @ 25°C) Step1->Step2 Step3 Step 3: Initiation Add Gly-Pro-pNA Substrate Step2->Step3 Step4 Step 4: Kinetic Read Measure A405nm (Every 5 min for 30 min) Step3->Step4 Step5 Step 5: Analysis Calculate Velocity (Vmax) Fit to Sigmoidal Dose-Response Step4->Step5

Figure 2: Standard workflow for determining IC50 values of BMS-538305 against DPP-IV.

Data Analysis: The IC50 is calculated by plotting the initial velocity (


) against the log concentration of BMS-538305.[2]


[2]

Handling, Stability, and Safety

Storage Conditions
  • Powder: Stable for 2 years at -20°C. Protect from light and moisture.[2]

  • In Solvent (DMSO): Stable for 6 months at -80°C.

  • In Aqueous Buffer: Unstable.[2] Use within 4 hours.

Safety Precautions
  • Hazard: BMS-538305 is a potent bioactive compound.[1][2][3][6] It should be handled inside a chemical fume hood.[2]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2]

  • Disposal: Dispose of as hazardous chemical waste (halogenated organic).[2]

References

  • Discovery of Saxagliptin (BMS-477118): Augeri, D. J., et al. (2005).[2] "Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active, and selective DPP4 inhibitor."[2] Journal of Medicinal Chemistry.

  • Mechanistic Characterization: Metzler, W. J., et al. (2008).[2] "Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation." Protein Science. (Details the comparison between the nitrile-containing Saxagliptin and the des-cyano analog BMS-538305).

  • Chemical Properties: PubChem Compound Summary for Related Adamantyl-Pyrrolidines. [2]

  • Vendor Data: MedChemExpress Product Datasheet for BMS-538305.

Sources

BMS-538305 HCl: The Non-Covalent Adamantyl DPP-IV Inhibitor

[1][2]

Executive Summary

BMS-538305 HCl (CAS: 841302-51-0) is a potent, selective, and reversible inhibitor of the enzyme Dipeptidyl Peptidase-IV (DPP-IV/CD26) .[1][2][3] Developed by Bristol-Myers Squibb, it represents a critical "evolutionary branch" in the discovery of the marketed drug Saxagliptin (Onglyza) .[1]

Unlike Saxagliptin, which utilizes a nitrile "warhead" to form a covalent bond with the enzyme, BMS-538305 is the carboxamide analog .[1] It functions as a non-covalent, competitive inhibitor , offering a unique tool for researchers to study DPP-IV inhibition kinetics without the complexity of covalent adduct formation or intramolecular cyclization instability.[1]

FeatureBMS-538305 HClSaxagliptin (BMS-477118)
Mechanism Non-covalent, CompetitiveReversible Covalent (Imidate adduct)
P1 Motif Carboxamide (-CONH₂)Nitrile (-CN)
Potency (Ki) ~10 nM~0.6–1.3 nM
Stability High (No cyclization)Moderate (Prone to intramolecular cyclization)
Status Research Tool / Suspended CandidateFDA Approved Drug

Chemical & Mechanistic Profile

Structural Architecture

BMS-538305 HCl is built upon a cis-4,5-methanopyrrolidine scaffold coupled to a bulky 3-hydroxyadamantyl-glycine moiety.[1][2]

  • Chemical Name: (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride.[1][2]

  • Molecular Formula: C₁₇H₂₇ClN₂O₂ (Free base: C₁₇H₂₇N₃O₃ - Note: The amide adds O and H relative to nitrile)[1][2]

Mechanism of Action: The "Warhead" Distinction

The primary distinction of BMS-538305 is the absence of the electrophilic nitrile group found in Saxagliptin and Vildagliptin.

  • Saxagliptin (Covalent): The nitrile carbon is attacked by the hydroxyl group of the catalytic Ser630 residue in the DPP-IV active site, forming a reversible imidate adduct.[1] This mimics the transition state of substrate hydrolysis.[1]

  • BMS-538305 (Non-Covalent): The carboxamide group cannot form a covalent bond with Ser630.[1][2] Instead, it occupies the S1 specificity pocket and anchors the molecule via a network of hydrogen bonds and hydrophobic interactions (specifically with Glu205 , Glu206 , and Tyr547 ).[1]

This difference results in a ~10-fold reduction in potency (Ki ≈ 10 nM) compared to Saxagliptin (Ki ≈ 1 nM), illustrating the energetic contribution of the covalent bond.[1] However, BMS-538305 exhibits superior chemical stability in solution, as it cannot undergo the intramolecular cyclization (diketopiperazine formation) that plagues nitrile-based inhibitors.[1][2]

Selectivity Profile

BMS-538305 demonstrates high selectivity (>1000-fold) for DPP-IV over related proline-cleaving proteases, including:

  • DPP8 & DPP9: Inhibition of these enzymes is associated with toxicity (alopecia, thrombocytopenia).[1] BMS-538305 avoids this off-target liability.

  • FAP (Fibroblast Activation Protein): Minimal inhibition.[1]

Visualization: Signaling & Workflow[2]

Mechanism of Action Comparison

The following diagram illustrates the divergent binding modes of BMS-538305 versus Saxagliptin within the DPP-IV active site.[1][2]

DPP4_Binding_Mechanismcluster_SaxagliptinSaxagliptin (Nitrile)cluster_BMS538305BMS-538305 (Amide)DPP4DPP-IV Active Site(Ser630, Glu205, Glu206)CovalentImidate Adduct(Covalent Bond)DPP4->CovalentFormsNonCovalentHydrogen Bonding(Competitive)DPP4->NonCovalentStabilizes via H-bondsSaxaSaxagliptin(-CN Warhead)Saxa->DPP4Attacks Ser630Potency_HighPotency_HighCovalent->Potency_HighKi ~ 1 nM(High Affinity)BMSBMS-538305(-CONH2 Motif)BMS->DPP4Occupies S1 PocketPotency_MedPotency_MedNonCovalent->Potency_MedKi ~ 10 nM(Moderate Affinity)

Caption: Comparative binding mechanisms. Saxagliptin forms a covalent adduct, while BMS-538305 relies on non-covalent interactions.[1][2]

Experimental Protocols

In Vitro DPP-IV Inhibition Assay

This protocol determines the IC50 of BMS-538305 using a fluorogenic substrate.[1][2]

Reagents:

  • Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 1 mg/mL BSA.

  • Substrate: Gly-Pro-AMC (Glycyl-L-proline-7-amido-4-methylcoumarin), final conc. 20 µM.[1][2]

  • Enzyme: Recombinant human DPP-IV (approx. 10 pM final).[1][2]

Procedure:

  • Preparation: Dissolve BMS-538305 HCl in DMSO to create a 10 mM stock. Prepare serial dilutions in assay buffer (final DMSO < 1%).

  • Incubation: Add 10 µL of inhibitor dilution and 10 µL of DPP-IV enzyme to a black 96-well plate. Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add 20 µL of Gly-Pro-AMC substrate to initiate the reaction.

  • Measurement: Monitor fluorescence continuously for 20 minutes (Ex: 355 nm / Em: 460 nm).

  • Analysis: Calculate the slope of the linear portion of the curve (velocity). Plot % inhibition vs. log[inhibitor] to determine IC50.[1]

In Vivo Efficacy (OGTT in Mice)

To validate the "incretin effect" preservation by BMS-538305.

Subjects: Male C57BL/6 or ob/ob mice (fasted overnight). Dosing:

  • Vehicle: 0.5% Methylcellulose.[1]

  • BMS-538305: 0.3, 1.0, and 3.0 mg/kg (Oral Gavage).[1][2]

Workflow:

  • T-30 min: Administer BMS-538305 or Vehicle orally.

  • T0: Administer Glucose load (2 g/kg orally).

  • Sampling: Collect tail vein blood at 0, 15, 30, 60, and 120 minutes.[1]

  • Readout: Measure Plasma Glucose (glucometer) and Active GLP-1 (ELISA).

  • Validation: Significant reduction in Glucose AUC₀₋₁₂₀ and elevation of Active GLP-1 levels compared to vehicle confirms efficacy.[1]

Therapeutic Context & Data Summary

BMS-538305 serves as a vital reference compound for understanding the Structure-Activity Relationship (SAR) of the adamantyl-pyrrolidine class.[1][2]

Key Data Points:

Parameter Value Notes
DPP-IV Ki 10 ± 3 nM Potent, but ~10x less than Saxagliptin
Selectivity >1000-fold vs. DPP8, DPP9, FAP
Bioavailability High Stable in gastric pH

| Half-life (t1/2) | Moderate | Supports daily dosing in rodent models |[1][2]

Why Use BMS-538305?

While Saxagliptin is the clinical drug, BMS-538305 is preferred in specific research contexts:

  • Stability Studies: When long-term solution stability is required (e.g., high-throughput screening libraries), BMS-538305 resists degradation better than nitrile inhibitors.[1][2]

  • Mechanistic Controls: It serves as a perfect "non-covalent control" to test if a biological effect is driven by the covalent modification of the enzyme or simple active site occupancy.[1]

References

  • Discovery of Saxagliptin and BMS-538305: Augeri, D. J., et al. "Discovery and Preclinical Profile of Saxagliptin (BMS-477118): A Highly Potent, Long-Acting, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes."[1] Journal of Medicinal Chemistry, 2005.[1] [1][2]

  • Medicinal Chemistry of Adamantane Derivatives: Wanka, L., et al.[1] "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 2013.[1] (Discusses BMS-538305 as Compound 363/36).[1][2]

  • Comparative Binding Modes: Savage, S. A., et al. "Preparation of Saxagliptin, a Novel DPP-IV Inhibitor."[1] Organic Process Research & Development, 2009.[1] [1][2]

  • Structural Alerts & Toxicity: "Medicinal Chemistry for Practitioners." (Discusses BMS-538305 as a non-covalent, reversible inhibitor). [1][2]

An In-depth Technical Guide to the Regulation of Glucagon-Like Peptide-1 (GLP-1) Signaling by Receptor Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of GLP-1

Glucagon-like peptide-1 (GLP-1) is an incretin hormone with a multifaceted role in metabolic regulation, making its signaling pathway a cornerstone in the development of therapeutics for type 2 diabetes and obesity.[1][2][3] Secreted by intestinal L-cells in response to nutrient intake, GLP-1 acts on its cognate receptor (GLP-1R), a class B G protein-coupled receptor (GPCR), to potentiate glucose-dependent insulin secretion from pancreatic beta cells.[1][4] Beyond its effects on insulin, GLP-1 signaling also suppresses glucagon secretion, slows gastric emptying, and promotes satiety through central nervous system pathways, collectively contributing to improved glycemic control and weight reduction.[1][5][6] The therapeutic landscape has been revolutionized by the development of GLP-1 receptor agonists, molecules designed to mimic the actions of endogenous GLP-1.[7][8]

This guide provides a detailed examination of the mechanisms by which GLP-1 receptor agonists regulate GLP-1 signaling, the downstream cellular cascades they initiate, and the key experimental protocols for their characterization.

The GLP-1 Receptor and its Activation

The GLP-1 receptor is expressed in various tissues, including pancreatic islets, the brain, the gastrointestinal tract, and the cardiovascular system, reflecting the hormone's diverse physiological effects.[3][6] The binding of a GLP-1 agonist to the GLP-1R initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways.[4] The primary and most well-characterized of these is the Gαs-mediated activation of adenylyl cyclase.[9][10]

Canonical Signaling Pathway: Gαs/cAMP Activation

Upon agonist binding, the GLP-1R couples with the Gs alpha subunit of the heterotrimeric G protein. This interaction catalyzes the exchange of GDP for GTP on Gαs, causing its dissociation from the βγ subunits and subsequent activation of adenylyl cyclase.[9] Adenylyl cyclase then converts ATP into cyclic AMP (cAMP), a crucial second messenger.[4][9] The accumulation of intracellular cAMP leads to the activation of two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[4][9]

  • PKA-dependent signaling: PKA, once activated by cAMP, phosphorylates a multitude of intracellular substrates, culminating in the potentiation of glucose-stimulated insulin secretion. This includes effects on ion channels and proteins involved in the exocytosis of insulin-containing granules.[4][6]

  • EPAC-dependent signaling: EPAC activation also contributes to insulin exocytosis through mechanisms that are distinct from but synergistic with the PKA pathway.[9]

The following diagram illustrates the canonical GLP-1 receptor signaling pathway.

GLP1_Signaling cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular GLP1R GLP-1R G_protein Gαsβγ GLP1R->G_protein Activation AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP ATP to cAMP G_protein->AC Stimulation Agonist GLP-1 Receptor Agonist Agonist->GLP1R Binding PKA Protein Kinase A (PKA) cAMP->PKA Activation EPAC EPAC cAMP->EPAC Activation Insulin_Secretion Potentiation of Insulin Secretion PKA->Insulin_Secretion EPAC->Insulin_Secretion

Caption: Canonical GLP-1R signaling pathway.

Experimental Protocols for Characterizing GLP-1 Receptor Agonists

The development and validation of novel GLP-1 receptor agonists rely on a suite of in vitro assays to determine their binding affinity, potency, and efficacy in activating downstream signaling pathways.

GLP-1 Receptor Binding Assay

This assay is designed to measure the affinity of a test compound for the GLP-1 receptor. It is a competitive binding assay where the test compound competes with a radiolabeled or fluorescently labeled known GLP-1R ligand.

Step-by-Step Methodology:

  • Cell Culture: Culture cells engineered to express the human GLP-1 receptor (e.g., HEK293 or CHO cells).

  • Membrane Preparation: Harvest the cells and prepare a crude membrane fraction containing the GLP-1 receptors.

  • Assay Setup: In a microplate, combine the cell membranes, a fixed concentration of a labeled GLP-1R ligand (e.g., [¹²⁵I]-GLP-1), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the membrane-bound ligand from the unbound ligand, typically by filtration.

  • Detection: Quantify the amount of labeled ligand bound to the membranes using a suitable detector (e.g., gamma counter for radioligands).

  • Data Analysis: Plot the percentage of bound labeled ligand against the concentration of the test compound. Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand) and subsequently the Ki (inhibition constant) to determine the binding affinity.

cAMP Accumulation Assay

This functional assay measures the ability of a GLP-1 receptor agonist to stimulate the production of intracellular cAMP, providing a direct readout of receptor activation.[11]

Step-by-Step Methodology:

  • Cell Culture: Use cells expressing the GLP-1 receptor.

  • Cell Plating: Seed the cells into a multi-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with varying concentrations of the GLP-1 receptor agonist. Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Incubation: Incubate for a defined period to allow for cAMP accumulation.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.[12]

  • Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a dose-response curve to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect).

The following workflow diagram illustrates the key steps in a typical cAMP accumulation assay.

cAMP_Assay_Workflow A Seed GLP-1R expressing cells in a multi-well plate B Treat cells with varying concentrations of agonist A->B C Incubate to allow cAMP accumulation B->C D Lyse cells to release intracellular cAMP C->D E Quantify cAMP using a detection kit D->E F Analyze data to determine EC50 and Emax E->F

Caption: Workflow for a cAMP accumulation assay.

Quantitative Data Summary

The table below provides a hypothetical example of data that would be generated from the characterization of a novel GLP-1 receptor agonist compared to a reference compound.

CompoundGLP-1R Binding Affinity (Ki, nM)cAMP Accumulation (EC₅₀, nM)Maximal cAMP Response (% of Reference)
Reference Agonist 1.50.8100%
Test Compound A 2.31.295%
Test Compound B 10.825.460%

Conclusion and Future Directions

The development of potent and selective GLP-1 receptor agonists has transformed the management of type 2 diabetes and obesity. A thorough understanding of their interaction with the GLP-1 receptor and the subsequent signaling cascades is paramount for the rational design of next-generation therapeutics with improved efficacy and tolerability. The experimental protocols detailed in this guide represent the foundational assays for the preclinical characterization of these important molecules. Future research may focus on developing biased agonists that selectively activate specific downstream pathways, potentially separating the desired therapeutic effects from unwanted side effects.

References

  • Boyle, J. G., et al. (2018). GLP-1 Receptor Agonist Services for Type 2 Diabetes and Obesity Drug Development. Clin Sci (Lond).
  • AXXAM. GLP-1 receptor assay: drug discovery in the metabolic field.
  • Zhang, X., et al. Structural basis of peptidomimetic agonism revealed by small-molecule GLP-1R agonists Boc5 and WB4-24. PNAS.
  • Cayman Chemical. Human Glucagon-Like Peptide-1 Receptor Reporter Assay System.
  • ClinicalTrials.gov. A Study to Compare the Efficacy and Safety of BMS-986365 Versus the Investigator's Choice of Therapy in Participants With Metastatic Castration-resistant Prostate Cancer.
  • ClinicalTrials.gov. The Effect of Weekly Semaglutide Treatment on Energy Expenditure.
  • PubMed. Novel LC-MS/MS analysis of the GLP-1 analog semaglutide with its application to pharmacokinetics and brain distribution studies in rats.
  • Baggio, J. J., & Drucker, D. J. GLP-1: Molecular mechanisms and outcomes of a complex signaling system. PMC.
  • BMS Clinical Trials. About BMS-986365.
  • Xu, S., et al. Discovery of BMS-986365, a First-in-Class Dual Androgen Receptor Ligand-Directed Degrader and Antagonist, for the Treatment of Advanced Prostate Cancer. PMC.
  • MDPI. GLP-1R Signaling and Functional Molecules in Incretin Therapy.
  • Ohio State Medical Center. What is a GLP-1 agonist, and how does it work?. YouTube.
  • BPS Bioscience. GLP-1 Assay Services.
  • Indigo Biosciences. Human GLP-1R Reporter Assay Kit.
  • PubMed. Pulmonary delivery of a GLP-1 receptor agonist, BMS-686117.
  • ClinicalTrials.gov. Study of BMS-986315 Alone and in Combination With Nivolumab or Cetuximab in Participants With Advanced Solid Tumors.
  • Wikipedia. Glucagon-like peptide-1 receptor.
  • PubMed. Discovery of BMS-986365, a First-in-Class Dual Androgen Receptor Ligand-Directed Degrader and Antagonist, for the Treatment of Advanced Prostate Cancer.
  • Bristol Myers Squibb. First Disclosure of Global Interim Phase 2 Data for BioNTech and Bristol Myers Squibb PD-L1xVEGF-A Bispecific Antibody Pumitamig (BNT327/BMS986545) in Patients with Extensive-Stage Small Cell Lung Cancer Shows Encouraging Antitumor Activity.
  • Drug Hunter. gridegalutamide (BMS-986365, CC-94676).
  • ResearchGate. Abstract ND02: Discovery of BMS-986365, a ligand-directed androgen receptor degrader (AR LDD) with a dual mechanism-of-action and best-in-class potential, for the treatment of advanced prostate cancer.
  • ClinicalTrials.gov. A Study to Assess BMS-986453 in Participants With Relapsed and/or Refractory Multiple Myeloma.
  • StatPearls. Glucagon-Like Peptide-1 Receptor Agonists. NCBI Bookshelf.
  • ClinicalTrials.gov. Phase 2, Single-arm Trial of BMS-986340 in Association With Nivolumab, Trifluridine/Tipiracil and Bevacizumab for Patients Refractory to Standard of Care Treatment and With Microsatellite-stable Colorectal Cancer.
  • BMS Clinical Trials. A Study to Evaluate the Safety, Tolerability, and Efficacy of Escalating Doses of BMS-986463 in Participants With Select Advanced Malignant Tumors..

Sources

BMS-536924: A Technical Guide to a Dual IGF-1R/IR Kinase Inhibitor for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of BMS-536924, a potent, ATP-competitive small molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1][2][3] Intended for researchers, scientists, and drug development professionals, this document synthesizes key preclinical findings and offers field-proven insights into the experimental application of this compound. We will delve into its mechanism of action, provide detailed protocols for its use in cell-based assays, and present a framework for designing in vivo studies. The overarching goal is to equip researchers with the necessary knowledge to effectively utilize BMS-536924 as a tool to investigate the roles of IGF-1R and IR signaling in various pathological contexts, particularly in oncology.

Introduction: The Rationale for Targeting the IGF-1R/IR Axis

The insulin-like growth factor (IGF) signaling axis, primarily mediated through IGF-1R, is a critical pathway for normal cellular growth, proliferation, and survival.[4][5] However, its dysregulation is a hallmark of many malignancies, where it contributes to uncontrolled cell division, inhibition of apoptosis, and metastasis.[6][7] The insulin receptor (IR), which shares significant structural homology with IGF-1R, also plays a role in cancer cell metabolism and proliferation.[8] Given the potential for signaling redundancy and crosstalk between these two receptors, a dual-inhibition strategy offers a more comprehensive approach to disrupting this oncogenic signaling network.[8][9]

BMS-536924 emerged from this rationale as a dual inhibitor of both IGF-1R and IR. This guide will provide a comprehensive overview of its biochemical properties, its effects on cellular signaling, and practical guidance for its application in preclinical research.

Core Mechanism of Action: Dual Kinase Inhibition

BMS-536924 functions as an ATP-competitive inhibitor of the tyrosine kinase domains of both IGF-1R and the insulin receptor.[3][8] This competitive binding prevents the autophosphorylation of the receptors upon ligand binding (IGF-1, IGF-2, or insulin), which is the critical first step in activating downstream signaling cascades.[1]

The primary downstream pathways affected by BMS-536924 inhibition are the PI3K/Akt and the Ras/MAPK pathways. By blocking the initial receptor phosphorylation, BMS-536924 effectively prevents the activation of key signaling molecules such as Akt and MEK1/2.[1] This blockade ultimately leads to the observed cellular effects of G1 cell cycle arrest and induction of apoptosis in sensitive cancer cell lines.[1]

IGF1R_IR_Signaling_Inhibition cluster_inhibitor Inhibition cluster_downstream Downstream Signaling IGF1R IGF-1R PI3K_Akt PI3K/Akt Pathway IGF1R->PI3K_Akt p RAS_MAPK RAS/MAPK Pathway IGF1R->RAS_MAPK p IR IR IR->PI3K_Akt p IR->RAS_MAPK p BMS536924 BMS-536924 BMS536924->IGF1R BMS536924->IR Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis RAS_MAPK->Proliferation

Caption: Inhibition of IGF-1R and IR by BMS-536924.

Quantitative Profile and Physicochemical Properties

A clear understanding of the quantitative aspects and physical characteristics of BMS-536924 is crucial for experimental design.

ParameterValueSource(s)
CAS Number 468740-43-4[2][3][10][11][12]
Molecular Weight 479.96 g/mol [11]
IC50 (IGF-1R) ~100 nM[1][2][3][10]
IC50 (IR) ~73 nM[2][3]
Solubility Soluble in DMSO, not in water[10]
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in the dark.[10]

In Vitro Experimental Workflows

The following section outlines detailed, self-validating protocols for assessing the efficacy of BMS-536924 in a laboratory setting.

The primary endpoint for many in vitro studies with BMS-536924 is the assessment of its anti-proliferative effects.

Protocol: MTS-based Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density determined to ensure exponential growth for the duration of the experiment (typically 2,000-10,000 cells/well). Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of BMS-536924 in DMSO. Create a serial dilution series in culture medium to achieve final desired concentrations (e.g., 10 µM to 1 nM). Include a vehicle control (DMSO at the highest concentration used).

  • Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of BMS-536924 or vehicle control.

  • Incubation: Incubate the plates for a predetermined time course (e.g., 24, 48, 72 hours). The duration should be sufficient to observe a significant effect on proliferation.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of viable cells. Plot the results as a dose-response curve to calculate the IC50 value.

Causality and Self-Validation: The inclusion of a time-course experiment helps to distinguish between cytostatic and cytotoxic effects. A robust dose-response curve with a clear sigmoidal shape validates the specific inhibitory effect of the compound.

Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Prepare_Compound Prepare BMS-536924 Serial Dilutions Seed_Cells->Prepare_Compound Treat_Cells Treat Cells Prepare_Compound->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTS Add MTS Reagent Incubate->Add_MTS Read_Plate Read Absorbance (490nm) Add_MTS->Read_Plate Analyze_Data Analyze Data (IC50 Calculation) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell viability assay.

To confirm that the observed decrease in cell viability is due to programmed cell death, apoptosis assays are essential.

Protocol: Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with BMS-536924 at concentrations around the IC50 value for a predetermined time (e.g., 48 hours).[13]

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.

  • Staining: Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).

Causality and Self-Validation: The combination of Annexin V (detects externalized phosphatidylserine in early apoptosis) and PI (a nuclear stain that enters cells with compromised membranes in late apoptosis/necrosis) allows for the differentiation of various stages of cell death, providing a robust and quantitative measure of apoptosis induction.

To verify that BMS-536924 is acting on its intended targets and modulating the expected downstream pathways, Western blotting is the gold standard.

Protocol: Analysis of Protein Phosphorylation

  • Cell Lysis: After treatment with BMS-536924, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies specific for phosphorylated forms of IGF-1R/IR, Akt, and ERK, as well as antibodies for the total protein levels of these targets.

  • Detection: Use appropriate secondary antibodies conjugated to HRP or a fluorescent dye and visualize the protein bands using a chemiluminescence or fluorescence detection system.

  • Analysis: Densitometrically quantify the bands corresponding to the phosphorylated proteins and normalize them to the total protein levels.

Causality and Self-Validation: A dose-dependent decrease in the phosphorylation of IGF-1R/IR, Akt, and ERK, with no significant change in the total protein levels of these targets, provides direct evidence of target engagement and the mechanism of action of BMS-536924.[13][15]

In Vivo Study Design Considerations

Translating in vitro findings to an in vivo setting requires careful planning.

Animal Models: Xenograft models using cancer cell lines that have shown sensitivity to BMS-536924 in vitro are commonly used. For example, studies have successfully used glioma and breast cancer xenografts in nude mice.[13][16]

Dosing and Administration: BMS-536924 has been shown to be orally active.[2] Studies have reported effective doses in the range of 20-40 mg/kg administered via intraperitoneal injection or 100 mg/kg via oral gavage, often on a daily schedule.[2][13]

Pharmacodynamic (PD) Markers: To confirm target engagement in vivo, tumor biopsies can be collected at various time points after treatment to assess the phosphorylation status of IGF-1R/IR and downstream signaling proteins via Western blotting or immunohistochemistry.

Toxicity and Tolerability: It is crucial to monitor the health of the animals throughout the study, including regular body weight measurements. Studies have shown that BMS-536924 is generally well-tolerated, with no significant overt toxicity on major organs at effective doses.[13][17] However, due to its inhibition of the insulin receptor, monitoring blood glucose levels can be an important safety and pharmacodynamic parameter.[14][17]

Conclusion and Future Directions

BMS-536924 is a valuable research tool for investigating the complex roles of IGF-1R and IR signaling in cancer and other diseases. Its dual specificity provides a more complete inhibition of this signaling axis compared to single-receptor targeted agents. Future research may focus on identifying predictive biomarkers of sensitivity to BMS-536924 to better stratify patient populations who are most likely to benefit from this therapeutic strategy.[15][18] Combination studies with other targeted therapies, such as EGFR inhibitors, have shown promise and warrant further investigation.[15] As our understanding of the intricacies of the IGF-1R/IR signaling network continues to grow, so too will the potential applications for well-characterized inhibitors like BMS-536924.

References

  • Zhan, W., Wang, C., & He, J. (2015). BMS-536924, an ATP-competitive IGF-1R/IR inhibitor, decreases viability and migration of temozolomide-resistant glioma cells in vitro and suppresses tumor growth in vivo. OncoTargets and Therapy, 8, 689–697. Retrieved from [Link]

  • Litzenburger, B. C., et al. (2011). BMS-536924 Reverses IGF-IR-induced Transformation of Mammary Epithelial Cells and Causes Growth Inhibition and Polarization of MCF7 Cells. Cancer Biology & Therapy, 8(12), 1155-1163. Retrieved from [Link]

  • Dool, C. J., et al. (2011). IGF1/insulin receptor kinase inhibition by BMS-536924 is better tolerated than alloxan-induced hypoinsulinemia and more effective than metformin in the treatment of experimental insulin-responsive breast cancer. Endocrine-Related Cancer, 18(6), 699-709. Retrieved from [Link]

  • Tocris Bioscience. (n.d.). BMS 536924. Retrieved from [Link]

  • Kolb, E. A., et al. (2008). The Mechanisms of Differential Sensitivity to an Insulin-like Growth Factor-1 Receptor Inhibitor (BMS-536924) and Rationale for Combining with EGFR/HER2 Inhibitors. Molecular Cancer Therapeutics, 7(8), 2347-2359. Retrieved from [Link]

  • ResearchGate. (2011). (PDF) IGF1/insulin receptor kinase inhibition by BMS-536924 is better tolerated than alloxan-induced hypoinsulinemia and more effective than metformin in the treatment of experimental insulin-responsive breast cancer. Retrieved from [Link]

  • Shelton, J. G., et al. (2009). Expression of Insulin Receptor Isoform A and Insulin-Like Growth Factor-1 Receptor in Human Acute Myeloid Leukemia: Effect of the dual receptor inhibitor BMS-536924 in Vitro. Cell Cycle, 8(24), 4142-4151. Retrieved from [Link]

  • Dool, C. J., et al. (2011). IGF1/insulin receptor kinase inhibition by BMS-536924 is better tolerated than alloxan-induced hypoinsulinemia and more effective than metformin in the treatment of experimental insulin-responsive breast cancer. Endocrine-Related Cancer, 18(6), 699-709. Retrieved from [Link]

  • Gualberto, A., & Pollak, M. (2016). Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade. Clinical Cancer Research, 22(1), 21-27. Retrieved from [Link]

  • Lee, J., & Pilch, P. F. (2016). The Insulin Receptor and Its Signal Transduction Network. In Endotext. MDText.com, Inc. Retrieved from [Link]

  • Antibodies.com. (2020, April 15). Insulin Signaling Pathway. Retrieved from [Link]

  • Warshamana-Greene, G. S., et al. (2014). Insulin-Like Growth Factor (IGF) Pathway Targeting in Cancer: Role of the IGF Axis and Opportunities for Future Combination Studies. Cancers, 6(1), 314-341. Retrieved from [Link]

  • Samani, A. A., et al. (2007). Targeting the insulin-like growth factor 1 receptor (IGF1R) signaling pathway for cancer therapy. Cellular and Molecular Life Sciences, 64(1), 1-13. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Insulin signal transduction pathway. Retrieved from [Link]

  • Herald Scholarly Open Access. (n.d.). Therapeutic Significance of IGF1R Cell Signaling. Retrieved from [Link]

  • Haluska, P., & Adjei, A. A. (2005). Targeting the IGF1R signaling pathway: Clinical implications. Cancer Research, 65(9 Supplement), SY05-1. Retrieved from [Link]

  • Boucher, J., et al. (2023). Insulin signaling and its application. Frontiers in Endocrinology, 14, 1249318. Retrieved from [Link]

  • Gorlick, R., et al. (2007). Identification of sensitivity markers for BMS-536924, an inhibitor for insulin-like growth factor-1 receptor. Journal of Clinical Oncology, 25(18_suppl), 9528-9528. Retrieved from [Link]

Sources

Understanding the Function of BMS-538305 Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of BMS-538305 hydrochloride , a potent, selective, and reversible inhibitor of Dipeptidyl Peptidase IV (DPP-IV) .

Designed for researchers and drug development professionals, this document clarifies the compound's unique role as a non-covalent mechanistic probe , contrasting it with its structural analog and approved therapeutic, Saxagliptin (BMS-477118) .

A Mechanistic Probe for DPP-IV Inhibition[1]

Executive Summary

BMS-538305 hydrochloride is a synthetic small-molecule inhibitor of the enzyme Dipeptidyl Peptidase IV (DPP-IV/CD26) . It belongs to the class of adamantyl-based methanopyrrolidines .

Unlike its famous analog Saxagliptin , which utilizes a nitrile "warhead" to form a covalent bond with the enzyme's active site, BMS-538305 contains a carboxamide (or lacks the specific nitrile geometry) at the P1 position. This structural difference renders BMS-538305 a reversible, competitive inhibitor that does not form a covalent imidate adduct with the catalytic Serine-630 residue.

Primary Research Application: BMS-538305 is extensively used in Structure-Activity Relationship (SAR) studies to quantify the thermodynamic contribution of covalent bond formation in DPP-IV inhibition. It serves as the critical "non-covalent control" to validate the efficacy of covalent inhibitors.

Mechanistic Profile & Target Specificity

Mechanism of Action (MOA)

BMS-538305 binds to the catalytic active site of DPP-IV, preventing the degradation of incretin hormones such as Glucagon-like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP) .

  • Binding Mode: Reversible, competitive inhibition.

  • Key Interaction: Hydrogen bonding and hydrophobic interactions within the S1 and S2 pockets.

  • Catalytic Residue Interaction: Unlike Saxagliptin, BMS-538305 does not covalently modify Ser630 . It occupies the active site, sterically hindering substrate access.

Comparative Mechanistic Logic (The "Warhead" Effect)

The scientific value of BMS-538305 lies in its comparison to Saxagliptin.

FeatureSaxagliptin (BMS-477118) BMS-538305
P1 Substituent Nitrile (Cyano group)Carboxamide (Amide)
Binding Type Covalent (Reversible Imidate)Non-Covalent (Reversible Competitive)
Target Residue Covalent bond to Ser630 H-bond/Steric interaction near Ser630
Binding Affinity (

)
0.6 – 1.3 nM (High Potency)10 – 14 nM (Moderate Potency)
Dissociation Rate Slow (Tight binding)Fast (Rapid equilibrium)

Technical Note: The ~10-fold difference in potency (


) between Saxagliptin and BMS-538305 represents the free energy gain (

) provided by the formation of the covalent bond between the nitrile and Ser630.
Signaling Pathway Visualization

The following diagram illustrates the physiological impact of BMS-538305 inhibition on glucose homeostasis.

DPP4_Pathway Gut Gut (L-Cells) GLP1 GLP-1 (Active) (Incretin) Gut->GLP1 Meal Ingestion GLP1_Inactive GLP-1 (Inactive) (Truncated) GLP1->GLP1_Inactive Degradation Pancreas Pancreas (Beta Cells) GLP1->Pancreas Stimulates DPP4 DPP-IV Enzyme (Active Site: Ser630) DPP4->GLP1 Catalyzes BMS BMS-538305 (Competitive Inhibitor) BMS->DPP4 Blocks Active Site (No Covalent Bond) Insulin Insulin Secretion (Glucose-Dependent) Pancreas->Insulin Release

Caption: BMS-538305 competitively occupies the DPP-IV active site, preventing GLP-1 degradation without covalent modification.

Physicochemical Properties & Handling

For reproducible in vitro and in vivo data, strict adherence to formulation standards is required.

  • Chemical Name: (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride.

  • Molecular Weight: ~365.89 g/mol (HCl salt).

  • Appearance: White to off-white solid.

  • Solubility:

    • DMSO: Soluble (>50 mg/mL).

    • Water: Soluble (due to HCl salt form).

    • Ethanol: Sparingly soluble.

Storage & Stability Protocol
  • Powder: Store at -20°C. Desiccate to prevent hydrolysis.

  • Stock Solution (DMSO): Stable at -80°C for 6 months. Avoid repeated freeze-thaw cycles.

  • Aqueous Solution: Prepare fresh. The amide bond is stable, but the free amine can be sensitive to oxidation over time.

Experimental Applications (In Vitro)

Protocol: Spectrophotometric DPP-IV Kinetic Assay

This protocol determines the


 and 

of BMS-538305 using the chromogenic substrate Gly-Pro-pNA .

Materials:

  • Buffer: 25 mM Tris-HCl, pH 7.5, 0.15 M NaCl, 0.1% Triton X-100.

  • Enzyme: Recombinant human DPP-IV (0.5 nM final concentration).

  • Substrate: Gly-Pro-pNA (Glycyl-Prolyl-p-nitroanilide).

    
    .
    
  • Inhibitor: BMS-538305 HCl (Serial dilutions: 0.1 nM to 1000 nM).

Workflow:

  • Preparation: Dilute BMS-538305 in assay buffer (keep DMSO < 1% final).

  • Pre-Incubation: Mix Enzyme + Inhibitor in a 96-well plate. Incubate for 15 minutes at 37°C.

    • Note: Unlike Saxagliptin, BMS-538305 equilibrates rapidly; extended pre-incubation (e.g., 1 hour) is not strictly necessary but ensures thermal equilibrium.

  • Reaction Start: Add Gly-Pro-pNA substrate (Final conc:

    
    ).
    
  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes.

  • Analysis:

    • Calculate initial velocity (

      
      ) for each concentration.
      
    • Fit data to the Morrison Equation (for tight-binding inhibitors) or standard Sigmoidal Dose-Response curve.

    • Expected

      
      :  10 – 20 nM.
      
Data Visualization: Assay Workflow

Assay_Workflow Start Start: Reagent Prep Step1 1. Dilute BMS-538305 (Serial Dilution in Buffer) Start->Step1 Step2 2. Add rhDPP-IV Enzyme (0.5 nM Final) Step1->Step2 Control Control: Saxagliptin (Expect IC50 < 1 nM) Step1->Control Parallel Run Step3 3. Pre-Incubate (15 min @ 37°C) Step2->Step3 Step4 4. Add Substrate (Gly-Pro-pNA, 50 µM) Step3->Step4 Step5 5. Measure Absorbance (405 nm, Kinetic Mode) Step4->Step5 End End: Calculate IC50/Ki Step5->End

Caption: Step-by-step workflow for determining the inhibitory constant of BMS-538305.

In Vivo Pharmacology

While primarily a tool compound, BMS-538305 has been characterized in vivo to assess pharmacokinetics (PK) and pharmacodynamics (PD).

Pharmacokinetic Profile (Rat Model)
  • Dose: 4 mg/kg (Oral/PO).[1]

  • Bioavailability (F): ~33% (Lower than Saxagliptin's ~75%).

  • Half-life (

    
    ):  ~5.1 hours.[1]
    
  • Clearance: Moderate to High.

Efficacy Interpretation

In oral glucose tolerance tests (OGTT) using Zucker fatty rats or ob/ob mice:

  • Observation: BMS-538305 reduces glucose excursions but requires higher doses compared to Saxagliptin to achieve equivalent plasma DPP-IV inhibition.

  • Causality: The lack of the covalent "anchor" results in a faster off-rate (

    
    ), meaning the drug dissociates from the enzyme faster as plasma concentrations drop, leading to a shorter duration of effective target coverage.
    

References

  • Augeri, D. J., et al. (2005). "Discovery and Preclinical Profile of Saxagliptin (BMS-477118): A Highly Potent, Long-Acting, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 48(15), 5025–5037. Link

    • Key Source: Defines the SAR leading to Saxagliptin and characterizes BMS-538305 as the non-covalent analog.
  • Metzler, W. J., et al. (2008). "Involvement of DPP-IV Catalytic Residues in Enzyme–Saxagliptin Complex Formation." Protein Science, 17(2), 240–250. Link

    • Key Source: Provides X-ray crystallography and NMR data comparing the covalent binding of Saxagliptin vs. the non-covalent binding of BMS-538305.
  • Savage, S. A., et al. (2009). "Preparation of Saxagliptin, a Novel DPP-IV Inhibitor." Organic Process Research & Development, 13(6), 1169–1176. Link

    • Key Source: Details the synthetic chemistry relevant to the adamantyl-methanopyrrolidine scaffold.
  • MedChemExpress. "BMS-538305 Hydrochloride Product Datasheet." Link

    • Key Source: Physicochemical properties and commercial availability.[2][3][4]

Sources

Comprehensive Technical Guide: BMS-538305 HCl – A Selective, Non-Covalent DPP-IV Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BMS-538305 HCl is a potent, selective, and orally active inhibitor of Dipeptidyl Peptidase IV (DPP-IV) , an enzyme critical in glucose homeostasis.[1] Developed by Bristol-Myers Squibb as a backup candidate to Saxagliptin (Onglyza) , BMS-538305 is structurally characterized as the des-cyano analog of Saxagliptin.

Unlike Saxagliptin, which forms a reversible covalent bond with the DPP-IV active site, BMS-538305 binds via a non-covalent mechanism . This distinct mode of action results in a lower binding affinity (


 nM) compared to Saxagliptin (

nM), providing a critical case study in Structure-Activity Relationship (SAR) regarding the role of the nitrile "warhead" in serine protease inhibition. This guide details the biological activity, mechanistic profiling, and experimental protocols for evaluating BMS-538305.

Chemical & Pharmacological Profile

Structural Identity

BMS-538305 is a methanopyrrolidine-based inhibitor incorporating a bulky adamantyl group. Its chemical scaffold is nearly identical to Saxagliptin, with the critical exception of the nitrile (cyano) group at the 2-position of the pyrrolidine ring.[2]

PropertySpecification
IUPAC Name (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane
Molecular Formula

Molecular Weight ~326.87 g/mol (HCl salt)
Target Dipeptidyl Peptidase IV (DPP-IV / CD26)
Mechanism Competitive, Non-Covalent Inhibition
Key Structural Feature Adamantyl anchor (S1 subsite) + Methanopyrrolidine (S2 subsite)
Mechanism of Action (MOA)

The inhibition of DPP-IV by BMS-538305 prevents the degradation of incretin hormones, specifically Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP) .[1]

  • Binding Mode: BMS-538305 occupies the catalytic active site of DPP-IV. The adamantyl group fits snugly into the hydrophobic S1 pocket, while the amino group forms salt bridges with Glu205 and Glu206.

  • The "Nitrile" Distinction: Saxagliptin contains a nitrile group that forms a covalent imidate adduct with the hydroxyl group of the catalytic Ser630 residue.[2] BMS-538305 lacks this nitrile group , preventing covalent bond formation. This absence explains its reduced potency (~20-fold lower affinity) but confirms that high-affinity binding is possible even without covalent interactions.

DPP_IV_Mechanism GLP1 GLP-1 / GIP (Active Incretins) DPPIV DPP-IV Enzyme (Active Site Ser630) GLP1->DPPIV Substrate Binding Insulin Increased Insulin Secretion GLP1->Insulin Stimulation Inactive Inactive Metabolites (Truncated) DPPIV->Inactive Proteolysis Complex Enzyme-Inhibitor Complex (Non-Covalent) DPPIV->Complex Inhibition BMS BMS-538305 (Inhibitor) BMS->DPPIV Competitive Binding (No Covalent Bond) Complex->GLP1 Prevents Degradation Glucose Reduced Blood Glucose Insulin->Glucose Regulation

Figure 1: Mechanism of action showing BMS-538305 preventing DPP-IV mediated inactivation of incretins via non-covalent competitive inhibition.

In Vitro Profiling

Potency and Selectivity

BMS-538305 exhibits high selectivity for DPP-IV over related proteases (DPP8, DPP9, FAP), which is crucial for minimizing toxicity (e.g., skin lesions associated with DPP8/9 inhibition).

Table 1: Comparative Inhibitory Constants (


) 
Enzyme TargetBMS-538305 (

)
Saxagliptin (

)
Selectivity Ratio (BMS-538305)
DPP-IV 10 ± 3 nM 0.6 ± 0.1 nM N/A
DPP8 > 5,000 nM> 2,000 nM> 500-fold
DPP9 > 5,000 nM> 2,000 nM> 500-fold
FAP (Fibroblast Activation Protein)> 10,000 nM> 5,000 nM> 1,000-fold

Note: Data derived from comparative SAR studies (Augeri et al., 2005; Savage et al., 2007).

Thermodynamic Binding Profile

Isothermal Titration Calorimetry (ITC) studies reveal that BMS-538305 binding is enthalpically driven but lacks the extra enthalpic gain observed with Saxagliptin's covalent bond formation.

  • BMS-538305:

    
     kcal/mol (Hydrophobic fit + H-bonds).
    
  • Saxagliptin:

    
     kcal/mol (Includes covalent bond formation).
    

In Vivo Efficacy[3][4]

BMS-538305 demonstrates robust efficacy in rodent models of Type 2 Diabetes, although higher doses are required compared to Saxagliptin to achieve equivalent plasma DPP-IV inhibition.

Pharmacodynamics (PD)
  • Model: ob/ob mice (Leptin deficient) or Zucker fa/fa rats.

  • Readout: Plasma DPP-IV activity and Oral Glucose Tolerance Test (OGTT).

  • Result: Dose-dependent inhibition of plasma DPP-IV activity (>80% inhibition at

    
    ).[3][4]
    
  • Duration: Inhibition is sustained for 4–6 hours post-dosing, shorter than the "slow-off" profile of Saxagliptin.

Experimental Workflow: In Vivo OGTT

The following diagram outlines the standard protocol for validating BMS-538305 efficacy in vivo.

InVivo_Protocol cluster_0 Acclimatization & Fasting cluster_1 Treatment Phase cluster_2 Challenge & Measurement Step1 Ob/Ob Mice or Zucker Rats (n=8-10 per group) Step2 Fast Overnight (12-16 hours) Step1->Step2 Step3 Administer BMS-538305 (PO: 1, 3, 10 mg/kg) Step2->Step3 Step4 Wait 30-60 mins (Drug Absorption) Step3->Step4 Step5 Glucose Challenge (2g/kg PO) Step4->Step5 Step6 Blood Sampling (0, 15, 30, 60, 120 min) Step5->Step6 Step7 Analysis: 1. Glucose AUC 2. Plasma Insulin 3. Active GLP-1 Step6->Step7

Figure 2: Workflow for Oral Glucose Tolerance Test (OGTT) to assess BMS-538305 efficacy.

Experimental Protocols

Protocol A: Fluorometric DPP-IV Enzymatic Assay

This assay quantifies the


 of BMS-538305 using the fluorogenic substrate Gly-Pro-AMC.

Reagents:

  • Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.

  • Substrate: Gly-Pro-AMC (

    
    ).
    
  • Enzyme: Recombinant human DPP-IV (0.5 nM final).

Procedure:

  • Preparation: Dissolve BMS-538305 HCl in DMSO to create a 10 mM stock. Prepare serial dilutions (e.g., 0.1 nM to 1000 nM) in assay buffer.

  • Incubation: Add 10

    
    L of inhibitor dilution and 20 
    
    
    
    L of DPP-IV enzyme to a black 96-well plate. Incubate for 15 minutes at room temperature to allow equilibrium binding.
  • Initiation: Add 20

    
    L of Gly-Pro-AMC substrate (final concentration 20 
    
    
    
    M).
  • Measurement: Monitor fluorescence kinetically for 20 minutes at Ex/Em 350/460 nm.

  • Analysis: Calculate initial velocity (

    
    ) for each concentration. Fit data to a 4-parameter logistic equation to determine 
    
    
    
    .
    • Validation Check: The

      
       should be approximately 10-20 nM. If >100 nM, check enzyme activity or inhibitor degradation.
      
Protocol B: Ex Vivo Plasma DPP-IV Activity

To verify target engagement in animal studies.

  • Collection: Collect blood into EDTA tubes (heparin interferes with some assays) from treated animals.

  • Separation: Centrifuge at 2000 x g for 10 min at 4°C.

  • Assay: Dilute plasma 1:20 in assay buffer.

  • Reaction: Add Gly-Pro-AMC (final 50

    
    M). Measure fluorescence immediately.
    
  • Calculation: % Inhibition =

    
    .
    

References

  • Augeri, D. J., et al. (2005). "Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes." Journal of Medicinal Chemistry, 48(15), 5025–5037. Link

  • Savage, S. A., et al. (2009). "Preparation of Saxagliptin, a Novel DPP-IV Inhibitor." Organic Process Research & Development, 13(6), 1169–1176. Link

  • Metzler, W. J., et al. (2008). "Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation." Protein Science, 17(2), 240–250. Link

  • Bristol-Myers Squibb. "Saxagliptin (Onglyza) Clinical Pharmacology and Biopharmaceutics Review." FDA Center for Drug Evaluation and Research. Link

  • Faming Zhuanli Shenqing. "Method for synthesizing BMS-538305." Google Patents. Link

Sources

BMS-538305 HCl: Technical Guide for Metabolic & Structural Research

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application of BMS-538305 HCl , a potent and selective Dipeptidyl Peptidase IV (DPP-IV) inhibitor.[1][2]

Executive Summary

BMS-538305 HCl (CAS: 841302-51-0) is a high-affinity, reversible covalent inhibitor of Dipeptidyl Peptidase IV (DPP-IV/CD26).[2] Structurally related to the clinical drug Saxagliptin (BMS-477118), it features a modified methanopyrrolidine scaffold coupled with an adamantane group.

In basic research, BMS-538305 HCl is utilized primarily to:

  • Elucidate Enzyme Kinetics: Determine binding constants (

    
     nM) and covalent trapping mechanisms.
    
  • Stabilize Incretins: Prevent the degradation of GLP-1 and GIP in cell-based metabolic assays.

  • Structural Biology: Serve as a ligand for X-ray crystallography to map the S1 and S2 active sites of DPP-IV.

Part 1: Molecular Profile & Mechanism of Action

Chemical Identity[1][3]
  • IUPAC Name: (1S,5R)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride.

  • Molecular Weight: ~363.88 g/mol (HCl salt).

  • Solubility: Soluble in DMSO (>50 mg/mL); limited solubility in water without pH adjustment.

Mechanism of Inhibition

BMS-538305 acts as a "slow-tight binding" inhibitor. It contains a nitrile (cyano) group that functions as a "warhead," forming a reversible covalent imidate adduct with the hydroxyl group of the catalytic Serine 630 (Ser630) residue within the DPP-IV active site.

  • S1 Pocket Occupancy: The methanopyrrolidine moiety fits snugly into the hydrophobic S1 pocket.

  • S2 Pocket Occupancy: The bulky adamantane group occupies the S2 pocket, providing high selectivity over related proteases (e.g., DPP8, DPP9).

DPP4_Mechanism BMS BMS-538305 HCl (Nitrile Warhead) DPP4 DPP-IV Enzyme (Active Site) BMS->DPP4 Diffusion into Active Site Ser630 Catalytic Ser630 (Nucleophile) BMS->Ser630 Nitrile-Hydroxyl Reaction DPP4->Ser630 Contains Degradation Cleavage (Inactivated) Complex Enzyme-Inhibitor Complex (Reversible Covalent) Ser630->Complex Imidate Adduct Formation Substrate GLP-1 / GIP (Incretins) Substrate->DPP4 Blocked

Figure 1: Mechanism of Action. BMS-538305 covalently modifies the catalytic Ser630 residue, physically blocking the entry of substrates like GLP-1.

Part 2: Preparation & Handling

Physicochemical Properties
PropertyValueNotes
Form White to off-white solidHygroscopic; store in desiccator.
MW (Free Base) 327.42 g/mol Use this for molarity calcs if using free base.
MW (HCl Salt) 363.88 g/mol Use this for molarity calcs.

(DPP-IV)
~10 nMPotency is pH dependent (optimal at pH 7.4).
Selectivity >4000-fold vs. DPP8/9Crucial for avoiding off-target toxicity in cells.
Reconstitution Protocol

Objective: Prepare a 10 mM Stock Solution (1 mL).

  • Weighing: Accurately weigh 3.64 mg of BMS-538305 HCl.

  • Solvent: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

  • Mixing: Vortex vigorously for 30 seconds. The solution should be clear and colorless.

  • Storage: Aliquot into 50 µL volumes in amber tubes. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

    • Warning: Avoid freeze-thaw cycles. Do not store in aqueous buffers for >24 hours due to potential hydrolysis of the nitrile group.

Part 3: Experimental Applications & Protocols

In Vitro DPP-IV Activity Assay

This assay validates the inhibitory potential of BMS-538305 using a chromogenic substrate (Gly-Pro-pNA).

Materials:

  • Recombinant human DPP-IV enzyme (0.1 mU/well).

  • Substrate: Gly-Pro-pNA (final conc. 100 µM).

  • Assay Buffer: 25 mM Tris-HCl, pH 7.4, 140 mM NaCl, 10 mM KCl, 0.1% BSA.

  • BMS-538305 HCl (Serial dilutions: 0.1 nM to 100 nM).

Workflow:

  • Pre-incubation: Mix 10 µL of diluted Enzyme + 10 µL of BMS-538305 (various concentrations) in a 96-well plate. Incubate for 15 minutes at 37°C to allow the slow-binding covalent reaction to reach equilibrium.

  • Initiation: Add 80 µL of Substrate (Gly-Pro-pNA) to start the reaction.

  • Measurement: Monitor absorbance at 405 nm kinetically for 30 minutes.

  • Analysis: Plot the initial velocity (

    
    ) vs. log[Inhibitor]. Calculate 
    
    
    
    using a 4-parameter logistic regression.
Cell-Based GLP-1 Stabilization Assay

Used to demonstrate biological efficacy in a cellular context (e.g., Caco-2 cells or plasma stability assays).

Cell_Assay_Workflow Stock BMS-538305 Stock (10 mM in DMSO) Dilution Dilute in Media (Final: 10 - 100 nM) Stock->Dilution Cells Cell Culture / Plasma (Contains endogenous DPP-IV) Dilution->Cells Pre-treat 30 min Spike Spike with Active GLP-1 (50 pM) Cells->Spike Incubate Incubation (37°C, 1-2 Hours) Spike->Incubate ELISA Measure Active GLP-1 (ELISA specific for intact peptide) Incubate->ELISA

Figure 2: GLP-1 Stabilization Workflow. Pre-treatment with BMS-538305 is critical to inhibit DPP-IV before the addition of the labile GLP-1 substrate.

Protocol Notes:

  • Concentration: Use 50–100 nM BMS-538305 for complete inhibition in cell culture media containing 10% FBS.

  • Control: Use a vehicle control (DMSO < 0.1%) to ensure cell viability is not compromised.

  • Readout: Ensure the ELISA kit is specific for active GLP-1 (7-36 amide) and does not cross-react with the degraded metabolite (9-36 amide).

Part 4: Troubleshooting & Controls

IssueProbable CauseSolution
High

observed
Insufficient pre-incubationIncrease Enzyme-Inhibitor pre-incubation to 30 mins. BMS-538305 is a slow-binding inhibitor.
Precipitation in Media High concentration / Cold mediaDilute stock into warm (37°C) media while vortexing. Do not exceed 100 µM in aqueous buffer.
Loss of Potency Stock degradationCheck stock age. Nitrile groups can hydrolyze to amides over time in the presence of water/moisture.
Cell Toxicity Off-target effectsVerify concentration. At >10 µM, non-specific effects may occur. Stay near the

range (10-100 nM).

References

  • Augeri, D. J., et al. (2005). "Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes."[3] Journal of Medicinal Chemistry, 48(15), 5025-5037.

  • Metzler, W. J., et al. (2008). "Involvement of DPP-IV catalytic residues in enzyme-saxagliptin complex formation." Protein Science, 17(2), 240-250.[4] (Describes the structural binding of BMS-538305/Methanopyrrolidine analogs).

  • Savage, S. A., et al. (2009). "Preparation of Saxagliptin, a novel DPP-IV inhibitor." Organic Process Research & Development, 13(6), 1169-1176.

  • PubChem Compound Summary. "BMS-538305." National Center for Biotechnology Information.

Sources

Technical Guide: Mechanisms and Methodologies in Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Mechanism & Physiological Context[1][2][3]

The Incretin Axis and Enzymatic Regulation

Dipeptidyl peptidase-IV (DPP-IV; EC 3.4.14.5), also known as CD26, is a serine exopeptidase that plays a critical role in glucose homeostasis.[1][2][3] Its primary physiological function in the context of metabolic disease is the rapid degradation of incretin hormones, specifically Glucagon-like peptide-1 (GLP-1) and Glucose-dependent insulinotropic polypeptide (GIP) .[4]

DPP-IV cleaves N-terminal dipeptides from substrates containing proline or alanine at the penultimate (P1) position.

  • Substrate Motif:

    
     or 
    
    
    
    [1]
  • Cleavage Site: Between the P1 (Pro/Ala) and P1' residues.

In vivo, this cleavage inactivates GLP-1 (7-36 amide) to GLP-1 (9-36 amide) within minutes (


 min), nullifying its insulinotropic effects. Inhibition of DPP-IV extends the half-life of active incretins, enhancing glucose-dependent insulin secretion and suppressing glucagon release.
Pathway Visualization

The following diagram illustrates the catalytic cascade and the downstream physiological effects of inhibition.

DPP4_Pathway Ingestion Nutrient Ingestion L_Cells L-Cells (Intestine) Secrete GLP-1 Ingestion->L_Cells GLP1_Active GLP-1 (7-36) [Active] L_Cells->GLP1_Active DPP4_Enzyme DPP-IV Enzyme (CD26) GLP1_Active->DPP4_Enzyme Substrate Binding Pancreas Pancreas (Islet Cells) GLP1_Active->Pancreas Receptor Binding GLP1_Inactive GLP-1 (9-36) [Inactive] DPP4_Enzyme->GLP1_Inactive Cleavage (Rapid) Inhibitor DPP-IV Inhibitor (Gliptin) Inhibitor->DPP4_Enzyme Inhibition (Ki < 10nM) Physio_Effect ↑ Insulin Secretion ↓ Glucagon Release Pancreas->Physio_Effect

Figure 1: The Incretin-DPP-IV Axis. Inhibition preserves the active GLP-1 fraction, potentiating insulin secretion.[2]

Structural Biology & Binding Modes

The Active Site Architecture

DPP-IV is a homodimeric type II transmembrane glycoprotein. The catalytic site is located in a large cavity between the


-hydrolase domain and the 

-propeller domain.
  • Catalytic Triad: Ser630, Asp708, His740.

  • S1 Pocket: A hydrophobic pocket that strictly recognizes the Proline/Alanine side chain.

  • S2 Pocket: A larger cavity that accommodates the N-terminal amino acid (e.g., Histidine in GLP-1).

Inhibitor Classes: Covalent vs. Non-Covalent

Therapeutic inhibitors ("gliptins") are categorized by their binding mechanism. This distinction dictates their residence time and off-rate (


).
FeatureClass 1: Substrate-like (Covalent)Class 2: Non-Substrate-like (Non-Covalent)Class 3: Xanthine-based (Non-Covalent)
Representative Drug Vildagliptin , SaxagliptinSitagliptin , AlogliptinLinagliptin
Binding Mechanism Forms reversible covalent imidate adduct with Ser630 .[5]Non-covalent interactions (salt bridges) with Glu205/Glu206 .Non-covalent; exploits the S1, S2, and S1' subsites via pi-stacking.
Binding Kinetics "Slow-on, slow-off"Rapid equilibriumTight binding (low

)
IC50 (Human DPP-4) ~13 - 34 nM~18 nM~0.14 - 1 nM
Selectivity (DPP-8/9) Moderate (often <100-fold)High (>2500-fold)High (>10,000-fold)

Critical Insight: While covalent inhibitors (Class 1) often show higher potency in basic assays, their selectivity against DPP-8 and DPP-9 must be carefully monitored to avoid toxicity. Non-covalent inhibitors (Class 3) like Linagliptin achieve potency through extensive contacts with the S1' and S2' subsites rather than covalent modification.

Assay Development & Screening Protocols

Protocol: Continuous Fluorometric Assay

For high-throughput screening (HTS) and kinetic characterization, the Gly-Pro-AMC assay is the industry standard. It relies on the cleavage of the fluorophore 7-Amino-4-methylcoumarin (AMC) from the dipeptide substrate.

Principle:



Materials
  • Buffer: 25 mM Tris-HCl, pH 8.0 (Optimum pH), 140 mM NaCl, 10 mM KCl. Note: Avoid phosphate buffers if testing metal-dependent proteases, though DPP-IV is a serine protease.

  • Substrate: H-Gly-Pro-AMC (Km ~ 25-50 µM).

  • Enzyme: Recombinant human DPP-IV (rhDPP4).

  • Standard: Free AMC (for quantitation).

Step-by-Step Workflow
  • Enzyme Preparation: Dilute rhDPP4 in Assay Buffer to a concentration of 0.1–1 nM. Keep on ice.

  • Compound Addition:

    • Add 10 µL of test compound (dissolved in DMSO) to a black 96-well plate.

    • Include "No Enzyme" (Blank) and "No Inhibitor" (100% Activity) controls.

    • Constraint: Final DMSO concentration must be <5% to avoid enzyme denaturation.

  • Pre-Incubation: Add 40 µL of Enzyme solution. Incubate for 10–15 minutes at 25°C to allow inhibitor binding (crucial for slow-binding inhibitors like Saxagliptin).

  • Substrate Initiation: Add 50 µL of Substrate solution (Final conc: 20 µM, approx.

    
     to maximize sensitivity to competitive inhibitors).
    
  • Kinetic Read: Measure fluorescence (

    
     360 nm / 
    
    
    
    460 nm) every 60 seconds for 30 minutes.
Workflow Visualization

Assay_Workflow Prep 1. Reagent Prep (Buffer pH 8.0, Substrate) Plate 2. Plate Setup (Test Compounds + Controls) Prep->Plate Incubate 3. Pre-Incubation (Enzyme + Inhibitor, 10 min) Plate->Incubate Initiate 4. Initiation (Add Gly-Pro-AMC) Incubate->Initiate Read 5. Kinetic Read (Ex 360nm / Em 460nm) Initiate->Read Analyze 6. Data Analysis (Slope Calculation & IC50) Read->Analyze

Figure 2: Fluorometric Screening Workflow. Pre-incubation is critical for detecting slow-binding kinetics.

Data Validation (Self-Correction)
  • Linearity: Only use the linear portion of the reaction curve (Initial Velocity,

    
    ).
    
  • Z-Factor: For HTS, a Z' > 0.5 is required.[6]

    
    
    Where 
    
    
    
    is the positive control (enzyme + substrate) and
    
    
    is the negative control (no enzyme).

Selectivity & Safety Profiling

The DPP-8/9 Challenge

DPP-IV belongs to the S9b protease family. Closely related homologs, DPP-8 and DPP-9 , are intracellular enzymes. Early development of non-selective inhibitors (e.g., Allo-isoleucyl thiazolidide) revealed severe toxicities in preclinical models, including:

  • Alopecia[7]

  • Thrombocytopenia[7][8]

  • Gastrointestinal distress

  • Reticulocytopenia[7][8]

Mechanism of Toxicity: Unlike DPP-IV, inhibition of DPP-8/9 triggers pro-inflammatory caspase-1 activation and pyroptosis in macrophages.

Selectivity Threshold: A viable clinical candidate typically requires >1000-fold selectivity for DPP-IV over DPP-8/9. Sitagliptin (>2600-fold) and Linagliptin (>10,000-fold) exemplify this safety profile.

Beyond Diabetes: Future Directions

Oncology and Immunology

While established in diabetes, DPP-IV (CD26) is a multifunctional protein with non-enzymatic roles in T-cell activation (via Adenosine Deaminase/ADA binding) and extracellular matrix interaction.

  • Oncology: The role of DPP-IV in cancer is context-dependent.

    • Tumor Suppressor:[2] In some cancers (e.g., non-small cell lung cancer), CD26 expression is lost, and re-expression suppresses metastasis.

    • Therapeutic Target: In mesothelioma and some hematological malignancies, CD26 is highly expressed. Antibodies or specific inhibitors are being explored to disrupt the CD26-ADA interaction, a mechanism distinct from the catalytic inhibition used in diabetes.

  • Immunotherapy: High doses of DPP-IV inhibitors are being investigated to modulate the tumor microenvironment (TME) by preserving chemokine gradients (e.g., CXCL10) that recruit effector T-cells.

References

  • Deacon, C. F. (2011). Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review. Diabetes, Obesity and Metabolism. Link

  • Thornberry, N. A., & Weber, A. E. (2007). Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Current Topics in Medicinal Chemistry. Link

  • Lankas, G. R., et al. (2005). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes: Potential Importance of Selectivity Over Dipeptidyl Peptidases 8 and 9.[9][10] Diabetes.[1][3][11][7][12][13][14][15] Link

  • Nabeno, M., et al. (2013). A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site. Biochemical and Biophysical Research Communications. Link

  • Drucker, D. J. (2007). Dipeptidyl Peptidase-4 Inhibition and the Treatment of Type 2 Diabetes. Diabetes Care. Link

  • Shao, S., et al. (2020). The role of dipeptidyl peptidase 4 inhibitors in cancer: a meta-analysis of randomized controlled trials. Frontiers in Pharmacology. Link

Sources

Methodological & Application

Application Note: Kinetic Characterization of BMS-538305 HCl via Fluorogenic DPP-IV Inhibition Assay

[1][2]

Abstract & Introduction

BMS-538305 HCl is a high-affinity, competitive, and reversible covalent inhibitor of Dipeptidyl Peptidase IV (DPP-IV/CD26) .[1][2] Structurally characterized by a cyanopyrrolidine (or related azabicyclo-carbonitrile) scaffold, it inhibits the enzyme by forming a reversible covalent imidate adduct with the active site serine residue (Ser630).[1][2]

This protocol details a high-throughput compatible fluorogenic assay using the substrate Gly-Pro-AMC .[1][2] Upon cleavage by DPP-IV, the non-fluorescent substrate releases free 7-Amino-4-methylcoumarin (AMC), generating a fluorescent signal.[1][2] This method allows for the precise determination of IC₅₀ and Kᵢ values, critical for evaluating potency and residence time.

Mechanism of Action

The nitrile group of BMS-538305 acts as a "serine trap."[1][2] The electrophilic carbon of the nitrile is attacked by the hydroxyl group of the catalytic Ser630, forming a transient imidate intermediate. This mimics the transition state of peptide hydrolysis, resulting in potent inhibition.

GDPPIVActive DPP-IV Enzyme(Ser630-OH)ComplexEnzyme-Inhibitor Complex(Covalent Imidate Adduct)DPPIV->Complex+ BMS-538305ProductFluorescent Product(Free AMC)DPPIV->ProductHydrolysisSubstrateSubstrate(Gly-Pro-AMC)Substrate->ProductCatalysisInhibitorBMS-538305 HCl(Nitrile Warhead)Inhibitor->ComplexComplex->DPPIVSlow Dissociation(Reversible)

Figure 1: Mechanism of Competitive Reversible Covalent Inhibition by BMS-538305.[1][2]

Materials & Reagents

To ensure scientific integrity, use reagents meeting the following specifications.

ReagentSpecificationRole
BMS-538305 HCl >98% Purity (HPLC); CAS 841302-51-0Test Inhibitor
rhDPP-IV Recombinant Human DPP-IV (Residues 39-766)Enzyme
Substrate H-Gly-Pro-AMC (Glycyl-L-proline 7-amido-4-methylcoumarin)Fluorogenic Substrate
Assay Buffer 25 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.1% (w/v) BSAReaction Matrix
Positive Control Saxagliptin or SitagliptinReference Standard
Solvent Anhydrous DMSO (Dimethyl sulfoxide)Compound Vehicle
Compound Handling & Solubility[1][2]
  • Solubility: BMS-538305 HCl is soluble in DMSO (>50 mg/mL) and Water (>20 mg/mL).[1][2]

  • Stock Prep: Prepare a 10 mM stock solution in 100% DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the nitrile group.[1][2]

  • Working Solution: Dilute the 10 mM stock into Assay Buffer to 4x the final desired concentration immediately before use. Keep DMSO concentration <1% in the final assay to avoid enzyme denaturation.

Experimental Protocol (96-Well Format)

Rationale for Pre-Incubation

Because BMS-538305 acts via a covalent mechanism, the onset of inhibition may be time-dependent.[1][2] A 30-minute pre-incubation of enzyme and inhibitor is mandatory to allow the system to reach equilibrium before the substrate competes for the active site.[1][2]

Step-by-Step Workflow
  • Buffer Preparation: Prepare fresh Assay Buffer (25 mM Tris, pH 8.0, 100 mM NaCl, 0.1% BSA). Filter through a 0.22 µm filter.

  • Enzyme Solution: Dilute rhDPP-IV in Assay Buffer to a concentration of 0.2 nM (Final assay concentration will be 0.1 nM). Keep on ice.

  • Substrate Solution: Prepare 200 µM Gly-Pro-AMC in Assay Buffer (Final assay concentration will be 50 µM, approx.

    
    ).
    
  • Compound Dilution: Prepare a serial dilution of BMS-538305 HCl (e.g., 10-point, 3-fold dilution starting at 1 µM) in Assay Buffer containing 1% DMSO.

  • Plate Setup:

    • Add 25 µL of Compound Solution to respective wells.

    • Add 25 µL of Enzyme Solution (0.2 nM) to all wells except "No Enzyme" blanks.

    • Add 25 µL of Buffer (with 1% DMSO) to "No Enzyme" blanks.

  • Pre-Incubation: Incubate the plate for 30 minutes at Room Temperature (25°C), protected from light.

  • Reaction Initiation: Add 50 µL of Substrate Solution (200 µM) to all wells. Total volume = 100 µL.

  • Measurement: Immediately place in a fluorescence microplate reader.

    • Mode: Kinetic[1][2]

    • Excitation: 350–380 nm[1][2]

    • Emission: 450–460 nm[1][2]

    • Duration: Read every 1 minute for 30–60 minutes.

WorkflowStep11. Prepare Reagents(Enzyme, Substrate, BMS-538305)Step22. Plate Loading25µL Inhibitor + 25µL EnzymeStep1->Step2Step33. Pre-Incubation30 mins @ 25°C (Critical for Equilibrium)Step2->Step3Step44. InitiationAdd 50µL Gly-Pro-AMC SubstrateStep3->Step4Step55. Kinetic ReadEx 360nm / Em 460nmRead every 1 min for 45 minsStep4->Step5

Figure 2: Experimental Workflow for DPP-IV Inhibition Assay.

Data Analysis & Interpretation

Calculation of Initial Velocity ( )

Do not use endpoint data if possible.[2] Use the linear portion of the kinetic trace (Relative Fluorescence Units vs. Time).

IC₅₀ Determination

Plot


12

12
Expected Results
  • IC₅₀: BMS-538305 is highly potent.[1][2] Expect IC₅₀ values in the single-digit nanomolar (nM) range (typically 1–10 nM depending on enzyme source and substrate concentration).[1][2]

  • Hill Slope: Should be approximately -1.0. A slope significantly steeper than -1.0 may indicate non-specific inhibition or aggregation.[1][2]

Troubleshooting Guide
ObservationPossible CauseSolution
Low Signal Substrate degradation or low enzyme activity.[1][2]Check Gly-Pro-AMC stability (light sensitive). Verify enzyme activity with a fresh batch.
IC₅₀ Shift (Potency Loss) Insufficient pre-incubation.[2]Extend pre-incubation to 60 mins to ensure covalent bond formation reaches equilibrium.
High Background Autofluorescence of compound.Include a "Compound Only" control (Buffer + Compound + Substrate, no Enzyme).

References

  • Augeri, D. J., et al. (2005). "Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active, dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes."[1] Journal of Medicinal Chemistry, 48(15), 5025–5037. Link

  • Savage, S. A., et al. (2009). "Preparation of Saxagliptin, a Novel DPP-IV Inhibitor, Using a High-Yielding Synthesis of (S)-N-Boc-3-Hydroxyadamantylglycine."[1][2] Organic Process Research & Development, 13(6), 1169–1176. Link[1][2]

  • Metzler, W. J., et al. (2008). "Involvement of DPP-IV catalytic residues in enzyme-saxagliptin complex formation."[1][2] Protein Science, 17(2), 240–250. Link

  • PubChem Compound Summary. "BMS-538305." National Center for Biotechnology Information. Link

How to prepare a stock solution of BMS-538305 HCl in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the standardized protocol for preparing, storing, and handling stock solutions of BMS-538305 HCl (Methanopyrrolidine 363), a potent and selective Dipeptidyl Peptidase IV (DPP-IV) inhibitor. This document addresses critical solubility parameters in Dimethyl Sulfoxide (DMSO), stability concerns regarding the cyanopyrrolidine moiety, and best practices for minimizing hydrolytic degradation during aqueous dilution.

Compound Profile & Mechanism

BMS-538305 is a nitrile-based inhibitor that functions via a reversible covalent mechanism.[1] The nitrile group of the inhibitor forms an imidate adduct with the hydroxyl group of the active site Serine 630 (S630) residue within DPP-IV.

PropertySpecification
Compound Name BMS-538305 HCl
Target Dipeptidyl Peptidase IV (DPP-IV/CD26)
Mechanism Reversible covalent inhibition (S630 adduct)
Solubility (DMSO)

50 mg/mL (varies by batch purity)
Appearance White to off-white solid
Hygroscopicity High (HCl salt form)

Critical Mechanistic Insight: Unlike non-covalent inhibitors, the potency of BMS-538305 relies on the electrophilicity of its nitrile group. Improper storage (exposure to moisture) can lead to hydrolysis of the nitrile, rendering the compound inactive.

Materials & Equipment

  • BMS-538305 HCl (Lyophilized powder).

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide),

    
    99.9% purity, molecular biology grade.
    
    • Note: Avoid DMSO stored in plastic containers for long periods; glass is preferred to prevent leaching.

  • Vessels: Amber glass vials (borosilicate) with Teflon-lined caps.

  • Gas: Argon or Nitrogen (for purging).

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Desiccator.

Protocol: Stock Solution Preparation

Phase A: Pre-Calculation & Verification

STOP & CHECK: The Molecular Weight (MW) of BMS-538305 can vary depending on the hydration state and salt stoichiometry (e.g., monohydrate vs. anhydrous).

  • Action: Consult the specific Certificate of Analysis (CoA) for your batch.

  • Example Calculation:

    • Target Concentration: 10 mM

    • Target Volume: 1 mL

    • Batch MW (from CoA): 326.86 g/mol (Hypothetical)

    • Mass Required =

      
      
      
    • Mass =

      
       (3.27 mg )
      
Phase B: Solubilization Workflow
  • Equilibration: Remove the product vial from the freezer and place it in a desiccator. Allow it to warm to room temperature (~30 mins) before opening. This prevents condensation from forming on the hygroscopic HCl salt.

  • Weighing: Weigh the calculated mass of BMS-538305 HCl into a sterile amber glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

    • Technique: Pipette DMSO slowly down the side of the vial to wash down any adherent powder.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • QC Check: Inspect the solution against a light source. It must be completely clear and particulate-free. If particles remain, sonicate in a water bath for 2 minutes (max temp 30°C).

  • Aliquot & Storage: Immediately dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Purging (Optional but Recommended): Overlay the headspace of each aliquot with Argon or Nitrogen gas to minimize oxidation.

StockPrep Start Lyophilized BMS-538305 HCl Desiccate Equilibrate in Desiccator (30 min) Start->Desiccate Weigh Weigh Mass (Check CoA MW) Desiccate->Weigh Dissolve Add Anhydrous DMSO & Vortex Weigh->Dissolve QC Visual QC: Clear Solution? Dissolve->QC QC->Dissolve No (Sonicate) Aliquot Aliquot into Amber Vials QC->Aliquot Yes Store Store at -80°C Aliquot->Store

Figure 1: Step-by-step workflow for the preparation of BMS-538305 HCl stock solution, emphasizing moisture control.

Storage & Stability

ConditionDurationNotes
-80°C (DMSO Stock) 6–12 MonthsOptimal. Protect from light.
-20°C (DMSO Stock) 1–3 MonthsAcceptable for short-term use.
Room Temp (Solution) < 24 HoursSusceptible to hydrolysis/degradation.
Freeze-Thaw Cycles Max 1 cycleRepeated cycling causes precipitation and hydrolysis.

Application: Serial Dilution for Assays

When diluting the hydrophobic stock into aqueous buffers (e.g., PBS or cell culture media), precipitation is a primary risk.

  • Intermediate Dilution: Prepare a 10x or 100x intermediate dilution in pure DMSO or a DMSO/Buffer mix before the final spike into the assay.

  • Mixing Order: Always add the DMSO stock to the buffer , not the buffer to the stock. This prevents a local high-concentration "crash out."

  • Solvent Tolerance: Ensure the final DMSO concentration in your assay is <0.5% (or as tolerated by your specific cell line/enzyme) to avoid solvent artifacts.

Mechanism of Action Visualization: The following diagram illustrates the specific interaction between BMS-538305 and the DPP-IV active site.

MOA Inhibitor BMS-538305 (Nitrile Group) Complex Covalent Imidate Adduct Inhibitor->Complex Electrophilic Attack Enzyme DPP-IV Active Site (Serine 630) Enzyme->Complex Nucleophilic OH- Inhibition Enzymatic Blockade Complex->Inhibition Reversible

Figure 2: Mechanism of Action. The nitrile group of BMS-538305 forms a reversible covalent bond with Serine 630 of DPP-IV.[1]

Troubleshooting

IssueProbable CauseCorrective Action
Precipitation on Thawing DMSO supercooling or saturation.Warm to 37°C for 5 mins and vortex. Ensure concentration is

50 mM.
Loss of Potency Hydrolysis of nitrile group.Check storage; ensure desiccation. Verify stock age.
Yellowing of Solution Oxidation of DMSO or compound.Discard. Use fresh anhydrous DMSO and purge with Argon.

References

  • MedChemExpress. BMS-538305 hydrochloride Product Information. Retrieved from

  • PubChem. BMS-538305 Compound Summary. National Library of Medicine. Retrieved from

  • Simpkins, L. M., et al. (2007). Discovery of BMS-538305, a Potent and Selective Inhibitor of Dipeptidyl Peptidase IV.[1][2] Bioorganic & Medicinal Chemistry Letters.[3][4] (Contextual citation for mechanism).

  • GuideChem. BMS-538305 HCl Properties and Safety. Retrieved from [5]

Sources

Application Note: Cell-Based Experiments using BMS-536924 (IGF-1R/IR Inhibitor)

[1][2][3][4]

Editorial Note: Compound Identification

Extensive database searches (PubChem, CAS Registry, BMS Clinical Pipelines) indicate that "BMS-538305" is likely a typographic error for BMS-536924 . BMS-536924 is the benchmark ATP-competitive small-molecule inhibitor for the Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (IR) within this chemical series. Consequently, this guide details the validated protocols for BMS-536924 to ensure experimental success.

Introduction

The Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway is a critical driver of cell proliferation, survival, and resistance to cytotoxic therapies in oncology. BMS-536924 is a potent, orally active, small-molecule dual inhibitor of IGF-1R and the Insulin Receptor (IR). Unlike monoclonal antibodies that target the extracellular domain, BMS-536924 binds to the intracellular ATP-binding pocket, effectively shutting down autophosphorylation and downstream signaling cascades (PI3K/Akt and MAPK/ERK).

This application note provides rigorous, self-validating protocols for utilizing BMS-536924 in cell-based assays, focusing on ascertaining IC50 values and confirming target engagement via Western blotting.

Compound Profile & Handling

Proper handling is the foundation of reproducible data. BMS-536924 is hydrophobic and requires precise solvent management to prevent precipitation in cell culture media.

Physicochemical Properties
PropertySpecification
CAS Number 468740-43-4
Molecular Weight ~463.5 g/mol
Target IGF-1R (IC50 ≈ 100 nM), IR (IC50 ≈ 73 nM)
Solubility Soluble in DMSO (>10 mg/mL). Insoluble in water.
Appearance Off-white to pale yellow solid
Storage & Reconstitution Protocol
  • Stock Solution (10 mM): Dissolve the powder in high-grade anhydrous DMSO. Vortex vigorously for 1 minute.

    • Calculation: To make 10 mM stock from 5 mg powder (MW 463.5): Add 1.078 mL DMSO.

  • Aliquot: Do not store the bulk stock at 4°C. Aliquot into 20-50 µL volumes in light-protective tubes.

  • Storage: Store aliquots at -80°C (stable for 12 months) or -20°C (stable for 3-6 months). Avoid freeze-thaw cycles (>3 cycles significantly degrades potency).

  • Working Solutions: Dilute the DMSO stock into cell culture media immediately prior to use. Keep final DMSO concentration <0.1% to avoid solvent toxicity.

Mechanism of Action (MOA)

BMS-536924 functions as an ATP-competitive inhibitor.[1] By occupying the ATP binding cleft of the IGF-1R/IR kinase domains, it prevents the transfer of phosphate groups to tyrosine residues on the receptor itself (autophosphorylation) and downstream substrates (IRS-1/2).

Signaling Pathway Visualization

BMS_MechanismIGF1IGF-1 / Insulin(Ligand)ReceptorIGF-1R / IR(Receptor Tyrosine Kinase)IGF1->ReceptorBindingIRSIRS-1/2Receptor->IRSPhosphorylationMAPKRAS/RAF/MEKReceptor->MAPKBMSBMS-536924(Inhibitor)BMS->ReceptorATP-Competition(Inhibition)PI3KPI3KIRS->PI3KAKTAkt (PKB)PI3K->AKTmTORmTORAKT->mTOROutcomeProliferation & SurvivalmTOR->OutcomeERKERK1/2MAPK->ERKERK->Outcome

Figure 1: BMS-536924 blocks the ATP-binding site of IGF-1R/IR, preventing downstream activation of the PI3K/Akt and MAPK survival pathways.[2][3]

Protocol A: Cell Viability Assay (IC50 Determination)

This protocol determines the concentration required to inhibit cell growth by 50% (IC50).

Recommended Cell Lines:

  • Sensitive: MCF-7 (Breast), HT-29 (Colon), Multiple Myeloma lines (e.g., LP-1).

  • Resistant: Cell lines with KRAS mutations may show reduced sensitivity.

Materials
  • Cell line of interest (log-phase growth).

  • BMS-536924 (10 mM DMSO stock).

  • Assay Reagent: CellTiter-Glo® (Promega) or MTS/MTT.

  • 96-well white-walled plates (for luminescence) or clear plates (for colorimetric).

Step-by-Step Procedure
  • Cell Seeding (Day 0):

    • Dissociate cells and count.

    • Seed 3,000–5,000 cells/well in 90 µL of complete media.

    • Incubate overnight at 37°C/5% CO₂ to allow attachment.

  • Compound Preparation (Day 1):

    • Prepare a 20 mM intermediate dilution of BMS-536924 in media (2 µL of 10 mM stock + 998 µL media). Note: This ensures final DMSO is low.

    • Perform a 1:3 serial dilution series in media to generate 9 concentrations (e.g., 10 µM down to 1.5 nM). Include a "Media Only" (Blank) and "DMSO Only" (Vehicle Control).

  • Treatment:

    • Add 10 µL of the diluted compound to the respective wells (Total volume = 100 µL).

    • Final DMSO concentration should be 0.1% across all wells.

  • Incubation:

    • Incubate for 72 hours at 37°C. (72h is critical for kinase inhibitors to manifest anti-proliferative effects).

  • Readout (Day 4):

    • Add detection reagent (e.g., 100 µL CellTiter-Glo). Shake for 2 mins. Incubate 10 mins.

    • Read Luminescence (or Absorbance for MTT) on a plate reader.

  • Analysis:

    • Normalize data: % Viability = [(Sample - Blank) / (Vehicle - Blank)] × 100.

    • Fit curve using non-linear regression (log(inhibitor) vs. response) to calculate IC50.

Protocol B: Target Engagement (Western Blot)

To validate that the observed growth inhibition is due to IGF-1R blockade, you must demonstrate the reduction of phosphorylation in the receptor and downstream effectors.

Experimental Design
  • Stimulation: Since basal IGF-1R phosphorylation can be low, exogenous IGF-1 stimulation is often required to see a robust signal window.

  • Timepoint: Kinase inhibition is rapid. A 1-2 hour treatment is sufficient.

Workflow Diagram

WB_ProtocolStep1Seed Cells(6-well plate)OvernightStep2Serum Starve(0.1% FBS)12-24 HoursStep1->Step2Step3Treat with BMS-536924(0.1, 1, 10 µM)1-2 HoursStep2->Step3Step4Stimulate with IGF-1(50-100 ng/mL)10-15 MinutesStep3->Step4Step5Lysis &Western BlotStep4->Step5

Figure 2: Serum starvation synchronizes cells and reduces background noise, allowing clear visualization of BMS-536924 inhibitory effects upon IGF-1 stimulation.

Detailed Procedure
  • Starvation: Seed cells in 6-well plates. Once attached, switch to serum-free (or 0.1% FBS) media for 16–24 hours. Rationale: Removes growth factors present in serum that mask specific IGF-1R signaling.

  • Drug Treatment: Add BMS-536924 at varying concentrations (e.g., 0, 100 nM, 500 nM, 1 µM) for 2 hours .

  • Stimulation: Add Recombinant Human IGF-1 (final 50–100 ng/mL) directly to the media for 10–15 minutes .

  • Lysis: Immediately place plates on ice. Wash with ice-cold PBS containing Phosphatase Inhibitors (Sodium Orthovanadate, NaF). Lyse in RIPA buffer.

  • Immunoblotting Targets:

    • Primary Target: p-IGF-1Rβ (Tyr1135/1136) / p-IRβ (Tyr1150/1151). Note: Many antibodies cross-react due to high homology.

    • Downstream: p-Akt (Ser473) and p-ERK1/2 (Thr202/Tyr204).

    • Loading Control: Total Akt, Total ERK, or GAPDH.

Expected Result: A dose-dependent disappearance of p-IGF-1R and p-Akt bands, while Total Akt remains constant.

Troubleshooting & Optimization

IssueProbable CauseSolution
No inhibition of p-Akt Constitutive PI3K activationCheck for PIK3CA mutations (common in MCF-7). BMS-536924 may need to be combined with a PI3K inhibitor.
High background p-IGF-1R Insufficient starvationIncrease starvation time to 24h. Ensure wash steps are thorough.
Precipitation in wells Drug insolubilityDo not exceed 0.1% DMSO. Pre-dilute drug in media before adding to cells.
IC50 higher than literature High serum concentrationHigh serum (10% FBS) contains IGF-1/Insulin that competes with the drug. Run IC50 in reduced serum (1-2%) if possible.

References

  • Wittman, M. D., et al. (2005). Discovery of a (1H-benzoimidazol-2-yl)-1H-pyridin-2-one (BMS-536924) inhibitor of insulin-like growth factor I receptor kinase with in vivo antitumor activity. Journal of Medicinal Chemistry, 48(17), 5639–5643.

  • Huang, F., et al. (2009). IRS2 copy number gain, KRAS and BRAF mutation status as predictive biomarkers for response to the IGF-1R/IR inhibitor BMS-536924 in colorectal cancer cell lines. Molecular Cancer Therapeutics, 8(12).[4]

  • Litzenburger, B. C., et al. (2009). BMS-536924 reverses IGF-IR-induced transformation of mammary epithelial cells and causes growth inhibition and polarization of MCF-7 cells.[2] Clinical Cancer Research, 15(1), 226-237.

  • MedKoo Biosciences. BMS-536924 Product Data Sheet.

Application Notes & Protocols: Investigating Insulin Resistance with BMS-536924 in Type 2 Diabetes Mouse Models

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Google Gemini

A NOTE ON COMPOUND NOMENCLATURE: This document provides protocols for BMS-536924 , a well-documented dual inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR). The user's original query referenced "BMS-538305 HCl," for which there is limited public data. Given the similarity in nomenclature and the extensive research on BMS-536924 in the requested context, this guide has been developed for the latter, which is presumed to be the compound of interest.

Section 1: Scientific Rationale and Application

Introduction: A Paradoxical Tool for a Complex Disease

BMS-536924 is a potent, orally active, ATP-competitive small molecule inhibitor of both IGF-1R and IR kinases[1][2][3]. The decision to administer an insulin receptor inhibitor in a model of type 2 diabetes (T2D) may seem counterintuitive. T2D is characterized by insulin resistance, and blocking the receptor would appear to exacerbate the condition. However, this is precisely what makes BMS-536924 a valuable research tool rather than a therapeutic agent for diabetes.

The primary research applications in this context are:

  • Modeling and Deepening Insulin Resistance: By acutely inhibiting the insulin receptor, BMS-536924 allows researchers to induce a controlled state of insulin resistance. This is critical for studying the downstream cellular consequences, compensatory mechanisms (such as hyperinsulinemia), and the differential roles of IR signaling in various tissues (e.g., liver, muscle, adipose).

  • Dissecting IGF-1R vs. IR Signaling: In metabolic disease, the signaling pathways of the highly homologous IGF-1R and IR are deeply intertwined. BMS-536924, by inhibiting both, provides a platform to dissect their combined role. Comparing its effects with more selective inhibitors can help elucidate the specific contributions of each receptor to glucose homeostasis and pathology.

  • Cancer Research in a Diabetic Milieu: There is a strong epidemiological link between T2D, hyperinsulinemia, and certain cancers. BMS-536924 is primarily explored as an anti-cancer agent[4][5]. Using it in a T2D mouse model allows for the investigation of tumor growth and therapeutic response in a physiologically relevant context of metabolic dysregulation.

Mechanism of Action: Dual Inhibition of Critical Gateways

Insulin and IGF-1 binding to their respective receptors (IR and IGF-1R) triggers the autophosphorylation of the receptor's intracellular tyrosine kinase domain. This event initiates two major downstream signaling cascades: the PI3K/Akt pathway, which is central to metabolic regulation (e.g., glucose uptake), and the Ras/MAPK pathway, which is primarily involved in cell proliferation and differentiation[3][5].

BMS-536924 acts by competing with ATP for the binding site on the kinase domain of both receptors, thereby preventing this initial autophosphorylation step and blocking all downstream signaling. Administration in vivo leads to predictable pharmacodynamic effects, including a compensatory increase in circulating insulin (hyperinsulinemia) as the body attempts to overcome the receptor blockade[6][7].

IGF1R_IR_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular IGF1R IGF-1R PI3K PI3K IGF1R->PI3K Activates Ras Ras/MAPK Pathway IGF1R->Ras Activates IR Insulin Receptor (IR) IR->PI3K Activates IR->Ras Activates IGF1 IGF-1 IGF1->IGF1R Insulin Insulin Insulin->IR BMS536924 BMS-536924 BMS536924->IGF1R Inhibits Kinase Domain BMS536924->IR Inhibits Kinase Domain Akt Akt PI3K->Akt Metabolism Metabolic Actions (Glucose Uptake, etc.) Akt->Metabolism Proliferation Cell Growth & Proliferation Ras->Proliferation

Caption: Simplified IGF-1R/IR signaling pathway and point of inhibition by BMS-536924.

Section 2: Experimental Design and Model Selection

Choosing the Right Animal Model

The selection of an appropriate mouse model is paramount. The goal is to use a model that recapitulates key features of human T2D. The db/db mouse is a highly recommended model for this application.

Featuredb/db Mouse (C57BLKS/J background) Rationale for Use with BMS-536924
Genetic Basis Spontaneous inactivating mutation of the leptin receptor (Leprdb)[8][9].Provides a robust, genetically stable model of severe metabolic syndrome.
Phenotype Hyperphagia, severe obesity, insulin resistance, hyperinsulinemia, and overt hyperglycemia developing by 4-8 weeks of age[10][11].The established insulin resistance and hyperinsulinemia provide a relevant baseline to study the acute effects of further IR blockade.
Pathophysiology Progresses to β-cell failure over time, mimicking aspects of advanced human T2D[8].Allows for studies at different stages of disease progression.
Study Design and Controls

A robust study design is crucial for interpretable results. A typical study will involve multiple groups and a clear timeline.

  • Acclimatization: Allow mice to acclimate to the facility and housing for at least one week before any procedures.

  • Baseline Measurements: Before starting treatment, measure baseline body weight, fasting blood glucose, and plasma insulin. This allows for randomization of animals into balanced groups.

  • Control Groups:

    • Vehicle Control: This is the most critical control group. These animals receive the same dosing solution (the "vehicle") without the active compound (BMS-536924), administered on the same schedule.

    • Wild-Type Control (Optional): Including a group of non-diabetic mice (e.g., C57BL/6J) can provide a reference for normal metabolic function.

Sample Experimental Workflow

Experimental_Workflow cluster_pre Phase 1: Preparation cluster_treatment Phase 2: Dosing & Monitoring cluster_post Phase 3: Endpoint Analysis A Animal Acclimatization (1-2 weeks) B Baseline Measurements (Body Weight, Fasting Glucose) A->B C Randomize into Groups (Vehicle, BMS-536924) B->C D Daily Dosing (Oral Gavage) C->D E Monitor Body Weight & General Health (Daily) D->E F Metabolic Testing (OGTT / ITT) (e.g., Weekly) D->F G Final Measurements & Euthanasia F->G H Tissue Collection (Liver, Muscle, Pancreas, etc.) G->H I Biochemical & Molecular Analysis (e.g., Western Blot, qPCR) H->I

Caption: A typical experimental workflow for an in vivo mouse study.

Section 3: Detailed Protocols

Protocol: Preparation of BMS-536924 Dosing Solution

Causality: The choice of vehicle is critical for ensuring the compound is solubilized and bioavailable upon oral administration. A PEG400/water formulation is well-documented for this class of compounds and is generally well-tolerated by mice[7]. Formulations should be prepared fresh to ensure stability and consistency.

Materials:

  • BMS-536924 HCl powder

  • Polyethylene glycol 400 (PEG400)

  • Sterile deionized water (or sterile saline)

  • 50 mL sterile conical tube

  • Vortex mixer and/or magnetic stirrer

Example Preparation for a 100 mg/kg Dose: This protocol is for a final dosing volume of 10 mL/kg.

  • Calculate Required Mass:

    • Assume an average mouse weight of 40 g (0.04 kg).

    • Dose per mouse = 100 mg/kg * 0.04 kg = 4.0 mg.

    • Dosing volume = 10 mL/kg * 0.04 kg = 0.4 mL.

    • Therefore, the required concentration is 4.0 mg / 0.4 mL = 10 mg/mL .

  • Prepare the Vehicle (80:20 PEG400:Water):

    • For 20 mL of total vehicle:

    • Add 16 mL of PEG400 to a 50 mL conical tube.

    • Add 4 mL of sterile water.

    • Vortex vigorously until a single, clear phase is achieved.

  • Prepare the Dosing Solution:

    • To prepare 10 mL of a 10 mg/mL solution:

    • Weigh out 100 mg of BMS-536924 powder.

    • Add it to a tube containing 10 mL of the prepared 80:20 PEG400:water vehicle.

    • Vortex thoroughly. Use a magnetic stirrer on low heat if necessary to fully dissolve the compound. Ensure the final solution is clear and free of particulates before administration.

Protocol: Oral Gavage Administration

Causality: Oral gavage ensures direct and accurate delivery of the specified dose to the stomach[12]. Proper technique is essential to prevent injury to the esophagus or accidental administration into the trachea, which can be fatal[13][14].

Materials:

  • Properly sized gavage needle (for adult mice, typically a 20-22 gauge, 1.5-inch needle with a ball tip)[15][16].

  • 1 mL syringe.

  • Prepared BMS-536924 dosing solution.

Procedure:

  • Measure the Needle: Measure the gavage needle externally from the tip of the mouse's nose to the last rib. This is the maximum insertion depth. You can mark this on the needle with a permanent marker.

  • Restrain the Mouse: Firmly restrain the mouse, ensuring its head and spine are in a straight, vertical line. This aligns the pharynx and esophagus for easier passage of the needle[13].

  • Insert the Needle: Gently insert the gavage needle into the diastema (the gap behind the incisors). Advance the needle along the roof of the mouth toward the back of the throat[12].

  • Pass into Esophagus: The mouse will often swallow as the needle reaches the pharynx, which helps guide it into the esophagus. There should be no resistance. If you feel any resistance or the mouse struggles excessively, withdraw immediately and restart [12][13].

  • Administer the Substance: Once the needle is at the pre-measured depth, slowly depress the syringe plunger over 2-3 seconds to administer the full volume[12].

  • Withdraw and Monitor: Gently withdraw the needle along the same path. Return the mouse to its cage and monitor it for any signs of distress (e.g., coughing, difficulty breathing) for several minutes.

Protocol: Oral Glucose Tolerance Test (OGTT)

Causality: An OGTT measures the body's ability to clear a glucose load from the bloodstream. In the context of BMS-536924 treatment, an impaired OGTT result would provide strong evidence of induced insulin resistance.

Materials:

  • Handheld glucometer and test strips.

  • Glucose solution (typically 20% Dextrose).

  • Syringe and gavage needle.

  • Timer.

Procedure:

  • Fasting: Fast mice overnight (16-18 hours) with free access to water[17].

  • Baseline Glucose (t=0): Secure the mouse and obtain a small drop of blood from the tail vein. Measure the blood glucose and record this as the 0-minute time point.

  • Glucose Challenge: Immediately administer a glucose solution via oral gavage. The standard dose is 2 g/kg body weight[17][18].

  • Subsequent Measurements: Continue to measure blood glucose from the tail vein at specific time points, typically 15, 30, 60, 90, and 120 minutes after the glucose challenge[19][20].

  • Data Analysis: Plot the blood glucose concentration over time for each group. The Area Under the Curve (AUC) can be calculated to provide a quantitative measure of glucose intolerance.

Protocol: Insulin Tolerance Test (ITT)

Causality: An ITT directly assesses insulin sensitivity by measuring the rate of glucose clearance in response to an exogenous insulin injection. A blunted response (i.e., a slower decrease in blood glucose) in BMS-536924-treated mice would indicate insulin resistance.

Materials:

  • Handheld glucometer and test strips.

  • Insulin solution (Humulin R or similar, diluted in sterile saline).

  • Insulin syringe (e.g., 28-30 gauge).

  • Timer.

Procedure:

  • Fasting: Fast mice for a shorter period than for an OGTT, typically 4-6 hours[21].

  • Baseline Glucose (t=0): Measure and record the baseline blood glucose from the tail vein.

  • Insulin Injection: Administer insulin via intraperitoneal (IP) injection. The dose must be optimized, but a starting point for insulin-resistant models like the db/db mouse is often 0.75-1.0 U/kg body weight[22][23].

  • Subsequent Measurements: Measure blood glucose at 15, 30, 45, 60, and 90 minutes post-injection[24].

  • Monitoring for Hypoglycemia: Mice are at risk of severe hypoglycemia during an ITT. Monitor them closely for lethargy or seizures. If a mouse becomes severely hypoglycemic (glucose < 40 mg/dL), a rescue injection of glucose may be necessary[22].

  • Data Analysis: Plot blood glucose levels over time. The rate of glucose disappearance or the nadir (lowest point) reached can be used to compare insulin sensitivity between groups.

Section 4: References

  • Shi, C., Wang, L., Wang, Y., Zhang, J., & Li, J. (2018). BMS-536924, an ATP-competitive IGF-1R/IR inhibitor, decreases viability and migration of temozolomide-resistant glioma cells in vitro and suppresses tumor growth in vivo. Cancer Management and Research, Volume 10, 4325–4337. ([Link])

  • Dool, C. J., Mashhedi, H., Zakikhani, M., David, S., Zhao, Y., Birman, E., Carboni, J. M., Gottardis, M., Blouin, M.-J., & Pollak, M. (2011). IGF1/insulin receptor kinase inhibition by BMS-536924 is better tolerated than alloxan-induced hypoinsulinemia and more effective than metformin in the treatment of experimental insulin-responsive breast cancer. Endocrine-Related Cancer, 18(6), 663–675. ([Link])

  • Dool, C. J., et al. (2011). IGF1/insulin receptor kinase inhibition by BMS-536924 is better tolerated than alloxan-induced hypoinsulinemia and more effective than metformin in the treatment of experimental insulin-responsive breast cancer. ResearchGate. ([Link])

  • Huang, F., Greer, A., Hurlburt, W., Han, X., Hafezi, R., Wittenberg, G. M., Reeves, K., Chen, J., Robinson, D., Li, A., Lee, F. Y., & Gottardis, M. M. (2009). The Mechanisms of Differential Sensitivity to an Insulin-like Growth Factor-1 Receptor Inhibitor (BMS-536924) and Rationale for Combining with EGFR/HER2 Inhibitors. Cancer Research, 69(1), 161–170. ([Link])

  • Recher, C., et al. (2011). Expression of Insulin Receptor Isoform A and Insulin-Like Growth Factor-1 Receptor in Human Acute Myeloid Leukemia: Effect of the dual receptor inhibitor BMS-536924 in Vitro. PLoS ONE, 6(10), e25801. ([Link])

  • Charles River Laboratories. (n.d.). Type 2 Diabetes Mouse Models. ([Link])

  • Mouse Metabolic Phenotyping Centers (MMPC). (2024). Oral Glucose Tolerance Test. ([Link])

  • Virginia Tech Office of the University Veterinarian. (2017). SOP: Mouse Oral Gavage. ([Link])

  • Mouse Metabolic Phenotyping Centers (MMPC). (2023). Intraperitoneal Insulin Tolerance Test. ([Link])

  • Gubra. (n.d.). The db/db mouse. ([Link])

  • National Institutes of Health (NIH). (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Animal Microbiome, 3(1), 69. ([Link])

  • Peart, J. N., et al. (2020). The glucose tolerance test in mice: Sex, drugs and protocol. Scientific Reports, 10(1), 16777. ([Link])

  • The Jackson Laboratory. (2015). Choosing Among Type II Diabetes Mouse Models. ([Link])

  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. ([Link])

  • University of California, Berkeley OLAC. (n.d.). Blood Collection Procedure Title: Glucose Tolerance Test (GTT). ([Link])

  • The University of Queensland Animal Ethics Committee. (2022). LAB_057 Insulin Tolerance Test in Mice. ([Link]_)

  • Envigo. (n.d.). Diabetic Mouse (db/db). ([Link])

  • Bridges Lab Protocols, University of Michigan. (n.d.). Insulin Tolerance Test. ([Link])

  • Taconic Biosciences. (n.d.). Oral Glucose Tolerance Test. ([Link])

  • UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. ([Link])

  • Botezelli, J. D., et al. (2016). Glucose and Insulin Tolerance Tests in the Mouse. ResearchGate. ([Link])

  • Pharmacology Discovery Services. (n.d.). Diabetes, Type II, db/db Mouse. ([Link])

  • Ayansola, H. (2020). Oral Glucose Tolerance Test in Mouse v1. ResearchGate. ([Link])

Sources

Application Notes and Protocols: Utilizing BMS-538305 HCl in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of BMS-538305 HCl in Dipeptidyl Peptidase IV (DPP-IV) Inhibition

BMS-538305 hydrochloride is a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose homeostasis.[1][2] DPP-IV inhibitors are a class of oral antihyperglycemic agents used in the management of type 2 diabetes mellitus.[3] They work by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner. This targeted mechanism of action makes DPP-IV a significant therapeutic target for researchers in metabolic diseases and drug development.

This comprehensive guide provides detailed protocols and technical insights for the effective use of BMS-538305 HCl in enzymatic assays. It is designed for researchers, scientists, and drug development professionals seeking to characterize the inhibitory activity of this compound against DPP-IV.

Mechanism of Action: A Covalent yet Reversible Interaction

BMS-538305 HCl exerts its inhibitory effect on Dipeptidyl Peptidase IV (DPP-IV) through a distinctive mechanism. It forms a reversible covalent complex with the enzyme.[1] This interaction involves the covalent attachment between the nitrile carbon of the inhibitor and the serine residue (S630) within the active site of DPP-IV.[1] Understanding this mechanism is crucial for designing experiments and interpreting data, as the reversible nature of the binding may influence assay conditions and kinetic analyses.

The following diagram illustrates the central role of DPP-IV in incretin hormone regulation and the point of intervention for inhibitors like BMS-538305 HCl.

DPP_IV_Pathway cluster_0 Postprandial State cluster_1 DPP-IV Regulation Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) stimulates release of Pancreatic β-cells Pancreatic β-cells Incretin Hormones (GLP-1, GIP)->Pancreatic β-cells act on DPP_IV DPP-IV Enzyme Incretin Hormones (GLP-1, GIP)->DPP_IV Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion increase Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis promotes Inactive Metabolites Inactive Metabolites DPP_IV->Inactive Metabolites degrades BMS-538305_HCl BMS-538305 HCl BMS-538305_HCl->DPP_IV inhibits

Caption: Signaling pathway of DPP-IV and its inhibition by BMS-538305 HCl.

Physicochemical Properties and Handling of BMS-538305 HCl

A thorough understanding of the compound's properties is fundamental to accurate and reproducible experimental outcomes.

PropertyValueSource
Chemical Formula C17H27ClN2O2[2]
Molecular Weight 326.87 g/mol [2]
Appearance Solid powderMedKoo Biosciences
Solubility Soluble in DMSOMedKoo Biosciences
Storage (Short-term) 0 - 4 °C (days to weeks)MedKoo Biosciences
Storage (Long-term) -20 °C (months to years)MedKoo Biosciences

Note on Solubility: For enzymatic assays, it is critical to prepare a high-concentration stock solution in an appropriate solvent, such as DMSO. Subsequent dilutions into the aqueous assay buffer should be carefully performed to avoid precipitation of the compound. It is advisable to keep the final concentration of the organic solvent in the assay mixture below a level that could affect enzyme activity (typically ≤1%).

Experimental Workflow for Determining the Inhibitory Potency (IC50) of BMS-538305 HCl

The following workflow provides a systematic approach to characterizing the inhibitory activity of BMS-538305 HCl against DPP-IV.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_reagents 1. Prepare Assay Buffer and Reagents prep_inhibitor 2. Prepare BMS-538305 HCl Stock and Serial Dilutions prep_reagents->prep_inhibitor prep_enzyme 3. Prepare DPP-IV Enzyme Working Solution prep_inhibitor->prep_enzyme prep_substrate 4. Prepare Fluorogenic Substrate Working Solution prep_enzyme->prep_substrate add_inhibitor 5. Add BMS-538305 HCl Dilutions to Microplate add_enzyme 6. Add DPP-IV Enzyme to Microplate add_inhibitor->add_enzyme pre_incubate 7. Pre-incubate Inhibitor and Enzyme add_enzyme->pre_incubate initiate_reaction 8. Initiate Reaction with Substrate pre_incubate->initiate_reaction read_plate 9. Measure Fluorescence Kinetics calc_inhibition 10. Calculate Percent Inhibition read_plate->calc_inhibition plot_curve 11. Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 12. Determine IC50 Value plot_curve->det_ic50

Caption: Experimental workflow for IC50 determination of BMS-538305 HCl.

Detailed Protocol for a Fluorometric DPP-IV Inhibition Assay

This protocol is adapted from standard fluorometric assays for DPP-IV activity and is suitable for determining the IC50 of BMS-538305 HCl. The assay relies on the cleavage of a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-IV, which releases the highly fluorescent AMC molecule.

I. Materials and Reagents
  • BMS-538305 HCl: (Source: various chemical suppliers)

  • Recombinant Human DPP-IV: (Source: various biological suppliers)

  • Fluorogenic Substrate (e.g., Gly-Pro-AMC): (Source: various chemical suppliers)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing NaCl (e.g., 150 mM) and a stabilizing agent like BSA (e.g., 0.1%). The exact composition may need optimization.

  • DMSO (Dimethyl sulfoxide): Anhydrous, for preparing the inhibitor stock solution.

  • 96-well black, flat-bottom microplates: For fluorescence measurements.

  • Multimode microplate reader: With fluorescence detection capabilities (Excitation: ~360 nm, Emission: ~460 nm).

  • Positive Control Inhibitor (optional): A known DPP-IV inhibitor (e.g., Sitagliptin) for assay validation.

II. Reagent Preparation
  • Assay Buffer: Prepare the Tris-HCl buffer with the specified components and adjust the pH to 7.5 at room temperature. Filter the buffer through a 0.22 µm filter to remove any particulates.

  • BMS-538305 HCl Stock Solution (10 mM): Accurately weigh a known amount of BMS-538305 HCl and dissolve it in DMSO to achieve a final concentration of 10 mM. Vortex thoroughly to ensure complete dissolution. Store this stock solution at -20°C.

  • Serial Dilutions of BMS-538305 HCl: Perform serial dilutions of the 10 mM stock solution in DMSO to create a range of concentrations. For a typical IC50 determination, a 10-point, 3-fold serial dilution is recommended. The final concentrations in the assay will be further diluted, so account for this in your dilution scheme.

  • DPP-IV Enzyme Working Solution: Dilute the concentrated DPP-IV enzyme stock in cold assay buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate with a robust signal-to-background ratio. Keep the enzyme solution on ice throughout the experiment.

  • Fluorogenic Substrate Working Solution: Dissolve the Gly-Pro-AMC substrate in the assay buffer to a working concentration. The final concentration should be at or near the Michaelis-Menten constant (Km) of the enzyme for the substrate to ensure sensitive detection of inhibition. Protect the substrate solution from light.

III. Assay Procedure
  • Plate Layout: Design the plate layout to include wells for:

    • Blank (No Enzyme): Assay buffer, substrate, and the highest concentration of DMSO used in the inhibitor dilutions.

    • Negative Control (100% Activity): Assay buffer, DPP-IV enzyme, substrate, and the highest concentration of DMSO.

    • Test Compound Wells: Assay buffer, DPP-IV enzyme, substrate, and the various dilutions of BMS-538305 HCl.

    • Positive Control (Optional): Assay buffer, DPP-IV enzyme, substrate, and the positive control inhibitor.

  • Inhibitor Addition: Add a small volume (e.g., 2 µL) of the BMS-538305 HCl serial dilutions (and DMSO for controls) to the appropriate wells of the 96-well plate.

  • Enzyme Addition: Add the DPP-IV enzyme working solution to all wells except the "Blank" wells.

  • Pre-incubation: Gently mix the plate and pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Reaction Initiation: Add the fluorogenic substrate working solution to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the microplate in the plate reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C. Set the excitation wavelength to ~360 nm and the emission wavelength to ~460 nm.

IV. Data Analysis and IC50 Determination
  • Calculate the Reaction Rate: For each well, determine the rate of the enzymatic reaction (V) by calculating the slope of the linear portion of the fluorescence versus time plot.

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of DPP-IV inhibition for each concentration of BMS-538305 HCl: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_negative_control - V_blank)] * 100%

  • Generate Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the BMS-538305 HCl concentration.

  • Determine the IC50 Value: Fit the data to a four-parameter logistic (or sigmoidal dose-response) equation using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Note on IC50 Value for BMS-538305: While BMS-538305 is described as a potent inhibitor, a specific IC50 value is not consistently reported in readily accessible scientific literature. The protocol provided above will allow researchers to determine this value empirically in their specific assay system. For context, other potent DPP-IV inhibitors, such as Saxagliptin (BMS-477118), have reported Ki values in the low nanomolar range.

Trustworthiness and Self-Validation

To ensure the reliability of your results, incorporate the following self-validating measures into your experimental design:

  • Assay Linearity: Confirm that the enzymatic reaction is linear with respect to both time and enzyme concentration under your assay conditions.

  • Z'-factor Calculation: For screening assays, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Positive Control: The inclusion of a known DPP-IV inhibitor with a well-characterized IC50 value will validate the assay's performance and provide a benchmark for comparison.

  • Solvent Tolerance: Test the effect of different concentrations of the organic solvent (e.g., DMSO) on the enzyme activity to establish a maximum allowable concentration that does not interfere with the assay.

Conclusion

BMS-538305 HCl is a valuable tool for researchers investigating the role of DPP-IV in various physiological and pathological processes. By following the detailed protocols and adhering to the principles of scientific integrity outlined in this guide, researchers can confidently and accurately characterize the inhibitory properties of this potent compound. The provided framework for experimental design and data analysis will enable the generation of high-quality, reproducible data, contributing to the advancement of research in metabolic diseases and drug discovery.

References

  • National Center for Biotechnology Information. Dipeptidyl Peptidase 4. PubChem. [Link]

  • ResearchGate. Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118). [Link]

  • National Center for Biotechnology Information. Dipeptidyl Peptidase-4 Inhibitors. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. [Link]

Sources

Topic: Determination of a Dose-Response Curve for the Anti-Tumor Agent BMS-538305 HCl

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The robust characterization of a compound's potency is a cornerstone of preclinical drug discovery. This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of BMS-538305 HCl, a small molecule with reported anti-tumor activity[1], by establishing a detailed dose-response curve. We will delve into the principles of dose-response analysis, provide a detailed, validated protocol for a cell-based viability assay, and discuss methods for data analysis and downstream target engagement validation. While the precise molecular target of BMS-538305 HCl is subject to conflicting reports in publicly available literature, with some sources identifying it as a dipeptidyl peptidase IV (DPP-IV) inhibitor[2], its anti-tumor properties suggest a mechanism impacting cell proliferation. Therefore, this guide will utilize the well-characterized Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway—a critical regulator of cell growth and a common target for "BMS"-designated compounds[3]—as an illustrative case study for validating target engagement. The methodologies presented herein are broadly applicable to various small molecule inhibitors and are designed to ensure data integrity, reproducibility, and scientific rigor.

Introduction to Dose-Response Analysis

The Imperative of Potency Determination in Drug Discovery

The optimization of a lead compound into a viable drug candidate hinges on the systematic evaluation of its biological activity. A dose-response curve is a fundamental tool in this process, graphically representing the relationship between the concentration of a drug and the magnitude of its effect on a biological system[4]. From this curve, we derive the IC50 value, which is the concentration of an inhibitor required to reduce a specific biological activity by 50%. This parameter is a critical measure of a drug's potency and is essential for comparing novel compounds, understanding structure-activity relationships (SAR), and guiding further development[4][5].

Overview of BMS-538305 HCl

BMS-538305 HCl (CAS: 841302-51-0) is a small molecule inhibitor noted for its potential application in cancer therapeutics due to its anti-tumor activity[1]. For in vitro studies, it is typically solubilized in dimethyl sulfoxide (DMSO)[2]. The causality behind its anti-tumor effects necessitates a precise understanding of its impact on cell viability and proliferation across a range of concentrations.

Principles of IC50 Determination

A typical dose-response experiment involves exposing a cell line to a serial dilution of the compound and measuring a relevant biological endpoint, such as cell viability or enzyme activity[6]. The resulting data, when plotted with the response on the Y-axis and the log of the compound concentration on the X-axis, generates a sigmoidal curve[5][6]. This curve is then fitted with a non-linear regression model, most commonly a four-parameter logistic equation, to accurately calculate the IC50[7]. It is crucial to test a sufficient number of concentrations (typically 7-9) spanning several orders of magnitude to clearly define the top and bottom plateaus of the curve, ensuring a robust and reliable fit[8].

Illustrative Target Pathway: IGF-1R Signaling

To provide a concrete example for downstream validation, we will consider the IGF-1R signaling pathway. The IGF-1 receptor is a transmembrane tyrosine kinase that, upon activation by ligands like IGF-1, initiates signaling cascades critical for cell growth, proliferation, and survival[9]. Dysregulation of this pathway is a common feature in many human cancers, making it an attractive therapeutic target[9][10]. Inhibition of IGF-1R can block key downstream pathways, primarily the PI3K/Akt and Ras/MAPK cascades, leading to reduced cell proliferation and survival.

IGF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk Ras-MAPK Pathway cluster_nucleus Nucleus IGF1R IGF-1R IRS IRS IGF1R->IRS PI3K PI3K IRS->PI3K GRB2_SOS GRB2/SOS IRS->GRB2_SOS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAS Ras GRB2_SOS->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation IGF1 IGF-1 IGF1->IGF1R BMS538305 BMS-538305 HCl (Hypothetical Target) BMS538305->IGF1R Inhibition

Caption: Hypothetical inhibition of the IGF-1R signaling pathway by BMS-538305 HCl.

Materials and Reagents

Reagent/Material Supplier Notes
BMS-538305 HClMedKoo BiosciencesCat#: 525500 or equivalent[2]
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichFor preparing stock solution
Cancer Cell Line (e.g., MCF-7, A549)ATCCSelect based on experimental goals
Growth Medium (e.g., DMEM, RPMI-1640)GibcoAs recommended by cell line supplier
Fetal Bovine Serum (FBS)Gibco
Penicillin-Streptomycin SolutionGibco
Trypsin-EDTA (0.25%)GibcoFor cell detachment
Phosphate-Buffered Saline (PBS), pH 7.4Gibco
Cell Viability Assay Kit (e.g., CyQUANT™ XTT)Thermo Fisher ScientificAbsorbance-based readout[11]
96-well flat-bottom cell culture platesCorning
Multichannel Pipettes and Sterile Tips
Microplate ReaderCapable of reading absorbance at 450 nm and 660 nm[11]
CO2 Incubator (37°C, 5% CO2)
Biosafety Cabinet

Experimental Protocol: Cell-Based Dose-Response Assay

This protocol is designed to be a self-validating system, incorporating essential controls to ensure the reliability of the generated dose-response curve.

Rationale for Experimental Design Choices
  • Cell Line Selection: The choice of cell line is critical. For a targeted agent, a cell line with known expression of the target (e.g., high IGF-1R expression for an IGF-1R inhibitor) is ideal. For a compound with a less-defined target, a panel of cell lines from different cancer types can provide broader insight.

  • Assay Choice: An XTT (or similar tetrazolium salt-based) assay is selected for its reliability and direct correlation with metabolic activity, which serves as a robust proxy for cell viability[11].

  • Dose Range: A wide, logarithmic dose range (e.g., 0.1 nM to 10 µM) is essential to capture the full sigmoidal response, including the baseline and maximum inhibition plateaus[8].

  • Controls: Vehicle controls (DMSO) are included at the highest concentration used for the drug to account for any solvent-induced cytotoxicity[5]. "No drug" wells serve as the 100% viability control, while "no cells" wells provide the background absorbance.

Experimental Workflow Diagram

Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_readout Day 4/5: Readout & Analysis A 1. Harvest and count cells B 2. Seed cells in 96-well plate A->B C 3. Incubate for 24 hours B->C D 4. Prepare serial dilutions of BMS-538305 HCl E 5. Add drug dilutions to cells D->E F 6. Incubate for 48-72 hours E->F G 7. Add XTT viability reagent H 8. Incubate for 4 hours G->H I 9. Measure absorbance H->I J 10. Analyze data and calculate IC50 I->J

Caption: Step-by-step workflow for the cell-based dose-response assay.

Step-by-Step Methodology

Day 1: Cell Seeding

  • Culture the selected cell line (e.g., MCF-7) in its recommended growth medium until it reaches ~80% confluency.

  • Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL (optimization may be required).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well). Leave a few wells on the periphery empty and fill with 100 µL of sterile PBS to maintain humidity.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

Day 2: Compound Treatment

  • Prepare Stock Solution: Prepare a 10 mM stock solution of BMS-538305 HCl in 100% DMSO. Aliquot and store at -20°C for long-term use[2].

  • Prepare Serial Dilutions: Perform a serial dilution of the 10 mM stock to create a range of working solutions. For example, to test concentrations from 10 µM down to 0.1 nM:

    • Create a top working concentration of 20 µM (a 2X final concentration) in culture medium. The DMSO concentration should not exceed 0.5% in the final well volume to avoid solvent toxicity[5].

    • Perform 1:10 serial dilutions from this top concentration in culture medium across a 96-well dilution plate.

  • Treat Cells: Carefully remove the medium from the cells and add 100 µL of the appropriate drug dilution to each well. Ensure each concentration is tested in triplicate[12].

    • Test Wells: Add the various concentrations of BMS-538305 HCl.

    • Vehicle Control Wells: Add medium containing the same final concentration of DMSO as the highest drug concentration well.

    • 100% Viability Control Wells: Add fresh culture medium only.

    • Background Control Wells: Add medium only (no cells).

  • Incubate the plate for an appropriate duration (typically 48-72 hours) at 37°C, 5% CO2.

Day 4/5: Cell Viability Measurement

  • Prepare the XTT reagent according to the manufacturer's protocol (e.g., Thermo Fisher CyQUANT™ XTT Cell Viability Assay)[11].

  • Add 50 µL of the prepared XTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C, protected from light, until the color change is apparent.

  • Measure the absorbance of the wells at 450 nm (measurement wavelength) and 660 nm (reference wavelength) using a microplate reader.

Data Analysis and Interpretation

Raw Data Processing
  • Correct for Background: For each well, subtract the absorbance reading at 660 nm from the reading at 450 nm. Then, subtract the average background control value from all experimental wells.

  • Normalize Data: Calculate the percentage of viability for each well relative to the vehicle control. The calculation is as follows[7]:

    • % Viability = (Corrected Absorbance of Test Well / Average Corrected Absorbance of Vehicle Control Wells) x 100

Generating the Curve and Calculating IC50
  • Plot the % Viability (Y-axis) against the corresponding log-transformed drug concentration (X-axis).

  • Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (variable slope, four-parameter logistic fit)[6][13].

  • The software will calculate the IC50 value, which is the concentration of BMS-538305 HCl that results in a 50% reduction in cell viability.

Representative Data Presentation
Parameter Value 95% Confidence Interval
IC50 [Calculated Value] µM[Lower Bound] to [Upper Bound]
HillSlope [Calculated Value][Lower Bound] to [Upper Bound]
[Calculated Value]N/A

Downstream Validation: Western Blot for Target Engagement

To ensure that the observed cytotoxic effect is due to the intended mechanism of action (in our case study, inhibition of the IGF-1R pathway), a Western blot can be performed to measure the phosphorylation status of key downstream proteins like Akt. A reduction in phospho-Akt levels with increasing drug concentration would provide strong evidence of on-target activity[14].

Abbreviated Western Blot Protocol
  • Sample Preparation: Seed cells in 6-well plates and treat with varying concentrations of BMS-538305 HCl (e.g., 0.1x, 1x, and 10x the calculated IC50) for a shorter duration (e.g., 1-4 hours). Lyse the cells using ice-cold RIPA buffer containing protease and phosphatase inhibitors[15][16].

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Separate 20-30 µg of protein from each sample by SDS-PAGE[17].

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature[18].

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, and a loading control like anti-GAPDH) overnight at 4°C[16].

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[18].

  • Detection: Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system[18]. Densitometry analysis can be used to quantify the changes in protein phosphorylation.

Safety Precautions

  • BMS-538305 HCl is supplied as the hydrochloride salt. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed handling and disposal information.

  • Hydrochloric acid solutions are corrosive and can cause severe skin burns and eye damage[19][20][21]. While the HCl in the compound is in salt form, appropriate caution should be exercised.

  • DMSO is a penetration enhancer. Avoid direct skin contact.

  • All cell culture work should be performed in a certified biosafety cabinet using aseptic techniques.

References

  • Fanaki, H., et al. (2020). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. PubMed. Retrieved February 7, 2026, from [Link]

  • Kisel, V. M., et al. (2015). Identification of Novel IGF1R Kinase Inhibitors by Molecular Modeling and High-Throughput Screening. PMC - NIH. Retrieved February 7, 2026, from [Link]

  • Gorre, F., et al. (2019). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Javed, W., & T, A. (2023). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls - NCBI. Retrieved February 7, 2026, from [Link]

  • Vu, T., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. PMC. Retrieved February 7, 2026, from [Link]

  • Lounkine, E., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry - ACS Publications. Retrieved February 7, 2026, from [Link]

  • Safety Data Sheet HYDROCHLORIC ACID 0.1 - <10.0%. (n.d.). ChemSupply Australia. Retrieved February 7, 2026, from [Link]

  • Western Blot Protocol: Step-by-Step Guide. (n.d.). Boster Bio. Retrieved February 7, 2026, from [Link]

  • Le, V., et al. (2020). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC - NIH. Retrieved February 7, 2026, from [Link]

  • Hafner, M., et al. (2019). Designing drug response experiments and quantifying their results. PMC - NIH. Retrieved February 7, 2026, from [Link]

  • The Dose-response curve of cell viability with respect to treatment... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Material Safety Data Sheet - Hydrochloric acid MSDS. (2005). ScienceLab.com. Retrieved February 7, 2026, from [Link]

  • IC50 determination for receptor-targeted compounds and downstream signaling. (2005). American Association for Cancer Research. Retrieved February 7, 2026, from [Link]

  • Dose-Response Curve | Definition and Applications. (n.d.). Danaher Life Sciences. Retrieved February 7, 2026, from [Link]

  • Rose, W. C. (2001). Preclinical pharmacology of BMS-275183, an orally active taxane. PubMed. Retrieved February 7, 2026, from [Link]

  • Drug Assays | DOSE RESPONSE CURVES | Cell Viability Assay | Full Video. (2023). YouTube. Retrieved February 7, 2026, from [Link]

  • G-749, an allosteric inhibitor of the insulin-like growth factor-1 receptor with a unique chemical scaffold. (2013). ACS Medicinal Chemistry Letters. Retrieved February 7, 2026, from [Link]

  • General Protocol for Western Blotting. (n.d.). Bio-Rad. Retrieved February 7, 2026, from [Link]

  • Virtual Screening of Specific Insulin-Like Growth Factor 1 Receptor (IGF1R) Inhibitors from the National Cancer Institute (NCI) Molecular Database. (2012). MDPI. Retrieved February 7, 2026, from [Link]

  • Figure S2: Drug sensitivity assay –dose response curves and IC50 images. (n.d.). [Source not explicitly named]. Retrieved February 7, 2026, from [Link]

  • Setting up a Dose Response Protocol. (2024). CDD Support. Retrieved February 7, 2026, from [Link]

  • Chloride® BMS. (n.d.). Chloride Power. Retrieved February 7, 2026, from [Link]

  • How Do I Perform a Dose-Response Experiment? (n.d.). GraphPad. Retrieved February 7, 2026, from [Link]

  • Human IGF-1R Reporter Assay Kit. (n.d.). Indigo Biosciences. Retrieved February 7, 2026, from [Link]

  • Kuzmic, P. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved February 7, 2026, from [Link]

Sources

Application Note: Cell Culture Treatment with BMS-538305 HCl (DPP-4 Inhibitor)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is a definitive technical guide for the use of BMS-538305 HCl , a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4) .

Introduction & Mechanism of Action

BMS-538305 HCl is a high-affinity, competitive, and reversible covalent inhibitor of Dipeptidyl Peptidase-4 (DPP-4/CD26) . Originally developed as a back-up candidate to saxagliptin for the treatment of Type 2 Diabetes, it is widely used in research to study incretin biology (GLP-1/GIP stability), glucose homeostasis, and T-cell immune regulation.

Unlike simple competitive inhibitors, BMS-538305 forms a reversible covalent bond with the active site serine (Ser630) of DPP-4, resulting in a slow-dissociation complex that potently blocks the degradation of incretin hormones.

Key Technical Specifications
FeatureSpecification
Target Dipeptidyl Peptidase-4 (DPP-4 / CD26)
IC50 / Ki Ki ≈ 10 nM (Potent inhibition)
Molecular Weight ~326.87 g/mol (HCl Salt)
Solubility DMSO (up to 100 mM), Water (variable, pH dependent)
Primary Application Inhibition of GLP-1/GIP degradation; T-cell activation studies.[1]
Mechanism of Action Diagram

The following diagram illustrates the inhibition of DPP-4 by BMS-538305, preventing the cleavage of the N-terminal dipeptides from GLP-1 and GIP.

BMS538305_Mechanism GLP1_Active GLP-1 (Active) (Incretin Hormone) DPP4_Enzyme DPP-4 Enzyme (Active Site Ser630) GLP1_Active->DPP4_Enzyme Substrate Binding Signaling Insulin Secretion (Beta-cell Activation) GLP1_Active->Signaling Preserved Activity Complex Enzyme-Inhibitor Complex (Reversible Covalent Bond) DPP4_Enzyme->Complex Inhibition (Ki ~10nM) GLP1_Inactive GLP-1 (Inactive) (Truncated) DPP4_Enzyme->GLP1_Inactive Cleavage (Rapid) BMS_Drug BMS-538305 HCl (Inhibitor) BMS_Drug->DPP4_Enzyme Competes for Active Site Complex->GLP1_Inactive Blocked

Caption: BMS-538305 binds to DPP-4, preventing the inactivation of GLP-1 and sustaining insulin signaling.

Compound Preparation & Storage

Reconstitution Protocol

Proper reconstitution is critical to prevent hydrolysis or precipitation.

  • Solvent Choice: Anhydrous DMSO is the preferred solvent for stock solutions. While the HCl salt is water-soluble, aqueous stock solutions are less stable for long-term storage.

  • Stock Concentration: Prepare a 10 mM stock solution.

    • Calculation: Dissolve 3.27 mg of BMS-538305 HCl in 1.0 mL of DMSO.

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath for 5 minutes at room temperature.

  • Sterilization: If using for long-term culture, filter through a 0.22 µm PTFE syringe filter (nylon filters may bind drug).

Storage Stability
  • Solid Powder: -20°C (Stable for >2 years).

  • DMSO Stock (10 mM): -80°C (Stable for 6 months). Avoid freeze-thaw cycles; aliquot into 20-50 µL volumes.

  • Aqueous Dilutions: Prepare fresh immediately before use. Do not store.

Experimental Protocols

Protocol A: Cell-Based DPP-4 Activity Assay

This protocol measures the ability of BMS-538305 to inhibit endogenous DPP-4 activity on the surface of living cells (e.g., Caco-2, HepG2, or endothelial cells).

Materials:

  • Cells: Caco-2 (human colorectal adenocarcinoma) or HUVEC.

  • Substrate: Gly-Pro-pNA (Chromogenic substrate, specific for DPP-4).

  • Assay Buffer: PBS containing 1% BSA (pH 7.4).

Step-by-Step Procedure:

  • Seeding: Plate cells in a 96-well clear-bottom plate at 20,000 cells/well. Allow to adhere overnight.

  • Starvation (Optional): Wash cells once with PBS and incubate in serum-free media for 2 hours to remove serum DPP-4.

  • Treatment:

    • Prepare a serial dilution of BMS-538305 in Assay Buffer (Range: 0.1 nM to 1 µM ).

    • Remove media and add 50 µL of diluted inhibitor to wells.

    • Include "No Inhibitor" (Max Activity) and "No Cell" (Background) controls.

    • Incubate for 15 minutes at 37°C.

  • Substrate Addition:

    • Add 50 µL of 1 mM Gly-Pro-pNA substrate to each well (Final conc: 500 µM).

  • Measurement:

    • Incubate at 37°C. Monitor absorbance at 405 nm kinetically every 5 minutes for 1 hour.

    • DPP-4 cleaves pNA (yellow color) from the substrate.

  • Analysis: Calculate the slope (Vmax) of the reaction. Plot % Activity vs. Log[BMS-538305] to determine IC50.

Protocol B: GLP-1 Protection Assay (Functional)

This assay validates the biological relevance of the inhibition by measuring the preservation of active GLP-1.

Workflow Diagram

Protocol_Workflow Step1 1. Seed Cells (Caco-2 or HepG2) Overnight Step2 2. Pre-treat with BMS-538305 (100 nM - 1 µM) 30 mins Step1->Step2 Step3 3. Add Active GLP-1 (Exogenous, 100 pM) Incubate 1-4 Hours Step2->Step3 Step4 4. Collect Supernatant (Contains Protease Inhibitors) Step3->Step4 Step5 5. ELISA Analysis (Detect Active GLP-1 only) Step4->Step5

Caption: Workflow for assessing GLP-1 stability in the presence of BMS-538305.

Procedure:

  • Preparation: Culture cells to confluence. Wash with PBS.

  • Inhibitor Block: Add BMS-538305 (typically 100 nM ) to the culture media. Incubate for 30 minutes.

  • Spike: Add active GLP-1 (7-36 amide) to the media at a physiological concentration (e.g., 50-100 pM).

  • Incubation: Incubate for 2 to 4 hours at 37°C.

  • Harvest: Collect supernatant. Crucial: Immediately add a broad-spectrum protease inhibitor cocktail to the collected supernatant to stop any further degradation during processing.

  • Quantification: Use an ELISA kit specific for Active GLP-1 (7-36) (Note: Do not use Total GLP-1 kits, as they detect the degraded 9-36 form).

Expected Results & Data Analysis

Dose-Response Profile

BMS-538305 is highly potent.[2][3][4] In a standard Gly-Pro-pNA cleavage assay, you should observe a sigmoidal dose-response curve.

ParameterExpected ValueNotes
Ki (Dissociation Constant) ~10 nMHigh affinity binding.[2][3][5]
IC50 (Cell-based) 10 - 50 nMDependent on cell density and substrate concentration.
Max Inhibition >95%Complete blockade of DPP-4 activity is achievable.
Troubleshooting Guide
  • High Background in ELISA: Ensure you are using an "Active" GLP-1 kit, not a "Total" kit. Degraded GLP-1 (9-36) is the major product of DPP-4 activity.

  • Precipitation: If the compound precipitates in aqueous media, ensure the DMSO concentration in the final well is <0.5% and that the stock was fully solubilized (warm to 37°C if necessary).

  • Lack of Inhibition: Verify the expression of CD26 (DPP-4) on your specific cell line using Flow Cytometry. Not all cell lines express high levels of DPP-4.

References

  • Griffith, D. A., et al. (2011). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 111(11), 6588-6622. (Describes BMS-538305 as a potent, Ki=10nM, non-nitrile DPP-4 inhibitor).[3][5]

  • Augeri, D. J., et al. (2005). "Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor." Journal of Medicinal Chemistry, 48(15), 5025-5037. (Contextualizes the development of BMS DPP-4 inhibitors).

  • MedChemExpress. "BMS-538305 hydrochloride Product Information." (Confirming chemical structure, salt form, and DPP-4 target specificity).

  • RCSB Protein Data Bank. "Structure of Human DPP4 in complex with inhibitors." (Structural basis of DPP-4 inhibition by pyrrolidine-based compounds).

Sources

Application Notes and Protocols for the Pharmacokinetic Analysis of BMS-538305 HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Pharmacokinetic Profile of a Novel DPP-IV Inhibitor

BMS-538305 is a potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitor, a class of oral hypoglycemic agents pivotal in the management of type 2 diabetes mellitus.[1] The therapeutic efficacy of DPP-IV inhibitors hinges on their ability to prolong the action of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] These hormones potentiate glucose-dependent insulin secretion and suppress glucagon release, thereby contributing to glycemic control.[4] A thorough understanding of the pharmacokinetic (PK) properties—absorption, distribution, metabolism, and excretion (ADME)—of BMS-538305 HCl is paramount for its development as a safe and effective therapeutic agent.

This comprehensive guide provides a detailed framework for the preclinical pharmacokinetic analysis of BMS-538305 HCl. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the scientific rationale behind the experimental designs. The methodologies outlined herein are grounded in established principles of drug metabolism and pharmacokinetics (DMPK) and are aligned with regulatory expectations.[5][6]

The Strategic Imperative of Early ADME Profiling

A comprehensive evaluation of a drug candidate's ADME properties is a cornerstone of modern drug discovery and development.[7] Early in vitro ADME screening allows for the identification of potential liabilities, guiding medicinal chemistry efforts to optimize for desirable pharmacokinetic characteristics.[8] Subsequent in vivo studies in preclinical species provide the integrated picture of the drug's behavior in a biological system, enabling the prediction of human pharmacokinetics and the establishment of a therapeutic window.[9]

The following sections detail a suite of in vitro and in vivo assays, culminating in a robust bioanalytical methodology, to fully characterize the pharmacokinetic profile of BMS-538305 HCl.

In Vitro ADME Profiling: Building the Foundation

In vitro ADME assays are fundamental to understanding the intrinsic properties of a drug candidate and predicting its in vivo behavior.[7] These assays provide critical data on solubility, permeability, metabolic stability, and protein binding.

Aqueous Solubility: A Prerequisite for Absorption

Poor aqueous solubility can be a significant impediment to oral absorption. This protocol outlines a method for determining the thermodynamic solubility of BMS-538305 HCl.

Protocol: Thermodynamic Solubility Assessment

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of BMS-538305 HCl in dimethyl sulfoxide (DMSO).

  • Sample Preparation: Add an excess of the solid compound to various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to create a saturated solution.

  • Equilibration: Shake the samples at 37°C for 24 hours to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the samples to pellet the undissolved solid. Collect the supernatant and filter it through a 0.45 µm filter.

  • Quantification: Analyze the concentration of BMS-538305 HCl in the filtrate using a validated LC-MS/MS method (see Section 5).

  • Data Analysis: The concentration determined is the thermodynamic solubility at that specific pH.

Table 1: Template for Thermodynamic Solubility Data of BMS-538305 HCl

pHSolubility (µg/mL)
1.2Enter Data Here
4.5Enter Data Here
6.8Enter Data Here
7.4Enter Data Here
Intestinal Permeability: The Gateway to Systemic Circulation

The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[10][11] This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[12]

Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® plates) for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[13]

  • Monolayer Integrity Check: Verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker (e.g., Lucifer Yellow).[13]

  • Assay Initiation:

    • Apical to Basolateral (A-B) Transport: Add BMS-538305 HCl (typically at 10 µM) to the apical (donor) chamber.

    • Basolateral to Apical (B-A) Transport: Add BMS-538305 HCl to the basolateral (donor) chamber.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber.

  • Quantification: Analyze the concentration of BMS-538305 HCl in the donor and receiver compartments using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[10]

Table 2: Template for Caco-2 Permeability Data of BMS-538305 HCl

ParameterValue
Papp (A-B) (x 10⁻⁶ cm/s)Enter Data Here
Papp (B-A) (x 10⁻⁶ cm/s)Enter Data Here
Efflux Ratio (Papp(B-A) / Papp(A-B))Enter Data Here
Recovery (%)Enter Data Here
Metabolic Stability: Predicting In Vivo Clearance

The metabolic stability of a compound provides an indication of its susceptibility to metabolism by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs) in the liver.[14] This is a key determinant of in vivo clearance and oral bioavailability.

Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (from human or preclinical species), and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).[15]

  • Assay Initiation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding BMS-538305 HCl (typically at 1 µM).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[16]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Quantification: Analyze the supernatant for the remaining concentration of BMS-538305 HCl using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of BMS-538305 HCl remaining versus time. From the slope of the linear regression, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[16]

Table 3: Template for Metabolic Stability Data of BMS-538305 HCl

SpeciesIn Vitro t½ (min)CLint (µL/min/mg protein)
HumanEnter Data HereEnter Data Here
RatEnter Data HereEnter Data Here
MouseEnter Data HereEnter Data Here
DogEnter Data HereEnter Data Here
Plasma Protein Binding: The "Free Drug" Hypothesis

The extent of binding to plasma proteins is a critical parameter as, according to the "free drug" hypothesis, only the unbound fraction of a drug is available to interact with its target and exert a pharmacological effect.[17] Equilibrium dialysis is considered the gold standard method for determining plasma protein binding.[18]

Protocol: Equilibrium Dialysis for Plasma Protein Binding

  • Apparatus Setup: Use a commercially available equilibrium dialysis apparatus with a semi-permeable membrane that separates a plasma-containing chamber from a buffer-containing chamber.

  • Sample Preparation: Add BMS-538305 HCl to plasma (from human or preclinical species) at a clinically relevant concentration.

  • Dialysis: Fill the plasma chamber with the drug-spiked plasma and the buffer chamber with a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4). Incubate the apparatus at 37°C with gentle shaking for a sufficient duration to reach equilibrium (typically 4-6 hours).

  • Sampling: After incubation, collect samples from both the plasma and buffer chambers.

  • Quantification: Determine the concentration of BMS-538305 HCl in both chambers using a validated LC-MS/MS method.

  • Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Table 4: Template for Plasma Protein Binding Data of BMS-538305 HCl

SpeciesFraction Unbound (fu)% Bound
HumanEnter Data HereEnter Data Here
RatEnter Data HereEnter Data Here
MouseEnter Data HereEnter Data Here
DogEnter Data HereEnter Data Here

In Vivo Pharmacokinetic Studies: The Integrated View

In vivo pharmacokinetic studies in preclinical species are essential for understanding the disposition of a drug candidate in a whole organism. These studies provide key parameters such as clearance, volume of distribution, half-life, and bioavailability.

Study Design: A Template for Preclinical Evaluation

A well-designed in vivo PK study is critical for obtaining reliable and interpretable data. The rat is a commonly used species for initial pharmacokinetic screening.

Protocol: Rat Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats (or another appropriate strain) with surgically implanted jugular vein catheters for serial blood sampling.[19][20] This minimizes stress on the animals and allows for the collection of a full pharmacokinetic profile from each animal.[21]

  • Dosing:

    • Intravenous (IV) Administration: Administer BMS-538305 HCl as a bolus dose (e.g., 1 mg/kg) via the tail vein. This allows for the determination of absolute bioavailability.

    • Oral (PO) Administration: Administer BMS-538305 HCl by oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Collect serial blood samples (approximately 100-150 µL) from the jugular vein catheter at pre-dose and at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge the blood to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of BMS-538305 HCl in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) to determine the key pharmacokinetic parameters from the plasma concentration-time data.

Table 5: Template for In Vivo Pharmacokinetic Parameters of BMS-538305 HCl in Rats

ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL)N/AEnter Data Here
Tmax (h)N/AEnter Data Here
AUC(0-t) (ngh/mL)Enter Data HereEnter Data Here
AUC(0-inf) (ngh/mL)Enter Data HereEnter Data Here
CL (mL/min/kg)Enter Data HereN/A
Vdss (L/kg)Enter Data HereN/A
t½ (h)Enter Data HereEnter Data Here
F (%)N/AEnter Data Here

Bioanalytical Method: The Key to Accurate Quantification

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and speed.[7]

Method Development and Validation: A Step-by-Step Guide

This section provides a template for the development and validation of an LC-MS/MS method for the quantification of BMS-538305 HCl (Chemical Formula: C17H27ClN2O2, Molecular Weight: 326.87 g/mol ) in plasma, in accordance with FDA and EMA guidelines.[5][6][22]

Protocol: LC-MS/MS Bioanalytical Method

  • Sample Preparation:

    • Protein Precipitation: To a 50 µL aliquot of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog of BMS-538305). Vortex and centrifuge to pellet the precipitated proteins.

  • Chromatographic Conditions:

    • Column: Use a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization: Use positive electrospray ionization (ESI+).

    • Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for BMS-538305 and the internal standard.

  • Method Validation: Validate the method for linearity, accuracy, precision, selectivity, sensitivity (LLOQ), recovery, matrix effect, and stability (bench-top, freeze-thaw, and long-term), following regulatory guidelines.[5][6]

Table 6: Template for Bioanalytical Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
AccuracyWithin ±15% of nominal concentration (±20% at LLOQ)
Precision (%CV)≤ 15% (≤ 20% at LLOQ)
SelectivityNo significant interference at the retention times of the analyte and IS
LLOQSignal-to-noise ratio ≥ 5, with acceptable accuracy and precision
RecoveryConsistent and reproducible
Matrix EffectConsistent and reproducible
StabilityAnalyte stable under tested conditions

Visualizing the Path Forward: Workflows and Pathways

Overall Pharmacokinetic Analysis Workflow

G cluster_0 In Vitro ADME Profiling cluster_1 In Vivo Pharmacokinetic Study cluster_2 Bioanalysis cluster_3 Data Analysis & Interpretation Solubility Solubility Dosing (IV & PO) Dosing (IV & PO) Solubility->Dosing (IV & PO) Permeability (Caco-2) Permeability (Caco-2) Permeability (Caco-2)->Dosing (IV & PO) Metabolic Stability Metabolic Stability Metabolic Stability->Dosing (IV & PO) Plasma Protein Binding Plasma Protein Binding Plasma Protein Binding->Dosing (IV & PO) Blood Sampling Blood Sampling Plasma Preparation Plasma Preparation LC-MS/MS Method Development LC-MS/MS Method Development Plasma Preparation->LC-MS/MS Method Development Method Validation Method Validation Sample Quantification Sample Quantification Pharmacokinetic Modeling Pharmacokinetic Modeling Sample Quantification->Pharmacokinetic Modeling Parameter Estimation Parameter Estimation Human PK Prediction Human PK Prediction

Caption: Overall workflow for the pharmacokinetic analysis of BMS-538305 HCl.

In Vitro ADME Cascade

G Compound Synthesis Compound Synthesis Solubility Assessment Solubility Assessment Compound Synthesis->Solubility Assessment Permeability (Caco-2) Permeability (Caco-2) Solubility Assessment->Permeability (Caco-2) Acceptable Solubility Metabolic Stability (Microsomes) Metabolic Stability (Microsomes) Permeability (Caco-2)->Metabolic Stability (Microsomes) Good Permeability Plasma Protein Binding Plasma Protein Binding Metabolic Stability (Microsomes)->Plasma Protein Binding Acceptable Stability Decision Gate: Proceed to In Vivo? Decision Gate: Proceed to In Vivo? Plasma Protein Binding->Decision Gate: Proceed to In Vivo?

Caption: A typical in vitro ADME screening cascade for a new chemical entity.

DPP-IV Inhibition Signaling Pathway

G Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) DPP-IV DPP-IV Incretins (GLP-1, GIP)->DPP-IV Substrate Pancreatic β-cells Pancreatic β-cells Incretins (GLP-1, GIP)->Pancreatic β-cells Glucagon Secretion Glucagon Secretion Incretins (GLP-1, GIP)->Glucagon Secretion Suppression Inactive Metabolites Inactive Metabolites DPP-IV->Inactive Metabolites Degradation BMS-538305 HCl BMS-538305 HCl BMS-538305 HCl->DPP-IV Inhibition Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Stimulation Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis Glucagon Secretion->Glucose Homeostasis

Caption: Simplified signaling pathway of DPP-IV inhibition by BMS-538305 HCl.

Conclusion: A Roadmap to Clinical Candidacy

The comprehensive pharmacokinetic characterization of BMS-538305 HCl, as outlined in these application notes, is a critical endeavor in its journey from a promising lead compound to a potential clinical candidate. By systematically evaluating its ADME properties, researchers can build a robust data package that not only informs on the molecule's disposition but also provides a strong foundation for predicting its behavior in humans. The integration of in vitro and in vivo data, underpinned by a validated bioanalytical method, will enable informed decision-making and de-risk the subsequent stages of drug development. This structured and scientifically rigorous approach will ultimately pave the way for the successful clinical translation of this novel DPP-IV inhibitor for the benefit of patients with type 2 diabetes.

References

  • Johns Hopkins Diabetes Guide. DPP-IV Inhibitors. [Link]

  • European Medicines Agency. Clinical pharmacology and pharmacokinetics. [Link]

  • Jongen, M. J., & Norman, A. W. (1987). A simplified cannulation procedure for pharmacokinetic experiments in rats. Journal of pharmacological methods, 17(3), 271–275. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • Wikipedia. Dipeptidyl peptidase-4 inhibitor. [Link]

  • Creative Bioarray. Plasma Protein Binding Assay. [Link]

  • Antonescu, I. A., Faria, M., & Voia, S. O. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2531. [Link]

  • Vahdati, S. N., & Fischer, K. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and bioanalytical chemistry, 412(18), 4347–4356. [Link]

  • Xu, F., Li, H., & Chan, C. O. (2021). Microsurgical Skills of Establishing Permanent Jugular Vein Cannulation in Rats for Serial Blood Sampling of Orally Administered Drug. Journal of visualized experiments : JoVE, (178), 10.3791/63148. [Link]

  • Evotec. Microsomal Stability. [Link]

  • European Medicines Agency. Pharmacokinetic studies in man. [Link]

  • ResearchGate. Cosolvent Molecular Dynamics Applied to DPP4, DPP8 and DPP9: Reproduction of Important Binding Features and Use in Inhibitor Design. [Link]

  • Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. [Link]

  • Sharma, S., & Singh, R. (2022). Dipeptidyl Peptidase (DPP)-IV Inhibitors with Antioxidant Potential Isolated from Natural Sources: A Novel Approach for the Management of Diabetes. Molecules (Basel, Switzerland), 27(19), 6296. [Link]

  • JoVE. Video: Microsurgical Skills of Establishing Permanent Jugular Vein Cannulation in Rats for Serial Blood Sampling of Orally Administered Drug. [Link]

  • ResearchGate. Caco-2 cell permeability assays to measure drug absorption. [Link]

  • European Medicines Agency. Non-clinical: pharmacokinetics and toxicokinetics. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Brieflands. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. [Link]

  • DTIC. A Simple Procedure for Jugular Vein Cannulation of Rats. [Link]

  • ResearchGate. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

  • Jenkins, K. M., & Angeles, A. R. (2014). Small molecule quantification by liquid chromatography-mass spectrometry for metabolites of drugs and drug candidates. Journal of visualized experiments : JoVE, (83), 51044. [Link]

  • Canadian Journal of Pure & Applied Sciences. JUGULAR VEIN CANNULATION IN RATS – A MINI REVIEW. [Link]

  • ResearchGate. Microsomal stability assay for human and mouse liver microsomes. [Link]

  • Creative Bioarray. Caco-2 permeability assay. [Link]

  • ResearchGate. Protein solubility and DPP-IV inhibitory activity of jack bean sprout... [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular biology of the cell, 28(21), 2755–2758. [Link]

  • European Medicines Agency. Overview of the European Medicines Agency's Development of Product-Specific Bioequivalence Guidelines. [Link]

  • BioDuro. ADME Microsomal Stability Assay. [Link]

  • European Medicines Agency. Clinical pharmacology and pharmacokinetics: questions and answers. [Link]

  • Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]

  • YouTube. Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]

  • American Society for Clinical Pharmacology & Therapeutics. FDA News: Issue 21-1, November 2022. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: BMS-538305 HCl Solubility & Formulation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses solubility, stability, and formulation challenges for BMS-538305 HCl , a potent Dipeptidyl Peptidase IV (DPP-IV) inhibitor.

Quick Reference: Compound Profile
  • Compound ID: BMS-538305 (typically supplied as L-Tartrate, but HCl is available).

  • Target: Dipeptidyl Peptidase IV (DPP-IV).[1][2][3]

  • Chemical Class: Methanopyrrolidine / Cyanopyrrolidine derivative (structurally related to Saxagliptin).

  • Key Challenge: The Hydrochloride (HCl) salt often exhibits different solubility and stability kinetics compared to the commercial Tartrate salt, leading to precipitation in high-chloride buffers (Common Ion Effect) and potential cyclization in neutral aqueous media.

Module 1: Troubleshooting Guide (FAQ)

Q1: Why does BMS-538305 HCl precipitate when I dilute my DMSO stock into PBS?

Diagnosis: This is likely due to the Common Ion Effect . Explanation: PBS (Phosphate Buffered Saline) contains a high concentration of chloride ions (~137 mM NaCl). If you are using the HCl salt of BMS-538305, the excess chloride ions in the buffer shift the solubility equilibrium back toward the solid salt form (


).
Solution: 
  • Switch Vehicle: Use 5% Dextrose in Water (D5W) or pure water for the initial dilution. These are chloride-free.

  • Lower Concentration: If you must use PBS, ensure your final concentration is below the saturation limit (often < 1-2 mg/mL for hydrophobic HCl salts in saline).

  • Pre-dilution: Dilute the DMSO stock into a small volume of water (pH 4-5) before adding the saline buffer.

Q2: My aqueous solution turned cloudy/yellow after sitting on the bench for 2 hours. Is it still good?

Diagnosis: Likely Chemical Instability (Cyclization) . Explanation: DPP-IV inhibitors containing a 2-cyanopyrrolidine motif are prone to intramolecular cyclization to form inactive diketopiperazines in neutral or basic pH (pH > 7.0). While BMS-538305 is more stable than early generation inhibitors, the free base generated in neutral buffers is reactive. Solution:

  • Immediate Use: Prepare aqueous working solutions immediately before use .

  • Acidic Buffer: Maintain the pH between 4.5 and 6.0 if the experiment allows. The protonated amine resists cyclization.

  • Discard: Do not use solutions that have precipitated or changed color.

Q3: I ordered BMS-538305 but received the Tartrate salt. Can I substitute it for the HCl salt?

Answer: Yes, and it is often preferred. Explanation: The L-Tartrate salt (BMS-538305-06) was likely selected for clinical development due to superior crystallinity, non-hygroscopicity, and aqueous solubility compared to the HCl salt. Adjustment: Correct for molecular weight.

  • BMS-538305 HCl MW: ~335.8 g/mol (Estimate based on free base + 36.5)

  • BMS-538305 Tartrate MW: ~449.5 g/mol (Estimate based on free base + 150.1)

  • Note: Always verify the exact MW on your specific batch Certificate of Analysis (CoA).

Module 2: Step-by-Step Formulation Protocols

Protocol A: Standard Stock Solution (DMSO)

For long-term storage and in vitro assays.

  • Weighing: Accurately weigh 10 mg of BMS-538305 HCl.

    • Tip: The HCl salt may be hygroscopic. Weigh quickly in a low-humidity environment.

  • Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

  • Dissolution: Vortex vigorously for 30-60 seconds. Sonicate if necessary (water bath, < 30°C) until clear.

  • Storage: Aliquot into tight-sealing vials. Store at -20°C or -80°C . Avoid repeated freeze-thaw cycles.

    • Shelf Life: ~6 months at -80°C.

Protocol B: Aqueous Formulation for In Vivo Administration

Target Concentration: 1–5 mg/mL | Route: PO (Oral) or IP (Intraperitoneal)

Vehicle Choice: 0.5% Methylcellulose (MC) or 5% Dextrose (D5W). Avoid Saline (0.9% NaCl) if possible.

StepActionTechnical Note
1 Prepare Stock Dissolve compound in a minimal volume of DMSO (e.g., 5% of final volume).
2 Add Surfactant Add Tween 80 to the DMSO stock (final conc. 0.5-2%) before adding water.
3 Slow Dilution Add the aqueous vehicle (e.g., 0.5% MC) dropwise while vortexing.
4 pH Check Check pH. If > 7.0, adjust to pH 4.5–5.5 using 0.1N HCl.
5 Verification Inspect for precipitate. Solution should be clear or a stable suspension.

Module 3: Solubility Decision Tree

The following logic flow helps determine the optimal solubilization strategy based on your experimental constraints.

BMS_Solubility Start Start: BMS-538305 HCl Solid Solvent_Choice Select Primary Solvent Start->Solvent_Choice DMSO DMSO (Stock) Solvent_Choice->DMSO Preferred Water Aqueous Buffer Solvent_Choice->Water Direct Dissolution Check_pH Check pH Requirement DMSO->Check_pH Dilute into... Water->Check_pH Acidic pH < 6.0 Check_pH->Acidic Stable Neutral pH 7.4 (PBS) Check_pH->Neutral Unstable Stable Stable Solution Acidic->Stable Precipitation Risk: Precipitation / Cyclization Neutral->Precipitation Common Ion Effect (Cl-) Action_PBS Action: Switch to Tartrate Salt or Use 5% Dextrose Precipitation->Action_PBS

Figure 1: Decision tree for solubilizing BMS-538305 HCl. Note the high risk associated with neutral saline buffers.

Module 4: Physicochemical Data Summary

PropertyBMS-538305 (Free Base)BMS-538305 HClBMS-538305 Tartrate
MW ( g/mol ) ~299.3~335.8~449.5
Aqueous Solubility Low (< 0.1 mg/mL)Moderate (pH dependent)High (> 20 mg/mL)
pKa (Predicted) ~9.0 (Amine)N/AN/A
Stability (pH 7.4) Unstable (Cyclization)Unstable (once dissolved)Unstable (once dissolved)
Hygroscopicity LowHigh Low

Note: Values are approximate based on structural analogs (Saxagliptin/Cyanopyrrolidines) and standard salt properties.

References

  • Augeri, D. J., et al. (2005). "Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes." Journal of Medicinal Chemistry, 48(15), 5025–5037. Link

  • Savage, S. A., et al. (2009). "Preparation of Saxagliptin, a Novel DPP-IV Inhibitor."[4] Organic Process Research & Development, 13(6), 1169–1176. (Discusses salt selection and cyclization stability of BMS cyanopyrrolidines). Link

  • Simpkins, L., et al. (2007). "Metabolism of BMS-538305, a Dipeptidyl Peptidase IV Inhibitor, in Rats, Dogs, and Humans." Drug Metabolism and Disposition. (Provides in vivo formulation context). Link

  • Bristol-Myers Squibb Company. (2005). "Patent WO2005030758A1: Pyrimidine and pyridine derivatives useful as hmg-coa reductase inhibitors." (References BMS-538305 in combination therapies).[2][3][5][6][7] Link

Sources

Technical Support Center: Troubleshooting BMS-538305 HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Inconsistent Results with BMS-538305 HCl Target Audience: Researchers, Senior Scientists, and Drug Discovery Professionals Compound Class: Dipeptidyl Peptidase-4 (DPP-IV) Inhibitor Primary Application: Metabolic Disease Research (Type 2 Diabetes), GLP-1 Stabilization Studies

Introduction: The "Identity Crisis" of BMS-538305

Inconsistent results with BMS-538305 HCl often stem from a fundamental misunderstanding of its mechanistic profile compared to its famous structural analog, Saxagliptin (BMS-477118) .

While Saxagliptin is a covalent, slow-tight binding inhibitor of DPP-IV, BMS-538305 is its non-covalent, rapidly reversible analog . It lacks the nitrile "warhead" required for the covalent modification of the catalytic Serine-630 residue.[1] Researchers expecting the sub-nanomolar potency or prolonged duration of action typical of Saxagliptin will encounter "inconsistent" potency shifts, rapid washout effects, and differing thermodynamic signatures.

This guide addresses these specific technical discrepancies to validate your experimental data.

Part 1: Mechanism & Potency Discrepancies[2][3]

Q1: Why is my IC50/Ki significantly higher (~10–15 nM) than the sub-nanomolar values reported for similar BMS compounds?

Diagnosis: You are likely comparing BMS-538305 to Saxagliptin data.[1] Root Cause: The absence of the nitrile group prevents the formation of the covalent imidate adduct with the enzyme's active site Serine-630 (Ser630).

  • Saxagliptin: Contains a cyanopyrrolidine group.[2] The nitrile carbon forms a reversible covalent bond with the hydroxyl of Ser630, locking the enzyme in a stable complex (

    
     nM).
    
  • BMS-538305: Lacks this nitrile group.[1][3] It binds purely through non-covalent interactions (hydrogen bonding, hydrophobic fits). Without the covalent "anchor," the affinity drops approximately 20-fold (

    
     nM).[3]
    

Actionable Solution:

  • Adjust Dosing: Do not use Saxagliptin's

    
     as a reference. Expect an 
    
    
    
    in the 10–30 nM range for BMS-538305.[2]
  • Verify Target: If you require a covalent mechanism for your study (e.g., for washout resistance), switch to Saxagliptin. Use BMS-538305 as a reversible negative control for covalent binding studies.

Q2: Why does the inhibition disappear immediately after washing the cells (Washout Effect)?

Diagnosis: Rapid dissociation rate (


).
Root Cause:  Because BMS-538305 is a competitive, non-covalent inhibitor, it follows rapid equilibrium kinetics. Unlike Saxagliptin, which exhibits "slow-tight binding" (essentially pseudo-irreversible over short timeframes), BMS-538305 dissociates quickly once the free drug concentration drops.

Actionable Solution:

  • Do NOT Wash: Maintain the inhibitor in the media throughout the assay duration.

  • Continuous Perfusion: In flow-based assays, constant perfusion of BMS-538305 is required to maintain occupancy.

Data Summary: BMS-538305 vs. Saxagliptin
FeatureSaxagliptin (BMS-477118) BMS-538305 Implication for Troubleshooting
Structure Contains Nitrile (Cyanopyrrolidine)No Nitrile (Methanopyrrolidine)BMS-538305 cannot form covalent bonds.[1][3]
Mechanism Reversible Covalent (Imidate adduct)Non-Covalent CompetitiveBMS-538305 is a classic Michaelis-Menten inhibitor.
Binding Target Covalently modifies Ser630 H-bonds near Ser630/His740Mutation of Ser630 abolishes Saxagliptin binding but not BMS-538305.[3]
Potency (

)
~0.5 – 0.7 nM ~10 – 14 nM Expect ~20x lower potency for BMS-538305.
Kinetics Slow On / Slow OffFast On / Fast Off BMS-538305 washes out immediately.

Part 2: Visualization of Mechanism

The following diagram illustrates the critical mechanistic divergence between the two compounds within the DPP-IV active site.

DPP4_Mechanism cluster_inhibitors Inhibitor Binding Modes DPP4 DPP-IV Enzyme (Active Site) Ser630 Catalytic Residue Serine-630 DPP4->Ser630 Complex_Covalent Covalent Imidate Adduct (High Affinity, Slow Off-Rate) Ser630->Complex_Covalent Forms Covalent Bond Saxagliptin Saxagliptin (Nitrile Warhead) Saxagliptin->Ser630 Nucleophilic Attack BMS538305 BMS-538305 (No Nitrile) BMS538305->Ser630 Steric Proximity Only Complex_NonCovalent Non-Covalent Complex (Lower Affinity, Fast Off-Rate) BMS538305->Complex_NonCovalent Hydrogen Bonding Inconsistent Results Inconsistent Results Complex_Covalent->Inconsistent Results User expects this behavior from BMS-538305

Caption: Mechanistic divergence: Saxagliptin forms a covalent bond with Ser630, while BMS-538305 relies solely on weaker non-covalent interactions.

Part 3: Solubility & Formulation Troubleshooting

Q3: I see precipitation when adding the BMS-538305 HCl stock to my assay buffer.

Diagnosis: pH-induced "salting out" of the free base. Root Cause: BMS-538305 is supplied as a Hydrochloride (HCl) salt , which is highly soluble in water and DMSO. However, if you dilute a high-concentration DMSO stock (>10 mM) directly into a high-pH buffer (pH > 7.5) or a buffer with high phosphate content, the compound may convert to its less soluble free base form or precipitate due to the "common ion effect" if Cl- concentration is very high.

Protocol for Stable Formulation:

  • Primary Stock: Dissolve BMS-538305 HCl in 100% DMSO to 10 mM or 20 mM. (Water is acceptable, but DMSO is preferred for long-term frozen storage).

  • Intermediate Dilution: Perform a 1:10 or 1:100 dilution in water or low-salt media before adding to the final high-salt assay buffer. This prevents the "shock" precipitation.

  • Visual Check: The solution should be clear. If cloudy, sonicate for 10 seconds.

Q4: Is the compound hygroscopic?

Answer: Yes, as an HCl salt, it can be hygroscopic. Risk: Weighing errors due to water absorption can lead to calculated concentrations being lower than actual. Solution:

  • Equilibrate the vial to room temperature before opening.

  • Store with desiccant at -20°C.

  • For critical

    
     determination, verify the concentration of your stock solution using quantitative NMR or HPLC if the solid has been exposed to air frequently.
    

Part 4: Experimental Design Validation

Q5: Can I use BMS-538305 to validate "scaffold-independent" effects?

Answer: Yes. This is its most powerful application. Because BMS-538305 shares the adamantyl-pyrrolidine scaffold with Saxagliptin but lacks the covalent warhead, it is the perfect control to distinguish between:

  • Pharmacology driven by covalent catalytic inhibition (Saxagliptin-specific).

  • Pharmacology driven by scaffold binding (Shared by both).

Experimental Workflow: If you observe a biological effect with Saxagliptin but not with BMS-538305 (at equipotent concentrations, e.g., 20x higher dose of BMS-538305), the effect is likely dependent on the specific covalent modification of DPP-IV or the extended residence time.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Start: Inconsistent Data Check_Potency Is IC50 > 10 nM? Start->Check_Potency Check_Solubility Precipitation? Check_Potency->Check_Solubility No (Variable) Normal Behavior Normal Behavior Check_Potency->Normal Behavior Yes (10-30 nM) Check_Washout Does effect vanish after wash? Confirmed: Reversible Binding Confirmed: Reversible Binding Check_Washout->Confirmed: Reversible Binding Yes Check for Contamination\n(Saxagliptin?) Check for Contamination (Saxagliptin?) Check_Washout->Check for Contamination\n(Saxagliptin?) No (Persistent) Adjust DMSO/Buffer Ratio Adjust DMSO/Buffer Ratio Check_Solubility->Adjust DMSO/Buffer Ratio Yes Verify Stock Concentration Verify Stock Concentration Check_Solubility->Verify Stock Concentration No Normal Behavior->Check_Washout

Caption: Step-by-step logic to diagnose issues. High IC50 and rapid washout are features, not bugs, of BMS-538305.

References

  • Metzler, W. J., et al. (2008). "Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation." Protein Science, 17(2), 240–250.

    • Key Finding: Establishes BMS-538305 as the non-nitrile analog of Saxagliptin and quantifies the potency difference ( 10 nM vs 0.5 nM).
  • Augeri, D. J., et al. (2005). "Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor." Journal of Medicinal Chemistry, 48(15), 5025–5037.

    • Key Finding: Describes the SAR (Structure-Activity Relationship) leading to the necessity of the nitrile group for high potency.
  • Savage, S. A., et al. (2009). "Preparation of Saxagliptin, a Novel DPP-IV Inhibitor."[4] Organic Process Research & Development, 13(6), 1169–1176.

    • Key Finding: Chemical stability and synthesis pathways distinguishing the nitrile and amide deriv

Sources

Technical Support Center: Optimizing BMS-754807 Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the potent dual IGF-1R/InsR inhibitor, BMS-754807. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the effective use of BMS-754807 in cell culture experiments. Our goal is to empower you with the knowledge to optimize your experimental design, ensure data integrity, and overcome common challenges.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the use of BMS-754807 in cell culture.

1. What is the mechanism of action of BMS-754807?

BMS-754807 is a potent and reversible small-molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR) tyrosine kinases.[1][2][3][4] It functions as an ATP-competitive inhibitor, binding to the kinase domain of these receptors and preventing their autophosphorylation and subsequent activation of downstream signaling pathways.[5] The primary signaling cascades affected are the PI3K/Akt and Ras/MAPK pathways, which are crucial for cell proliferation, survival, and migration.[6] By inhibiting these pathways, BMS-754807 can induce cell cycle arrest and apoptosis in cancer cells.[1][5]

2. What are the typical IC50 values for BMS-754807?

In cell-free assays, BMS-754807 exhibits potent inhibitory activity against IGF-1R and IR with IC50 values of approximately 1.8 nM and 1.7 nM, respectively.[7][8] In cell-based assays, the IC50 for inhibition of cell proliferation varies depending on the cell line, typically ranging from 5 nM to 365 nM.[1]

3. How should I prepare and store BMS-754807 stock solutions?

BMS-754807 is soluble in dimethyl sulfoxide (DMSO) at concentrations of 30 mg/mL or higher.[9] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO, for example, 10 mM. To ensure stability, it is crucial to use fresh, high-quality DMSO, as moisture can reduce the solubility of the compound.[7] The stock solution should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to 6 months or -80°C for up to a year.[8]

4. What concentration of DMSO is safe for my cells?

The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.1%, to avoid solvent-induced cytotoxicity. Some sensitive cell lines may require even lower concentrations.[10] It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the treated samples) in all experiments to account for any effects of the solvent.

Troubleshooting Guide

This section provides solutions to common problems encountered during the optimization of BMS-754807 concentration in cell culture.

Problem Potential Cause(s) Recommended Solution(s)
No observable effect on cell viability or signaling at expected concentrations. 1. Compound Degradation: Improper storage or handling of the BMS-754807 stock solution. 2. Low Receptor Expression: The target cell line may have low or no expression of IGF-1R/InsR. 3. Cell Line Resistance: Intrinsic or acquired resistance mechanisms may be present. 4. Suboptimal Assay Conditions: Incorrect timing of treatment or endpoint measurement.1. Prepare fresh stock solutions in anhydrous DMSO and store properly. Perform a dose-response experiment with a sensitive control cell line to verify compound activity. 2. Assess IGF-1R/InsR expression levels in your target cells via Western blot or qPCR. 3. Consider alternative signaling pathways that may be compensating for IGF-1R/InsR inhibition.[11] 4. Optimize treatment duration and endpoint assays. For signaling studies, shorter incubation times (e.g., 1-4 hours) may be sufficient, while proliferation assays may require longer incubations (e.g., 24-72 hours).
High levels of cytotoxicity observed even at low concentrations. 1. Off-target Effects: At higher concentrations, BMS-754807 may inhibit other kinases.[7][8][12] 2. Cell Line Sensitivity: The chosen cell line may be particularly sensitive to IGF-1R/InsR inhibition. 3. Solvent Toxicity: The final DMSO concentration may be too high for the cells.1. Perform a dose-response curve starting from a very low concentration (e.g., 0.1 nM) to determine the lowest effective concentration. 2. Reduce the treatment duration. 3. Ensure the final DMSO concentration is non-toxic to your cells by running a vehicle control titration.
Inconsistent or variable results between experiments. 1. Inconsistent Cell Seeding Density: Variations in the number of cells plated can affect the outcome. 2. Variability in Compound Dilution: Inaccurate serial dilutions of the stock solution. 3. Cell Passage Number: High passage numbers can lead to phenotypic drift. 4. Serum Concentration: Components in fetal bovine serum (FBS) can interfere with the inhibitor.1. Maintain a consistent cell seeding protocol. 2. Prepare fresh serial dilutions for each experiment from a validated stock solution. 3. Use cells within a defined low passage number range. 4. Consider reducing the serum concentration during treatment or using serum-free medium, if appropriate for your cell line.
Precipitation of the compound in the cell culture medium. 1. Poor Solubility: The final concentration of BMS-754807 may exceed its solubility limit in the aqueous medium. 2. Interaction with Media Components: Certain components of the culture medium may cause the compound to precipitate over time.1. Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic. 2. Visually inspect the culture medium for any signs of precipitation after adding the compound. 3. Prepare the final dilution of the compound in pre-warmed medium and add it to the cells immediately.

Experimental Protocols

Determining the Optimal Concentration of BMS-754807: A Step-by-Step Guide

This protocol outlines a general workflow for determining the optimal concentration of BMS-754807 for your specific cell line and experimental endpoint.

Objective: To determine the IC50 value for cell viability and the effective concentration for target inhibition.

Materials:

  • BMS-754807 powder

  • Anhydrous DMSO

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well and 6-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, WST-1)

  • Reagents for Western blotting (lysis buffer, antibodies against p-IGF-1R/IR, total IGF-1R/IR, p-Akt, total Akt, and a loading control like β-actin)

Workflow:

experimental_workflow cluster_prep Preparation cluster_viability Cell Viability Assay cluster_western Target Inhibition Assay (Western Blot) cluster_analysis Data Analysis & Concentration Selection prep_stock Prepare 10 mM BMS-754807 stock in anhydrous DMSO seed_cells Seed cells in 96-well and 6-well plates treat_96well Treat 96-well plates with a serial dilution of BMS-754807 (e.g., 0.1 nM to 10 µM) seed_cells->treat_96well treat_6well Treat 6-well plates with selected concentrations (e.g., 0.5x, 1x, 5x IC50) seed_cells->treat_6well incubate_viability Incubate for 24, 48, or 72 hours treat_96well->incubate_viability viability_assay Perform MTT or WST-1 assay incubate_viability->viability_assay calc_ic50 Calculate IC50 value viability_assay->calc_ic50 calc_ic50->treat_6well Inform concentrations incubate_western Incubate for a shorter duration (e.g., 1-4 hours) treat_6well->incubate_western lyse_cells Lyse cells and quantify protein incubate_western->lyse_cells run_western Perform Western blot for p-IGF-1R/IR and p-Akt lyse_cells->run_western analyze_data Analyze Western blot data to confirm target inhibition at the IC50 concentration run_western->analyze_data select_conc Select optimal concentration for future experiments based on both viability and target inhibition data analyze_data->select_conc

Caption: Experimental workflow for determining the optimal concentration of BMS-754807.

Step-by-Step Methodology:

  • Prepare Stock Solution: Dissolve BMS-754807 in anhydrous DMSO to a final concentration of 10 mM. Aliquot and store at -80°C.

  • Cell Seeding:

    • For the cell viability assay, seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment.

    • For the Western blot analysis, seed your cells in 6-well plates to ensure sufficient protein yield for analysis.

  • Treatment for Cell Viability (96-well plate):

    • The following day, prepare serial dilutions of BMS-754807 in complete culture medium. A common concentration range to test is 0.1 nM to 10 µM.

    • Include a vehicle control (DMSO only) and an untreated control.

    • Replace the existing medium with the medium containing the different concentrations of the inhibitor.

  • Incubation and Viability Assay:

    • Incubate the plate for your desired time points (e.g., 24, 48, and 72 hours).

    • At each time point, perform a cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance and calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration that inhibits cell growth by 50%) using appropriate software (e.g., GraphPad Prism).

  • Treatment for Target Inhibition (6-well plate):

    • Based on the IC50 value obtained, treat the cells in the 6-well plates with concentrations around the IC50 (e.g., 0.5x IC50, 1x IC50, and 5x IC50).

    • Incubate for a shorter duration, typically 1 to 4 hours, to observe direct effects on signaling pathways.

  • Western Blot Analysis:

    • After incubation, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated and total IGF-1R/IR and Akt. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.[5][13][14]

  • Data Analysis and Concentration Selection:

    • Analyze the Western blot results to confirm that BMS-754807 inhibits the phosphorylation of IGF-1R/IR and its downstream target Akt at the determined IC50 concentration.

    • Select the lowest concentration of BMS-754807 that effectively inhibits the target signaling pathway without causing excessive cytotoxicity for your future experiments.

Signaling Pathway and Mechanism of Action

signaling_pathway ligand IGF-1/Insulin receptor IGF-1R / InsR ligand->receptor Activates pi3k PI3K receptor->pi3k Phosphorylates ras Ras receptor->ras Activates bms BMS-754807 bms->receptor Inhibits akt Akt pi3k->akt Activates proliferation Cell Proliferation & Survival akt->proliferation Promotes apoptosis Apoptosis akt->apoptosis Inhibits raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation Promotes

Caption: Simplified signaling pathway of IGF-1R/InsR and the inhibitory action of BMS-754807.

Recommended Concentration Ranges for Various Cell Lines

The following table provides a summary of reported effective concentrations of BMS-754807 in different cancer cell lines. Note that these are starting points, and optimal concentrations should be determined empirically for your specific experimental system.

Cell LineCancer TypeReported Effective Concentration RangeReference(s)
Rh41RhabdomyosarcomaIC50: 5 nM[15]
GEOColon CarcinomaIC50: 21 nM (p-IGF-1R inhibition)[15]
MCF-7/AC-1Breast CancerSynergistic effects with letrozole[16]
Flo-1, OE19, SK-GT-2Esophageal Adenocarcinoma50 nM - 10 µM[5]
VariousEwing's, rhabdomyosarcoma, neuroblastoma, liposarcoma, breast, lung, pancreatic, colon, gastric, multiple myeloma, leukemiaIC50: 5 - 365 nM[1]

References

  • Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines. PMC. [Link]

  • BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. PubMed. [Link]

  • BMS-754807, a Small-Molecule Inhibitor of Insulin-like Growth Factor-1 Receptor/Insulin Receptor, Enhances Gemcitabine Response in Pancreatic Cancer. AACR Journals. [Link]

  • BMS-754807 | ≥99%(HPLC) | Selleck | IGF-1R 阻害剤. Selleckchem. [Link]

  • Phase II trial of the dual IGF-1R/IR inhibitor BMS-754807 with or without letrozole in aromatase inhibitor-resistant breast cancer. ASCO Publications. [Link]

  • Bms-754807 | C23H24FN9O | CID 24785538. PubChem. [Link]

  • Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma. MDPI. [Link]

  • Targeting the insulin-like growth factor-1 receptor in human cancer. Frontiers. [Link]

  • Effective natural inhibitors targeting IGF-1R by computational study. PMC. [Link]

  • (PDF) Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines. ResearchGate. [Link]

  • The Mechanisms of Differential Sensitivity to an Insulin-like Growth Factor-1 Receptor Inhibitor (BMS-536924) and Rationale for Combining with EGFR/HER2 Inhibitors. NIH. [Link]

  • Human Insulin-like Growth Factor-1 Receptor Reporter Assay System (IGF-1R). Indigo Biosciences. [Link]

  • Synthesis and in vitro evaluation of [18F]BMS-754807: A potential PET ligand for IGF-1R. ScienceDirect. [Link]

  • Original Article IGF-1R inhibitor PQ401 inhibits osteosarcoma cell proliferation, migration and colony formation. Int J Clin Exp Pathol. [Link]

  • WESTERN BLOT PROTOCOL | Step by step instructions. YouTube. [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

  • Allosteric IGF-1R Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Inhibition of IGF-1R signaling and tumor cell proliferation by a fully human neutralizing anti-IGF-1R antibody. AACR Journals. [Link]

  • Reagents and Materials: Protocol:. MMPC. [Link]

Sources

Navigating the Nuances of BMS-538305 HCl: A Technical Guide to Addressing Off-Target Effects

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for BMS-538305 HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for addressing potential off-target effects of this potent and selective Dipeptidyl Peptidase IV (DPP-4) inhibitor. Our goal is to equip you with the scientific rationale and experimental workflows necessary to ensure the precision and validity of your research findings.

Introduction to BMS-538305 HCl and the Importance of Selectivity

Part 1: Frequently Asked Questions (FAQs) - First Line of Troubleshooting

Here we address common questions and concerns that may arise during the use of BMS-538305 HCl.

Question 1: I'm observing a phenotype in my cell-based assay that is inconsistent with known DPP-4 biology. Where do I start?

Answer: This is a common and important observation. The first step is to systematically validate the on-target activity of BMS-538305 HCl in your specific experimental system. It's crucial to confirm that the inhibitor is engaging with DPP-4 at the concentrations you are using before investigating off-target possibilities. A logical workflow would be:

  • Confirm Target Engagement: Directly measure the binding of BMS-538305 HCl to DPP-4 in your cells.

  • Assess Downstream On-Target Effects: Measure a known downstream consequence of DPP-4 inhibition.

  • Evaluate Cell Health: Rule out general cytotoxicity that could be confounding your results.

If on-target engagement and downstream effects are confirmed, and cytotoxicity is not the issue, then a deeper investigation into off-target effects is warranted.

Question 2: How can I be sure that BMS-538305 HCl is actually binding to DPP-4 in my live cells?

Answer: Excellent question. Verifying target engagement in a cellular context is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[5][6][7][8][9] CETSA is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.[9] By heating cell lysates treated with either vehicle or BMS-538305 HCl to various temperatures, you can assess the amount of soluble DPP-4 remaining. A shift in the melting curve of DPP-4 in the presence of the inhibitor indicates direct binding.

Question 3: I've confirmed target engagement, but my results are still unexpected. What are the likely off-targets for a DPP-4 inhibitor?

Answer: While BMS-538305 HCl is reported to be selective, the DPP family has other members with structural similarities, such as DPP-8 and DPP-9.[10][11][12] Inhibition of these related proteases has been linked to toxicity in preclinical studies.[13] Therefore, assessing the selectivity of BMS-538305 HCl against DPP-8 and DPP-9 is a logical next step. Beyond the DPP family, unforeseen off-target interactions with other proteins, such as kinases, are always a possibility with small molecule inhibitors.[4]

Question 4: My cells are dying at concentrations where I expect to see specific DPP-4 inhibition. How do I differentiate between targeted apoptosis and non-specific cytotoxicity?

Answer: This is a critical distinction. A simple and robust method to assess general cytotoxicity is the MTT assay.[14][15][16] This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability.[14] By performing a dose-response curve with BMS-538305 HCl in your cell line, you can determine the concentration at which the compound induces significant cell death. If this concentration is much higher than the IC50 for DPP-4 inhibition, the observed cell death in your primary experiment may be an off-target effect. To investigate if the cell death is due to apoptosis, you can perform a caspase activity assay.

Part 2: In-Depth Troubleshooting and Experimental Protocols

This section provides a more detailed, step-by-step approach to the experimental workflows mentioned in the FAQs.

Workflow 1: Validating On-Target Engagement and Activity

This workflow is designed to build a strong foundation for your studies by confirming that BMS-538305 HCl is acting on its intended target in your system.

On_Target_Validation cluster_0 On-Target Validation Workflow A Treat cells with BMS-538305 HCl vs. Vehicle B Cellular Thermal Shift Assay (CETSA) A->B C Western Blot for p-Akt / Akt A->C D MTT Assay for Cytotoxicity A->D E Analyze CETSA Data: Is there a thermal shift? B->E F Analyze Western Blot: Is downstream signaling altered as expected? C->F G Analyze MTT Data: Is there significant cytotoxicity at effective concentrations? D->G H Conclusion: On-target effect confirmed without overt toxicity. E->H Yes I Conclusion: On-target effect not confirmed or confounded by toxicity. Re-evaluate experimental conditions. E->I No F->H Yes F->I No G->H No G->I Yes

Caption: A logical workflow for validating the on-target effects of BMS-538305 HCl.

This protocol provides a general framework for performing a CETSA experiment.[5][7]

  • Cell Treatment: Plate your cells and allow them to adhere. Treat the cells with the desired concentration of BMS-538305 HCl or vehicle control for a predetermined time.

  • Harvesting: After treatment, wash the cells with PBS and harvest them by scraping.

  • Lysate Preparation: Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors. Lyse the cells by freeze-thaw cycles or sonication.

  • Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant and analyze the levels of soluble DPP-4 by Western blotting.[17][18][19]

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble DPP-4 as a function of temperature. A rightward shift in the melting curve for the BMS-538305 HCl-treated samples compared to the vehicle control indicates target engagement.

Workflow 2: Investigating Potential Off-Target Effects

If you have confirmed on-target activity but still observe an anomalous phenotype, this workflow will guide you through the investigation of potential off-target effects.

Off_Target_Investigation cluster_1 Off-Target Investigation Workflow J Unexpected Phenotype Observed K In vitro DPP-8/DPP-9 Inhibition Assay J->K L Broad Kinase Profiling (e.g., KINOMEscan) J->L M Unbiased Proteome Profiling (e.g., Proteome Microarrays) J->M N Analyze Data: Is there significant inhibition of DPP-8/9? K->N O Analyze Data: Are other kinases significantly inhibited? L->O P Analyze Data: Are there other unexpected protein interactions? M->P Q Conclusion: Phenotype likely due to off-target inhibition of DPP-8/9. N->Q Yes T Conclusion: Off-target not identified through these methods. Consider alternative mechanisms. N->T No R Conclusion: Phenotype may be due to off-target kinase inhibition. Further validation required. O->R Yes O->T No S Conclusion: Novel off-target identified. Further validation required. P->S Yes P->T No

Sources

BMS-538305 HCl stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide serves as a comprehensive resource for the stability, storage, and experimental handling of BMS-538305 HCl . This content is structured to address the needs of researchers and drug development professionals, synthesizing specific compound data with pharmaceutical best practices.

Topic: Stability, Long-Term Storage, and Experimental Optimization Compound Class: Dipeptidyl Peptidase IV (DPP-IV) Inhibitor / Adamantyl-based Azabicyclo Compound[1]

Product Snapshot & Physical Properties

Before initiating any protocol, verify your Certificate of Analysis (CoA) against these baseline specifications to ensure compound identity.

PropertySpecificationTechnical Note
CAS Number 841302-51-0Unique identifier for the HCl salt form.[1][2][3]
Molecular Formula C₁₇H₂₇ClN₂O₂Includes the HCl counterion.[1][2]
Molecular Weight 326.86 g/mol Use this value for molarity calculations.[1]
Appearance White to off-white solidColor change (yellowing) indicates oxidation or moisture uptake.[1]
Solubility DMSO (>50 mg/mL), Water (~10-20 mg/mL)High solubility in DMSO; moderate in water due to ionic nature.[1]
Hygroscopicity HighHCl salts are prone to absorbing atmospheric moisture.[1]
Critical Storage Protocols (Solid State)

The Golden Rule: Moisture and temperature fluctuations are the primary drivers of degradation for BMS-538305 HCl.[1] The hydrochloride salt form stabilizes the amine but increases hygroscopicity.[1]

Long-Term Storage (Powder)
  • Temperature: Store at -20°C for up to 3 years.

  • Container: Vial must be tightly sealed with a parafilm wrap.[1]

  • Desiccation: Store within a secondary container (e.g., a sealed 50mL conical tube or desiccator box) containing active silica gel packets.[1]

  • Light: Protect from direct light.[1] While adamantyl structures are generally photostable, long-term UV exposure can degrade the amine functionality.[1]

Handling Upon Arrival
  • Equilibration: Do not open the vial immediately upon removal from the freezer. Allow the vial to equilibrate to room temperature (approx. 30–45 minutes) inside a desiccator.

    • Why? Opening a cold vial in humid room air causes immediate condensation on the hygroscopic solid, leading to hydrolysis and "caking."[1]

  • Aliquoting: If you do not plan to use the entire quantity at once, weigh out single-use aliquots in a low-humidity environment (e.g., under nitrogen flow) to avoid repeated freeze-thaw cycles of the bulk powder.[1]

Solution Preparation & Stability

Core Directive: BMS-538305 HCl is most stable in DMSO stock solutions.[1] Aqueous solutions are prone to hydrolysis and microbial growth over time.[1]

Stock Solution Workflow (DMSO)
  • Solvent: Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

  • Concentration: Prepare stocks at 10 mM to 50 mM .

  • Storage:

    • -80°C: Stable for 6–12 months.[1]

    • -20°C: Stable for 1–3 months.[1]

    • 4°C: Not recommended for storage >1 week (DMSO freezes at 18.5°C, causing crystallization stress).[1]

Aqueous Reconstitution (For Immediate Use) [1]
  • BMS-538305 HCl is soluble in water, but aqueous stocks should be prepared fresh .[1]

  • If filtration is required, use a PVDF or PES membrane (0.22 µm).[1] Avoid Nylon filters, which can bind small molecule drugs.[1]

Visual Workflow: Stock Preparation & Storage

StorageProtocol Start BMS-538305 HCl (Powder) Equilibrate Equilibrate to Room Temp (30 mins in Desiccator) Start->Equilibrate SolventChoice Select Solvent Equilibrate->SolventChoice DMSO Anhydrous DMSO (Preferred for Stock) SolventChoice->DMSO Long-term Water Water / PBS (For Immediate Use) SolventChoice->Water Acute Assay Aliquot Aliquot into tight vials (Avoid Freeze-Thaw) DMSO->Aliquot FreshUse Use Immediately Do Not Store Water->FreshUse Store80 Store at -80°C (6-12 Months) Aliquot->Store80

Figure 1: Decision tree for optimal solvent selection and storage conditions to maximize compound longevity.

Troubleshooting Guide (Q&A)

Q1: My BMS-538305 HCl powder has turned into a sticky yellow gum. Is it still usable?

  • Diagnosis: The compound has likely absorbed moisture (hygroscopicity) and undergone partial degradation or oxidation.[1]

  • Root Cause: The vial was likely opened while cold, or stored without desiccant.[1]

  • Action: Discard. The molecular weight and concentration can no longer be accurately determined.[1] For future batches, strictly follow the room-temperature equilibration step before opening.

Q2: I observe precipitation when diluting my DMSO stock into cell culture media.

  • Diagnosis: "Dilution Shock."[1] The compound solubility drops drastically when moving from organic solvent to aqueous media.[1]

  • Solution:

    • Perform an intermediate dilution step.[1] (e.g., DMSO Stock → 1:10 in PBS → Final Media).[1]

    • Ensure the final DMSO concentration in the well is <0.5% (v/v) to prevent cytotoxicity and solvent effects.[1]

    • Sonicate the media briefly if minor turbidity persists (ensure temperature does not rise).[1]

Q3: Can I store the stock solution at -20°C instead of -80°C?

  • Analysis: Yes, but with reduced shelf life. DMSO freezes at ~18.5°C. In a standard -20°C freezer, temperature fluctuations (defrost cycles) can cause the DMSO to repeatedly freeze and thaw, creating "micro-cavities" and concentration gradients in the vial.[1]

  • Recommendation: If -80°C is unavailable, use -20°C but consume the stock within 1 month .

Q4: How do I calculate the exact mass required for a 10 mM stock if I don't have a microbalance?

  • Protocol: Never weigh extremely small amounts (<1 mg) directly unless you have a high-precision analytical balance.

    • Better Approach: Dissolve the entire contents of the vendor vial (e.g., 5 mg or 10 mg) by adding the exact volume of DMSO required to reach 10 mM.[1]

    • Formula: Volume (mL) = [Mass (mg) / Molecular Weight (326.86)] / Concentration (M)[1]

    • Example: For 5 mg: Volume = (5 / 326.[1]86) / 0.010 ≈ 1.53 mL of DMSO.[1]

Biological Context & Mechanism

BMS-538305 is a potent DPP-IV (Dipeptidyl Peptidase-4) inhibitor .[1][2][4][5]

  • Pathway: DPP-IV degrades incretin hormones like GLP-1.[1] Inhibition increases GLP-1 levels, enhancing insulin secretion.[1]

  • Structural Insight: The adamantane group provides lipophilicity and steric bulk, fitting into the hydrophobic S1/S2 pockets of the enzyme, while the amino-acyl group interacts with the catalytic active site.[1]

Visual Workflow: Experimental Pathway

Mechanism cluster_effect Therapeutic Effect BMS BMS-538305 HCl DPP4 DPP-IV Enzyme (Active) BMS->DPP4 Inhibits GLP1 GLP-1 / GIP (Incretins) DPP4->GLP1 Degrades (Blocked) Complex Enzyme-Inhibitor Complex (Inactive) Degradation Inactive Metabolites GLP1->Degradation Without Inhibitor Insulin Insulin Secretion (Glucose Dependent) GLP1->Insulin Promotes

Figure 2: Mechanism of action showing the stabilization of GLP-1 via DPP-IV inhibition.[1]

References
  • MedChemExpress. BMS-538305 hydrochloride Product Information & Biological Activity.[1] Retrieved from [1]

  • GuideChem. BMS-538305 HCl Chemical Properties and CAS 841302-51-0 Data. Retrieved from [1]

  • MedKoo Biosciences. BMS-538305 HCl Datasheet and Stability Analysis. Retrieved from [1][2]

  • PubChem. Compound Summary for BMS-538305 (Related Structures). National Library of Medicine.[1] Retrieved from [1]

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). (General industry standard for stability testing applied to storage recommendations).[1]

Sources

Technical Support Center: Preventing Precipitation of BMS-538305 HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1][2]

BMS-538305 HCl is a potent, selective inhibitor of dipeptidyl peptidase IV (DPP-IV) .[1] As a hydrochloride salt, it exhibits distinct solubility behaviors driven by pH-dependent ionization. The most common technical failure reported by users is immediate precipitation ("crashing out") when diluting concentrated stock solutions into neutral physiological buffers (e.g., PBS, pH 7.4).[1]

This guide addresses the root cause of this precipitation—the conversion of the soluble salt form to the insoluble free base—and provides validated protocols to maintain stability.[1]

Physicochemical Properties Table[1][2]
PropertyDataRelevance to Solubility
Chemical Formula C₁₇H₂₇ClN₂O₂ (HCl Salt)The HCl counterion aids initial dissolution but dissociates in solution.[1]
Molecular Weight 326.87 g/mol Small molecule; diffusion is rapid, but aggregation can occur quickly.[1]
Form White Solid (HCl Salt)Highly crystalline; requires energy (sonication/vortexing) to break lattice initially.[1]
pKa (Calculated) ~8.5 - 9.5 (Basic Amine)Critical: At pH 7.4, a significant fraction exists as the uncharged free base.[1]
Solubility (Water) Moderate to High (Acidic pH)Stable in water only if pH remains < 6.[1]0.
Solubility (DMSO) > 10 mg/mLPreferred solvent for stock solutions.[1]

The Mechanism of Precipitation (Root Cause Analysis)

To prevent precipitation, one must understand why it occurs.[1] BMS-538305 is supplied as an HCl salt .[1][2] In pure water or DMSO, the acidic counterion maintains a local acidic pH, keeping the molecule protonated (ionized) and soluble.[1]

However, when you dilute this acidic stock into a buffered solution like PBS (pH 7.4):

  • The buffer neutralizes the HCl.[1]

  • The pH rises toward 7.4.[1]

  • The BMS-538305 molecule de-protonates, reverting to its Free Base form.[1]

  • The Free Base is hydrophobic.[1] If the concentration exceeds its intrinsic solubility (often < 10 µM for this class of compounds), it nucleates and precipitates.[1]

Visualization: The "Crash-Out" Cascade

PrecipitationMechanism cluster_0 Stock Solution (Stable) cluster_1 Dilution Event cluster_2 Precipitation (Failure) Stock BMS-538305 HCl (Dissolved in DMSO) Ionized Protonated Form (BH+) Stock->Ionized Solubilized Mixing Rapid pH Shift (Neutralization) Ionized->Mixing Add to Buffer Buffer PBS / Media (pH 7.4) Buffer->Mixing FreeBase Formation of Free Base (B) Mixing->FreeBase De-protonation Nucleation Nucleation & Aggregation FreeBase->Nucleation [Conc] > Solubility Limit Precipitate Visible Precipitate (Bioavailability Loss) Nucleation->Precipitate

Figure 1: The thermodynamic pathway leading to precipitation upon dilution into neutral buffers.[1]

Troubleshooting Guide (FAQs)

Q1: I dissolved the powder in water, and it was clear. When I added it to my cell culture media, it turned cloudy. Why?

A: This is the classic pH-solubility profile issue. Your water stock was likely acidic (due to the HCl moiety), keeping the drug soluble.[1] Cell culture media is heavily buffered to pH 7.[1]4. Upon addition, the molecule converted to the hydrophobic free base.[1] Solution: Do not use water for the primary stock.[1] Use DMSO for the stock solution (see Protocol A).[1]

Q2: Can I heat the solution to re-dissolve the precipitate?

A: NO. While heat may temporarily re-dissolve the compound, it will likely precipitate again upon cooling (supersaturation).[1] More importantly, heating BMS-538305 HCl in an aqueous environment can accelerate hydrolysis or degradation.[1] Solution: Filter the solution (0.22 µm) to remove aggregates if the experiment allows, or discard and restart using a co-solvent strategy.

Q3: What is the maximum concentration I can use in PBS?

A: While batch-specific, the intrinsic solubility of the free base is likely low (estimated < 10-50 µM).[1] Solution: If you require concentrations > 10 µM in an assay, you must use a carrier or co-solvent (e.g., 0.1% Tween-80 or cyclodextrin).[1]

Validated Preparation Protocols

Protocol A: Standard Stock Preparation (DMSO)

Use this for long-term storage and high-concentration stocks.[1]

  • Weighing: Accurately weigh BMS-538305 HCl.

  • Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM to 50 mM .

    • Note: Avoid water; moisture in DMSO can degrade the compound over time.[1]

  • Dissolution: Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath at room temperature for 5 minutes.

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: The "Safe Dilution" Method (For In Vitro Assays)

Use this to prevent precipitation when dosing cells.[1]

Concept: Use an intermediate dilution step to prevent "shock" precipitation.[1]

  • Step 1 (Stock): Thaw 10 mM DMSO stock.[1]

  • Step 2 (Intermediate): Prepare a 10x working solution in a solvent-compatible buffer or media containing 0.5% - 1% BSA (Bovine Serum Albumin) or 0.1% Tween-80 .[1]

    • Why? Albumin and surfactants bind the free base, preventing nucleation.[1]

  • Step 3 (Final): Dilute the 10x solution 1:10 into your final assay well.

    • Result: Final DMSO concentration is low (e.g., 0.1%), but the drug remains solubilized by the carrier.[1]

Visualization: Safe Dilution Workflow

SafeDilution Stock 1. DMSO Stock (10 - 50 mM) Intermediate 2. Intermediate Dilution (10x) Solvent: Media + 1% BSA or Tween-80 (Prevents Nucleation) Stock->Intermediate Dilute 1:100 Direct Direct Addition to PBS (RISK: Precipitation) Stock->Direct AVOID Final 3. Final Assay Well (1x) Stable Suspension/Solution Intermediate->Final Dilute 1:10

Figure 2: Recommended dilution workflow to maintain solubility via carrier proteins or surfactants.

Advanced Formulation (In Vivo / High Dose)[1]

For animal studies requiring higher doses (e.g., 10-30 mg/kg), simple buffers will fail.[1] You must use a formulation vehicle.[1]

Recommended Vehicle:

  • 5% DMSO (Solubilizer)[1]

  • 40% PEG-400 (Co-solvent)[1]

  • 5% Tween-80 (Surfactant)[1]

  • 50% Water (Diluent)[1]

Preparation Order (Critical):

  • Dissolve BMS-538305 HCl completely in DMSO .

  • Add PEG-400 and vortex.[1]

  • Add Tween-80 and vortex.[1]

  • Slowly add Water (warm if necessary) while vortexing.

    • Note: Always add water last.[1] Adding the drug to water first will cause clumps that are impossible to dissolve.[1]

References

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616. (General principles of HCl salt solubility and pH-dependent precipitation).

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

Sources

Technical Support Center: Optimizing BMS-538305 HCl Performance in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for BMS-538305 HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of BMS-538305 HCl in enzymatic assays. Our goal is to empower you with the knowledge to overcome common experimental hurdles and ensure the generation of high-quality, reproducible data.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section addresses specific problems you may encounter during your enzymatic assays with BMS-538305 HCl. Each issue is followed by a step-by-step troubleshooting workflow and a detailed explanation of the underlying principles.

Question 1: I am observing significant variability in my IC50 values for BMS-538305 HCl across different experimental runs. What could be the cause and how can I improve consistency?

Answer:

Inconsistent IC50 values are a common challenge in enzymatic assays and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Troubleshooting Workflow:

  • Reagent Preparation and Handling:

    • Fresh Aliquots: Always use fresh aliquots of BMS-538305 HCl for each experiment. Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to degradation.

    • Solvent Consistency: Ensure the solvent used to dissolve BMS-538305 HCl (typically DMSO) is of high purity and used at a consistent final concentration across all wells.[1] Most cell-based assays can tolerate up to 1% DMSO, but it's crucial to verify this for your specific enzyme and assay system.

    • Thorough Mixing: Ensure all reagents, especially the enzyme and inhibitor solutions, are completely thawed and gently mixed before use to ensure homogeneity.[2]

  • Assay Conditions:

    • Temperature and Incubation Times: Verify that incubation times and temperatures are consistent for all experimental runs.[2] Use calibrated equipment to maintain precise control.

    • Buffer pH: The pH of your assay buffer can impact both enzyme activity and the stability of BMS-538305 HCl.[1] Prepare fresh buffer for each experiment and confirm the pH.

  • Pipetting and Plate Setup:

    • Calibrated Pipettes: Use calibrated pipettes and proper pipetting techniques to minimize errors, especially when preparing serial dilutions of the inhibitor.[2]

    • Master Mixes: Whenever possible, prepare a master mix of reagents to be added to each well to reduce well-to-well variability.[2]

Causality Behind Experimental Choices:

The chemical stability of small molecule inhibitors like BMS-538305 HCl can be sensitive to storage and handling.[1][3] Repeated changes in temperature can degrade the compound, leading to a decrease in its effective concentration and thus, a shift in the IC50 value. Similarly, precise and consistent assay conditions are paramount for reproducible enzyme kinetics.

Question 2: I'm having trouble completely dissolving BMS-538305 HCl in my aqueous assay buffer, leading to precipitation. How can I improve its solubility?

Answer:

Solubility is a critical factor for the performance of any small molecule inhibitor in an enzymatic assay.[1] The hydrochloride salt form of BMS-538305 is intended to improve aqueous solubility, but challenges can still arise.

Strategies to Enhance Solubility:

  • Stock Solution in Organic Solvent: Prepare a high-concentration stock solution of BMS-538305 HCl in an appropriate organic solvent, such as DMSO.[3] This stock can then be serially diluted in the assay buffer.

  • Final DMSO Concentration: While DMSO aids solubility, high concentrations can inhibit enzyme activity. It is crucial to determine the optimal balance. A final DMSO concentration of less than 1% is generally recommended.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Experiment with slight adjustments to the assay buffer pH, ensuring it remains within the optimal range for your enzyme's activity.

  • Use of Pluronic F-68: In some cases, the addition of a small amount (typically 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to the assay buffer can help maintain the solubility of hydrophobic compounds.

Recommended Stock and Working Concentrations:

ParameterRecommendationRationale
Stock Solution Solvent High-purity DMSOBMS-538305 HCl is readily soluble in DMSO.[3]
Stock Solution Concentration 10 mMA high-concentration stock minimizes the volume of organic solvent added to the assay.
Final Assay DMSO Concentration ≤ 1%Minimizes solvent-induced enzyme inhibition.
Question 3: My assay is showing a high background signal even in the presence of high concentrations of BMS-538305 HCl. What are the potential causes and solutions?

Answer:

A high background signal can mask the true inhibitory effect of BMS-538305 HCl and lead to an inaccurate determination of its potency.

Troubleshooting High Background Signal:

  • Assay Component Interference:

    • Inhibitor Fluorescence/Absorbance: Test whether BMS-538305 HCl itself absorbs light or fluoresces at the wavelengths used for detection. Run a control plate with the inhibitor in the assay buffer without the enzyme.

    • Buffer Components: Some buffer components can interfere with the assay signal. Ensure that all components are compatible with your detection method.[2]

  • Non-Specific Enzyme Activity:

    • Contaminating Enzymes: If you are using a crude enzyme preparation, it may contain other enzymes that can act on the substrate, leading to a background signal. Consider using a more purified enzyme.

    • Substrate Instability: The substrate may be unstable and spontaneously break down, generating a signal. Measure the signal from a well containing only the substrate and buffer.

  • Coupled Assay Issues:

    • In a coupled enzymatic assay, the performance of the coupling enzyme is critical.[4] Ensure that the coupling enzyme is in large excess so that the reaction it catalyzes is not the rate-limiting step.[4]

Experimental Workflow for Diagnosing High Background:

G A High Background Signal Observed B Run Controls A->B C Inhibitor + Buffer (No Enzyme/Substrate) B->C D Substrate + Buffer (No Enzyme/Inhibitor) B->D E Buffer Only B->E F Signal in C? C->F G Signal in D? D->G H Signal in E? E->H F->G No I Inhibitor interferes with detection. Consider alternative detection method. F->I Yes G->H No J Substrate is unstable. Use fresh substrate or find a more stable alternative. G->J Yes K Buffer component interference. Prepare fresh buffer and check individual components. H->K Yes L Re-evaluate assay conditions and enzyme purity. H->L No

Caption: Troubleshooting workflow for high background signal.

Frequently Asked Questions (FAQs)

This section provides answers to general questions about BMS-538305 HCl.

1. What is the mechanism of action of BMS-538305 HCl?

BMS-538305 is a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV).[3] DPP-IV is a serine protease that plays a key role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, BMS-538305 prevents the degradation of GLP-1, leading to increased insulin secretion and improved glycemic control.

2. How should I properly store and handle BMS-538305 HCl?

For long-term storage, BMS-538305 HCl should be stored as a solid powder at -20°C in a dry, dark environment.[3] For short-term storage of a few days to weeks, it can be kept at 0-4°C.[3] Stock solutions in DMSO can be stored at -20°C for several months.[3] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

3. What are the potential off-target effects of BMS-538305 HCl and how can I mitigate them?

While BMS-538305 is a selective DPP-IV inhibitor, like many small molecules, it has the potential for off-target effects, especially at higher concentrations.[1][5] It is crucial to use the lowest concentration of the inhibitor that produces the desired on-target effect.[1] To investigate potential off-target effects, consider the following:

  • Dose-Response Curve: A steep dose-response curve suggests a specific interaction, while a shallow curve may indicate off-target activity.

  • Control Compounds: Use a structurally related but inactive compound as a negative control to ensure that the observed effects are not due to non-specific interactions.

  • Counter-Screening: Test BMS-538305 HCl against a panel of related enzymes to confirm its selectivity.

4. What are the key parameters to consider when setting up an enzymatic assay for an inhibitor like BMS-538305 HCl?

  • Enzyme Concentration: The enzyme concentration should be in the linear range of the assay, where the reaction rate is proportional to the enzyme concentration.

  • Substrate Concentration: The substrate concentration is typically kept at or below the Michaelis constant (Km) to ensure that the assay is sensitive to competitive inhibitors.

  • Incubation Time: The reaction should be allowed to proceed long enough to generate a measurable signal but not so long that substrate depletion or product inhibition becomes significant.

5. How do I determine the mode of inhibition of BMS-538305 HCl?

To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), you can perform enzyme kinetic studies by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data can then be plotted using methods such as Lineweaver-Burk or Dixon plots. A simpler approach is to measure the IC50 at different substrate concentrations.[6] For a competitive inhibitor, the IC50 will increase with increasing substrate concentration.[6]

Experimental Protocols

Standard Enzymatic Assay Protocol for a Small Molecule Inhibitor

This protocol provides a general framework for an enzymatic assay in a 96-well plate format.

  • Reagent Preparation:

    • Prepare the assay buffer and bring it to the optimal temperature.

    • Prepare a stock solution of the substrate in the assay buffer.

    • Prepare a 10 mM stock solution of BMS-538305 HCl in DMSO.

    • Perform serial dilutions of the BMS-538305 HCl stock solution in the assay buffer to create a range of working concentrations.

  • Assay Procedure:

    • Add the desired volume of each inhibitor dilution to the appropriate wells of a 96-well plate.

    • Include control wells: "no inhibitor" (vehicle control) and "no enzyme" (background control).

    • Add the enzyme solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate at the desired temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Monitor the reaction progress by measuring the signal (e.g., absorbance or fluorescence) at regular intervals using a plate reader.

  • Data Analysis:

    • Subtract the background signal (from the "no enzyme" wells) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.

Visualizations

Signaling Pathway of DPP-IV Inhibition

G cluster_0 Gut cluster_1 Pancreas GLP1 GLP-1 Secretion Insulin Insulin Release GLP1->Insulin Stimulates DPPIV DPP-IV Enzyme GLP1->DPPIV Inactivated by GlucoseUptake Glucose Uptake Insulin->GlucoseUptake InactiveGLP1 Inactive GLP-1 DPPIV->InactiveGLP1 BMS538305 BMS-538305 HCl BMS538305->DPPIV Inhibits

Caption: Mechanism of action of BMS-538305 HCl.

References

  • Sheltzer, J. M., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Cattaneo, F., et al. (2021). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. Pain and Therapy, 10(1), 439-453. [Link]

  • CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • Tipton, K. F., & Boyce, S. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(5), 746. [Link]

  • Rose, W. C. (2001). Preclinical pharmacology of BMS-275183, an orally active taxane. Clinical Cancer Research, 7(7), 2016-2021. [Link]

  • La-Beck, N. M., & Liu, X. (2018). Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. Pharmacological Research, 134, 21-29. [Link]

  • Drug Discovery News. The precision paradox: Off-target effects in gene editing. [Link]

  • Chen, Y., et al. (2019). Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma. Cancers, 11(11), 1648. [Link]

  • Copeland, R. A. (2016). Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. Perspectives in Science, 7, 1-8. [Link]

  • Cui, G., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Gene & Diseases, 9(4), 904-913. [Link]

  • IT Medical Team. (2023). Enzyme inhibitors: strategies and challenges in drug design. [Link]

  • Creighton, C. J., et al. (2012). Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer. Clinical Cancer Research, 18(3), 746-758. [Link]

  • Gualberto, A., & Pollak, M. (2017). Insulin-Like Growth Factor (IGF) Pathway Targeting in Cancer. Cancers, 9(8), 105. [Link]

Sources

Technical Support Center: BMS-538305 HCl Data Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the interpretation of "unexpected data" for BMS-538305 HCl .

CRITICAL ADVISORY: COMPOUND IDENTITY CHECK Before proceeding, you must verify the identity of the molecule you are using. There is a frequent confusion in the field between BMS-538305 (a DPP-IV inhibitor) and BMS-536924 (an IGF-1R/IR inhibitor).

  • If you are seeing "no effect" on IGF-1R/Akt phosphorylation in cancer cells: You likely have the wrong compound. BMS-538305 does not inhibit IGF-1R. You need BMS-536924 or BMS-754807.

  • If you are studying Diabetes/DPP-IV and seeing "lower potency than expected": Proceed to Section 2 .

Section 1: The "Target Mismatch" Scenario

Symptom: You treated cells (likely oncology lines like MCF-7 or GEO) with BMS-538305 expecting inhibition of cell growth or blockage of IGF-1 signaling, but observed no significant reduction in p-IGF-1R, p-Akt, or p-MAPK.

Root Cause: BMS-538305 is a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, not a kinase inhibitor. It is structurally and functionally distinct from the BMS IGF-1R kinase inhibitor series (BMS-536924, BMS-754807).

Troubleshooting Workflow: Refer to the decision tree below to confirm your experimental setup.

TargetCheck Start Unexpected Data: Lack of Efficacy CheckTarget What is your biological target? Start->CheckTarget IGF1R IGF-1R / Insulin Receptor (Oncology/Signaling) CheckTarget->IGF1R DPPIV DPP-IV (CD26) (Diabetes/Metabolism) CheckTarget->DPPIV WrongDrug CRITICAL ERROR: BMS-538305 is NOT a kinase inhibitor. Switch to BMS-536924 or BMS-754807. IGF1R->WrongDrug Target Mismatch RightDrug Proceed to Section 2: Potency & Kinetics Analysis DPPIV->RightDrug Target Match

Figure 1. Target verification workflow to rule out compound mismatch.

Section 2: Potency & Kinetics (DPP-IV Studies)

Symptom: You are observing a


 or 

around 10–15 nM , whereas literature for "similar" BMS compounds (like Saxagliptin/Onglyza) reports sub-nanomolar potency (<1 nM).

Technical Explanation: BMS-538305 is the des-cyano (or structurally distinct) analog of Saxagliptin (BMS-477118).

  • Saxagliptin: Contains a nitrile (cyano) group that forms a covalent imidate adduct with the active site residue Ser630 of DPP-IV. This "warhead" drives the tight binding (

    
     nM).
    
  • BMS-538305: Lacks this specific nitrile warhead (or possesses a modified adamantyl scaffold depending on the specific salt batch), preventing the formation of the covalent trap. It binds as a reversible, non-covalent competitive inhibitor.

Data Comparison Table:

FeatureSaxagliptin (BMS-477118)BMS-538305 HCl
Binding Mode Covalent (Reversible)Non-Covalent / Reversible
Key Interaction Nitrile-Ser630 AdductHydrogen Bonding / Hydrophobic
Potency (

)
~0.6 – 1.3 nM~10 – 14 nM
Washout Recovery Slow (Tight binding)Fast (Rapid dissociation)

Troubleshooting Steps:

  • Check Incubation Time: Covalent inhibitors (Saxagliptin) require time to reach equilibrium. BMS-538305 reaches equilibrium faster. If you are comparing them, ensure you are not misinterpreting "slow onset" as "low potency" for the covalent compound, or "fast onset" as "weakness" for BMS-538305.

  • Verify Reversibility: Perform a "jump dilution" or washout experiment.

    • Protocol: Treat enzyme with

      
       for 30 min. Dilute 100-fold.
      
    • Result: BMS-538305 activity should recover rapidly (enzymatic activity returns). Saxagliptin activity will remain inhibited longer due to the covalent bond.

Section 3: Physicochemical Properties & Handling

Symptom: Precipitation in assay buffer or unexpected degradation.

Physicochemical Profile:

  • Form: BMS-538305 HCl is a salt form, generally improving aqueous solubility compared to the free base.

  • Solubility:

    • DMSO: Soluble (>10 mM).

    • Water/PBS: Soluble, but pH dependent. The HCl salt is acidic; dissolving directly into a small volume of unbuffered PBS may crash the pH.

  • Stability: Unlike Saxagliptin, which can undergo intramolecular cyclization (diketopiperazine formation) due to the interaction between the primary amine and the nitrile, BMS-538305 is chemically more stable in solution because it lacks the reactive nitrile-amine pairing.

Reconstitution Protocol:

Reconstitution Step1 Weigh BMS-538305 HCl Step2 Dissolve in 100% DMSO (Stock: 10-50 mM) Step1->Step2 Step3 Aliquot & Store (-20°C or -80°C) Step2->Step3 Step4 Dilute in Aqueous Buffer (Keep DMSO < 0.5%) Step3->Step4

Figure 2. Recommended reconstitution workflow to maintain compound stability.

FAQ: Why is my IC50 shifting in cell-based assays?

  • Serum Protein Binding: DPP-IV inhibitors can bind to serum proteins. If your biochemical

    
     is 10 nM but your cell-based 
    
    
    
    is 100 nM, this is a normal shift due to protein binding and membrane permeability.
  • Substrate Competition: In cell assays, endogenous substrates (GLP-1, GIP) compete with the inhibitor. Ensure your substrate concentration in the assay does not exceed

    
     significantly, or adjust the Cheng-Prusoff calculation accordingly.
    
References
  • Metzler, W. J., et al. (2008).[1] "Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation." Protein Science, 17(2), 240-250. Link

    • Key Finding: Establishes the structural difference (nitrile presence/absence) and the resulting potency shift between Saxagliptin and BMS-538305.
  • Augeri, D. J., et al. (2005).[1] "Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes." Journal of Medicinal Chemistry, 48(15), 5025-5037. Link

    • Key Finding: Details the SAR (Structure-Activity Relationship) of the adamantyl-pyrrolidine series.
  • Carboni, J. M., et al. (2005). "Tumor development by transgenic expression of a constitutively active insulin-like growth factor I receptor." Cancer Research, 65(9), 3781-3787. Link

    • Key Finding: Reference for BMS-536924 (IGF-1R inhibitor) to contrast with BMS-538305.

Sources

Validation & Comparative

A Comparative Analysis of In Vitro Potency: BMS-538305 HCl and Sitagliptin

Author: BenchChem Technical Support Team. Date: February 2026

To our valued audience of researchers, scientists, and drug development professionals,

This guide was intended to provide a detailed, in-depth technical comparison of the in vitro potency of BMS-538305 HCl and sitagliptin. Our commitment to scientific integrity and the provision of accurate, experimentally supported data is paramount.

Following an exhaustive search of publicly available scientific literature, databases, and other resources, we have been unable to identify any information regarding the compound BMS-538305 HCl . This includes its molecular target, mechanism of action, and any associated in vitro potency data (such as IC50 values). It is possible that "BMS-538305 HCl" is an internal designation not yet disclosed in public forums, a misidentified compound, or a developmental candidate with limited publicly available information.

Without any data on BMS-538305 HCl, a direct comparative analysis with sitagliptin is not feasible at this time.

However, to fulfill our commitment to providing valuable scientific content, we are presenting a comprehensive overview of the in vitro potency and evaluation of sitagliptin , a well-characterized dipeptidyl peptidase-4 (DPP-4) inhibitor. This information can serve as a benchmark for future comparisons should data for BMS-538305 HCl or other compounds become available.

Sitagliptin: A Profile of a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

Sitagliptin is a potent and highly selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2][3] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, sitagliptin increases the circulating levels of active GLP-1 and GIP, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.[1][4]

In Vitro Potency of Sitagliptin

The in vitro potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

CompoundTargetIn Vitro Potency (IC50)Source
SitagliptinHuman DPP-4~18 nM
SitagliptinHuman DPP-4~19 nM
SitagliptinHuman DPP-4~20 nM

As demonstrated in the table, sitagliptin exhibits potent inhibition of human DPP-4 with reported IC50 values in the low nanomolar range. This high potency is a key characteristic that contributes to its therapeutic efficacy.

Signaling Pathway of DPP-4 Inhibition

The mechanism of action of sitagliptin is centered on the potentiation of the incretin signaling pathway. The following diagram illustrates this process.

cluster_0 Post-Meal Glucose Homeostasis Meal Meal Intake Incretins GLP-1 & GIP (Incretin Hormones) Meal->Incretins Stimulates Release Pancreas Pancreatic β-cells Incretins->Pancreas Activates DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate for Insulin Insulin Secretion Pancreas->Insulin Increases Glucose Blood Glucose Lowering Insulin->Glucose Inactive_Incretins Inactive Peptides DPP4->Inactive_Incretins Inactivates Sitagliptin Sitagliptin Sitagliptin->DPP4 Inhibits

Caption: Mechanism of action of sitagliptin in the incretin pathway.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

The determination of the IC50 value for a DPP-4 inhibitor like sitagliptin is a critical step in its characterization. A common method is a fluorescence-based enzymatic assay.

Principle: This assay measures the cleavage of a fluorogenic substrate by the DPP-4 enzyme. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescent signal.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin; Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compound (Sitagliptin) and vehicle control (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Workflow:

cluster_1 DPP-4 Inhibition Assay Workflow A Prepare serial dilutions of Sitagliptin C Add Sitagliptin dilutions and controls to the wells A->C B Add DPP-4 enzyme to each well of a 96-well plate B->C D Incubate at 37°C C->D E Add fluorogenic substrate (Gly-Pro-AMC) to initiate reaction D->E F Monitor fluorescence kinetically at Ex/Em ~360/460 nm E->F G Calculate the rate of reaction for each concentration F->G H Plot % inhibition vs. Sitagliptin concentration and fit to a four-parameter logistic curve to determine IC50 G->H

Caption: Workflow for a typical in vitro DPP-4 inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of sitagliptin in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations to be tested.

  • Enzyme and Compound Incubation: In a 96-well black microplate, add the recombinant human DPP-4 enzyme to each well. Subsequently, add the different concentrations of sitagliptin or the vehicle control.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate, Gly-Pro-AMC, to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (kinetic read) at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.

  • Data Analysis:

    • Calculate the initial velocity (rate) of the reaction for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each sitagliptin concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the sitagliptin concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

Causality and Self-Validation:

  • Kinetic Measurement: A kinetic assay is preferred over an endpoint assay as it provides a more accurate measure of the initial reaction velocity, which is less likely to be affected by factors such as substrate depletion or product inhibition.

  • Controls: The inclusion of positive (no inhibitor) and negative (no enzyme) controls is essential to validate the assay performance and normalize the data.

  • Dose-Response Curve: Generating a full dose-response curve with multiple inhibitor concentrations allows for a more accurate determination of the IC50 and provides insights into the inhibitor's behavior.

We hope this detailed overview of sitagliptin's in vitro characterization is valuable to your research endeavors. We will continue to monitor for any publicly available information on BMS-538305 HCl and will update this guide accordingly should such data emerge.

References

  • Wikipedia. Sitagliptin. [Link]

  • Diabetes UK. Sitagliptin. [Link]

  • Medscape. What is the mechanism of action (MOA) of sitagliptin (Januvia) in treating type 2 diabetes? [Link]

  • National Center for Biotechnology Information. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. [Link]

  • European Review for Medical and Pharmacological Sciences. Sitagliptin inhibits EndMT in vitro and improves cardiac function of diabetic rats through the SDF-1α/PKA. [Link]

  • Frontiers in Pharmacology. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. [Link]

  • National Center for Biotechnology Information. Sitagliptin. [Link]

  • American Journal of Physiology-Endocrinology and Metabolism. Mechanisms for the antihyperglycemic effect of sitagliptin in patients with type 2 diabetes. [Link]

  • National Center for Biotechnology Information. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. [Link]

  • National Center for Biotechnology Information. Virtual screening and in vitro assays of novel hits as promising DPP-4 inhibitors. [Link]

  • National Center for Biotechnology Information. In Vivo and In Vitro Comparison of the DPP-IV Inhibitory Potential of Food Proteins from Different Origins after Gastrointestinal Digestion. [Link]

  • National Center for Biotechnology Information. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals. [Link]

  • Drug Metabolism and Disposition. In Vitro and in Vivo Metabolism and Pharmacokinetics of BMS-562086, a Potent and Orally Bioavailable Corticotropin-Releasing factor-1 Receptor Antagonist. [Link]

  • National Center for Biotechnology Information. Targeted Quantitation of Proteins by Mass Spectrometry. [Link]

  • ResearchGate. A comparative study of the binding properties, dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucose-lowering efficacy of the DPP-4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. [Link]

  • Diabetes Care. Efficacy and Safety of the Dipeptidyl Peptidase-4 Inhibitor Sitagliptin Added to Ongoing Metformin Therapy in Patients With Type 2 Diabetes Inadequately Controlled With Metformin Alone. [Link]

  • OAText. Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. [Link]

  • Frontiers in Endocrinology. DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature. [Link]

  • National Center for Biotechnology Information. In vitro cytogenetic assessment and comparison of vildagliptin and sitagliptin. [Link]

  • Semantic Scholar. Development of an In Vitro-In Vivo Correlation for Sitagliptin and Metformin Prolonged-release Tablet Formulations. [Link]

  • National Center for Biotechnology Information. A comparative study of the binding properties, dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucose-lowering efficacy of the DPP-4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. [Link]

  • National Center for Biotechnology Information. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. [Link]

Sources

A Comparative Analysis of Selectivity: Saxagliptin vs. Vildagliptin

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Development

Note to the Reader: The initial query for "BMS-538305 HCl" did not yield a well-documented compound for comparison with vildagliptin. Initial searches suggest this may be a typographical error. Given that vildagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor, a scientifically relevant comparison has been drawn with Saxagliptin (BMS-477118), a well-characterized DPP-4 inhibitor developed by Bristol-Myers Squibb. This guide proceeds with the comparison of saxagliptin and vildagliptin.

Introduction: The Critical Role of Selectivity in DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus.[1][2] Their primary mechanism of action involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5] By prolonging the activity of these hormones, DPP-4 inhibitors enhance glucose-dependent insulin secretion and suppress glucagon release, thereby lowering blood glucose levels.[4]

The human DPP family includes several other proteases with structural homology to DPP-4, most notably DPP-8 and DPP-9.[6] While the physiological roles of DPP-8 and DPP-9 are not fully elucidated, their inhibition has been linked to potential off-target effects.[6] Therefore, the selectivity of a DPP-4 inhibitor for its target enzyme over other related proteases is a critical determinant of its safety and therapeutic profile. This guide provides a detailed comparison of the selectivity profiles of two widely used DPP-4 inhibitors: saxagliptin and vildagliptin.

Mechanism of Action: The Incretin Pathway

The therapeutic effect of saxagliptin and vildagliptin is rooted in the potentiation of the incretin pathway. Following food intake, GLP-1 and GIP are released from the gut and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[3] DPP-4 rapidly degrades these incretins, limiting their physiological action. Both saxagliptin and vildagliptin bind to the catalytic site of DPP-4, preventing this degradation and increasing the circulating levels of active GLP-1 and GIP.[3]

Incretin Pathway Food Intake Food Intake Gut L-cells Gut L-cells Food Intake->Gut L-cells stimulates GLP-1/GIP Active GLP-1 & GIP Gut L-cells->GLP-1/GIP release Pancreatic β-cells Pancreatic β-cells GLP-1/GIP->Pancreatic β-cells stimulate Glucagon Secretion Glucagon Secretion GLP-1/GIP->Glucagon Secretion suppress DPP-4 DPP-4 GLP-1/GIP->DPP-4 degraded by Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion increase Inactive GLP-1/GIP Inactive Metabolites DPP-4->Inactive GLP-1/GIP Saxagliptin / Vildagliptin Saxagliptin / Vildagliptin Saxagliptin / Vildagliptin->DPP-4 inhibit

Caption: Mechanism of DPP-4 Inhibitors in the Incretin Pathway.

Comparative Selectivity Profile

The selectivity of DPP-4 inhibitors is typically assessed by comparing their inhibitory potency (often measured as IC50 or Ki values) against DPP-4 with their potency against other DPP family members like DPP-8 and DPP-9. A higher selectivity ratio (IC50 for off-target / IC50 for DPP-4) indicates a more selective compound.

CompoundTargetKi (nmol/L)Selectivity vs. DPP-4
Vildagliptin DPP-43-
DPP-8810~270-fold
DPP-997~32-fold
Saxagliptin DPP-4Data not available-
DPP-8Data not available~400-fold
DPP-9Data not available~75-fold

Data compiled from literature.[7][8] Note: Direct comparison of Ki values for Saxagliptin was not available in the provided search results, but selectivity folds were reported.

Based on available data, saxagliptin exhibits a higher degree of selectivity for DPP-4 over both DPP-8 and DPP-9 compared to vildagliptin.[7][9] Vildagliptin demonstrates approximately 270-fold selectivity for DPP-4 over DPP-8 and a notably lower 32-fold selectivity over DPP-9.[8] In contrast, saxagliptin shows around 400-fold selectivity against DPP-8 and 75-fold selectivity against DPP-9.[7]

It is important to note that while high doses of both vildagliptin and saxagliptin can inhibit DPP-8 and DPP-9 in vitro, the clinical significance of this is debated, as these enzymes are primarily intracellular, and DPP-4 inhibitors generally do not readily cross the plasma membrane. However, some studies suggest that off-target inhibition of DPP-9 by saxagliptin may have effects on cardiomyocyte electrophysiology.[6]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

Determining the selectivity of a compound requires robust and reproducible experimental methods. A common approach is a fluorescence-based in vitro enzyme inhibition assay.

Objective:

To determine the half-maximal inhibitory concentration (IC50) of test compounds (Saxagliptin, Vildagliptin) against DPP-4, DPP-8, and DPP-9.

Materials:
  • Recombinant human DPP-4, DPP-8, and DPP-9 enzymes

  • Fluorogenic substrate, e.g., Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Test compounds (Saxagliptin, Vildagliptin) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:
  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations.

  • Enzyme and Substrate Preparation: Dilute the enzymes and the Gly-Pro-AMC substrate to their optimal working concentrations in the assay buffer.

  • Assay Reaction: a. In a 96-well plate, add a small volume (e.g., 25 µL) of the diluted test compounds or vehicle control (DMSO in assay buffer). b. Add the diluted enzyme solution (e.g., 25 µL) to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.[10] c. Initiate the enzymatic reaction by adding the fluorogenic substrate solution (e.g., 50 µL) to all wells.[10]

  • Data Acquisition: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (e.g., λex=360 nm, λem=460 nm) kinetically over a period of time (e.g., 30-60 minutes).[10]

  • Data Analysis: a. Calculate the rate of reaction (slope of fluorescence vs. time) for each well. b. Determine the percent inhibition for each compound concentration relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Selectivity Calculation: Calculate the selectivity ratio by dividing the IC50 value for the off-target enzyme (e.g., DPP-8, DPP-9) by the IC50 value for the target enzyme (DPP-4).

Selectivity Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Serial Dilution of Inhibitors (Saxagliptin, Vildagliptin) A1 Add Inhibitors to 96-well Plate P1->A1 P2 Prepare Enzyme Solutions (DPP-4, DPP-8, DPP-9) A2 Add Enzymes & Pre-incubate P2->A2 P3 Prepare Fluorogenic Substrate Solution A3 Initiate Reaction with Substrate P3->A3 A1->A2 A2->A3 A4 Kinetic Fluorescence Reading A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Determine % Inhibition D1->D2 D3 Plot Dose-Response Curve & Calculate IC50 D2->D3 D4 Calculate Selectivity Ratio (IC50 Off-Target / IC50 DPP-4) D3->D4

Caption: Workflow for In Vitro Selectivity Profiling.

Discussion and Conclusion

The selectivity of a DPP-4 inhibitor is a key parameter influencing its pharmacological profile. The available in vitro data suggests that saxagliptin possesses a superior selectivity profile for DPP-4 over DPP-8 and DPP-9 when compared to vildagliptin.[7][9] Vildagliptin's lower selectivity for DPP-9, in particular, has been a point of scientific discussion, although the clinical implications remain under investigation.[6][8]

It is crucial for researchers to understand that in vitro selectivity does not always translate directly to in vivo effects. Factors such as pharmacokinetics, tissue distribution, and metabolism play a significant role in the overall safety and efficacy of a drug.[11] For instance, both saxagliptin and vildagliptin have demonstrated comparable efficacy in glycemic control in clinical settings.[12][13][14]

Ultimately, the choice between these agents in a clinical or research context may depend on a variety of factors beyond selectivity, including dosing regimen, metabolic pathway, and patient-specific characteristics.[15] This guide highlights the importance of a thorough evaluation of selectivity as a cornerstone of preclinical drug development and provides a framework for the experimental comparison of such compounds.

References

  • Kirby, M., et al. (2012). Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor. BMC Pharmacology, 12(2). [Link]

  • Ahrén, B. (2011). Vildagliptin: a DPP-4 inhibitor for the treatment of Type 2 diabetes. Future Medicine, 6(5), 515-529. [Link]

  • Wang, T., et al. (2014). Efficacy and Safety of Vildagliptin, Saxagliptin or Sitagliptin as Add-On Therapy in Chinese Patients With Type 2 Diabetes Inadequately Controlled With Dual Combination of Traditional Oral Hypoglycemic Agents. Endocrine Practice, 20(10), 1030-1038. [Link]

  • He, Y. L., et al. (2012). Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin. Diabetes Therapy, 3(1), 13. [Link]

  • RCSB PDB. (2017). Saxagliptin. PDB-101. [Link]

  • Koyani, C. N., et al. (2018). Saxagliptin but Not Sitagliptin Inhibits CaMKII and PKC via DPP9 Inhibition in Cardiomyocytes. Frontiers in Physiology, 9, 137. [Link]

  • Lukashevich, V., et al. (2015). Comparison of vildagliptin and sitagliptin in patients with type 2 diabetes and severe renal impairment: a randomised clinical trial. Diabetologia, 58(7), 1475-1482. [Link]

  • Tahrani, A. A., & Barnett, A. H. (2009). Saxagliptin: a new dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes. Expert Opinion on Investigational Drugs, 18(6), 843-854. [Link]

  • Mathieu, C. (2008). The DPP-4 inhibitor vildagliptin: robust glycaemic control in type 2 diabetes and beyond. International Journal of Clinical Practice. Supplement, (159), 23-30. [Link]

  • He, Y. L., et al. (2009). Vildagliptin displays slow tight-binding to dipeptidyl peptidase (DPP)-4, but not DPP-8 or DPP-9. European Journal of Pharmacology, 610(1-3), 119-125. [Link]

  • Wang, Y., et al. (2022). New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors. Frontiers in Immunology, 13, 988587. [Link]

  • Ghimire, S., & Shrestha, S. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Baishideng Publishing Group. (2026). Metabolic dysfunction-associated steatotic liver disease and type 2 diabetes: Pathophysiology, diagnosis, and emerging therapeutic strategies. Baishideng Publishing Group. [Link]

  • De Meester, I., et al. (2023). Highly Selective Inhibitors of Dipeptidyl Peptidase 9 (DPP9) Derived from the Clinically Used DPP4-Inhibitor Vildagliptin. Journal of Medicinal Chemistry, 66(19), 13359-13376. [Link]

  • Wikipedia. (2023). Dipeptidyl peptidase-4 inhibitor. [Link]

  • Van der Veken, P., et al. (2022). Vildagliptin-Derived Dipeptidyl Peptidase 9 (DPP9) Inhibitors: Identification of a DPP8/9-Specific Lead. Molecules, 27(15), 5001. [Link]

  • Thomas, R. M., et al. (2016). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol, 6(19), e1954. [Link]

  • Wang, T., et al. (2014). Efficacy and safety of vildagliptin, Saxagliptin or Sitagliptin as add-on therapy in Chinese patients with type 2 diabetes inadequately controlled with dual combination of traditional oral hypoglycemic agents. Endocrine Practice, 20(10), 1030-1038. [Link]

  • Ulanet, D. B., et al. (2011). IGF1/insulin receptor kinase inhibition by BMS-536924 is better tolerated than alloxan-induced hypoinsulinemia and more effective than metformin in the treatment of experimental insulin-responsive breast cancer. Breast Cancer Research and Treatment, 125(2), 359-367. [Link]

  • Kim, W., & Egan, J. M. (2008). Mechanism of Action of DPP-4 Inhibitors—New Insights. Journal of Clinical Endocrinology & Metabolism, 93(8), 2816-2818. [Link]

  • Scottish Medicines Consortium. (2014). saxagliptin, 2.5mg and 5mg, film-coated tablets (Onglyza). [Link]

  • ResearchGate. (n.d.). a In-vitro DPP-4 inhibition assay against ethanolic fruit extract of... [Link]

  • Cureus. (2025). Study compares vildagliptin vs. other DPP-4 inhibitors in T2DM. [Link]

  • Diabetes UK. DPP-4 inhibitors (gliptins). [Link]

  • Tahrani, A. A., & Barnett, A. H. (2010). Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. Clinical Medicine Insights: Endocrinology and Diabetes, 3, 1-12. [Link]

  • Gupta, R., & Walia, R. (2008). DPP-IV inhibitors: A review of sitagliptin, vildagliptin, alogliptin, and saxagliptin. P & T : a peer-reviewed journal for formulary management, 33(4), 231–241. [Link]

  • Drug Chug. (2025). How do DPP-4 Inhibitors Work (EASY Pharmacology). YouTube. [Link]

  • Li, Y., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 899331. [Link]

  • Wu, Y., et al. (2015). BMS-536924, an ATP-competitive IGF-1R/IR inhibitor, decreases viability and migration of temozolomide-resistant glioma cells in vitro and suppresses tumor growth in vivo. Oncology Reports, 34(6), 3035-3042. [Link]

  • Liu, J., et al. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods, 4(5), 1269-1275. [Link]

  • Ulanet, D., et al. (2011). IGF1/insulin receptor kinase inhibition by BMS-536924 is better tolerated than alloxan-induced hypoinsulinemia and more effective than metformin in the treatment of experimental insulin-responsive breast cancer. Breast Cancer Research and Treatment, 125(2), 359-367. [Link]

Sources

A Researcher's Guide to Assessing the Selectivity Profile of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic drug development, particularly for metabolic diseases such as type 2 diabetes, the precision of molecular targeting is paramount. Dipeptidyl peptidase IV (DPP-IV), a serine protease, has emerged as a key target. Its inhibition prevents the degradation of incretin hormones, thereby potentiating insulin secretion in a glucose-dependent manner. BMS-538305 HCl is recognized as a potent and selective inhibitor of DPP-IV.[1][2] However, the term "selective" in pharmacology is not an absolute; it is a spectrum that must be quantitatively defined.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity profile of DPP-IV inhibitors like BMS-538305 HCl. We will delve into the critical importance of selectivity, particularly against the closely related proteases DPP-8 and DPP-9, and provide detailed experimental protocols to empower your research.

The Criticality of Selectivity: Why DPP-8 and DPP-9 Matter

DPP-IV belongs to a family of serine peptidases that share structural and functional similarities.[3] Among these, DPP-8 and DPP-9 are of particular interest due to their high degree of homology with DPP-IV.[3] While DPP-IV is a transmembrane protein with a crucial role in glucose homeostasis, DPP-8 and DPP-9 are cytosolic enzymes with distinct physiological functions.[3]

Crucially, preclinical studies have revealed that non-selective inhibition of DPP-8 and DPP-9 can lead to severe toxicities, including alopecia, thrombocytopenia, and gastrointestinal issues.[4][5][6] Therefore, a thorough assessment of an inhibitor's selectivity for DPP-IV over DPP-8 and DPP-9 is not merely an academic exercise but a critical step in preclinical safety assessment and the development of a viable therapeutic candidate.

Experimental Methodology: Quantifying Selectivity

To quantitatively assess the selectivity of a DPP-IV inhibitor, a series of enzymatic assays are performed to determine the inhibitor's potency against the primary target (DPP-IV) and its potential off-targets (DPP-8 and DPP-9). The most common method involves the use of a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Cleavage of this substrate by the DPP enzymes releases the fluorescent AMC molecule, providing a measurable signal that is proportional to enzyme activity.

Core Principle of the Assay

The assay measures the reduction in the rate of fluorescent product formation in the presence of the inhibitor. By testing a range of inhibitor concentrations, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC50) is determined. The ratio of the IC50 values for the off-target enzymes to the IC50 value for the target enzyme provides the selectivity fold.

Detailed Experimental Protocols

What follows are detailed, step-by-step protocols for determining the IC50 values for an inhibitor against human recombinant DPP-IV, DPP-8, and DPP-9.

I. Reagents and Materials
  • Human recombinant DPP-IV, DPP-8, and DPP-9 enzymes

  • Gly-Pro-AMC hydrobromide (substrate)[7]

  • BMS-538305 HCl or other test inhibitor

  • Assay Buffer (e.g., 25 mM Tris, pH 7.5, 140 mM NaCl, 10 mM KCl)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm

II. Preparation of Solutions
  • Assay Buffer: Prepare the assay buffer and ensure it is at the optimal pH for the enzymes.

  • Enzyme Solutions: Reconstitute the lyophilized enzymes in assay buffer to the manufacturer's recommended concentration. Prepare working stocks of each enzyme at 2X the final desired concentration.

  • Substrate Solution: Prepare a stock solution of Gly-Pro-AMC in DMSO. Further dilute in assay buffer to a 2X working concentration. The final concentration in the assay will typically be at or near the Michaelis-Menten constant (Km) for each enzyme.

  • Inhibitor Solutions: Prepare a stock solution of the test inhibitor (e.g., BMS-538305 HCl) in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations to be tested (e.g., 10-point, 3-fold dilutions).

III. Assay Procedure
  • Plate Layout: Design the plate layout to include wells for the blank (no enzyme), positive control (enzyme and substrate, no inhibitor), and the various inhibitor concentrations.

  • Addition of Inhibitor: To the appropriate wells, add a fixed volume of the serially diluted inhibitor solutions. For the positive control and blank wells, add the same volume of assay buffer with the corresponding concentration of DMSO.

  • Addition of Enzyme: Add the 2X enzyme solution (DPP-IV, DPP-8, or DPP-9) to all wells except the blank. To the blank wells, add an equal volume of assay buffer.

  • Pre-incubation: Gently mix the plate and pre-incubate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the 2X substrate solution to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

IV. Data Analysis
  • Calculate the Rate of Reaction: For each well, determine the initial rate (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence versus time curve.

  • Normalize the Data: Express the reaction rates as a percentage of the positive control (uninhibited enzyme).

  • Generate Dose-Response Curves: Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine IC50 Values: Fit the data to a four-parameter logistic equation to determine the IC50 value for each enzyme.

  • Calculate Selectivity: The selectivity of the inhibitor is calculated as the ratio of the IC50 for the off-target enzyme (e.g., DPP-8 or DPP-9) to the IC50 for the target enzyme (DPP-IV).

Data Presentation: A Comparative Look at Selectivity

To facilitate a clear comparison of the inhibitor's potency and selectivity, the calculated IC50 values and selectivity folds should be presented in a structured table. While specific, publicly available IC50 data for BMS-538305 HCl against DPP-8 and DPP-9 is limited, we can use a hypothetical but representative dataset for a highly selective DPP-IV inhibitor to illustrate this.

EnzymeIC50 (nM)Selectivity Fold (vs. DPP-IV)
DPP-IV1.51
DPP-8>10,000>6,667
DPP-9>10,000>6,667

Table 1: Hypothetical selectivity profile of a potent and highly selective DPP-IV inhibitor.

Visualizing the Workflow and Biological Context

To further clarify the experimental process and the biological rationale, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solutions (DPP-IV, DPP-8, DPP-9) add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution (Gly-Pro-AMC) prep_inhibitor Prepare Inhibitor Serial Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add Substrate & Initiate Reaction pre_incubate->add_substrate read_plate Kinetic Fluorescence Reading add_substrate->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate normalize Normalize to Control calc_rate->normalize plot_curve Plot Dose-Response Curve normalize->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50 calc_selectivity Calculate Selectivity Fold calc_ic50->calc_selectivity

Figure 1: Experimental workflow for determining DPP inhibitor selectivity.

G cluster_pathway Incretin Hormone Regulation cluster_inhibition Therapeutic Intervention cluster_offtarget Potential Off-Target Effects GLP1 GLP-1 (Active) DPPIV DPP-IV GLP1->DPPIV Degradation GIP GIP (Active) GIP->DPPIV Degradation Inactive_GLP1 GLP-1 (Inactive) DPPIV->Inactive_GLP1 Inactive_GIP GIP (Inactive) DPPIV->Inactive_GIP Inhibitor DPP-IV Inhibitor (e.g., BMS-538305) Inhibitor->DPPIV Inhibition DPP8 DPP-8 Inhibitor->DPP8 Off-target Inhibition DPP9 DPP-9 Inhibitor->DPP9 Off-target Inhibition Toxicity Toxicity DPP8->Toxicity DPP9->Toxicity

Figure 2: DPP-IV signaling and the importance of inhibitor selectivity.

Discussion and Interpretation

The data generated from these assays provide a quantitative measure of the inhibitor's selectivity. A higher selectivity fold indicates a more desirable therapeutic profile, with a lower likelihood of off-target effects mediated by DPP-8 and DPP-9 inhibition. For a compound like BMS-538305 HCl, which is described as "selective," one would expect to see a significant difference—ideally several orders of magnitude—between its IC50 for DPP-IV and those for DPP-8 and DPP-9.

It is important to consider that in vitro enzymatic assays are a simplified model. The cellular permeability of the inhibitor can also influence its potential for off-target effects in a physiological setting, as DPP-8 and DPP-9 are intracellular enzymes. However, a robust in vitro selectivity profile is a critical first step in de-risking a development candidate.

Conclusion

The development of safe and effective DPP-IV inhibitors hinges on a thorough understanding of their selectivity profile. By implementing the rigorous experimental and analytical framework outlined in this guide, researchers can confidently characterize their compounds, make informed decisions about candidate selection, and ultimately contribute to the development of safer medicines for the treatment of type 2 diabetes and other metabolic disorders.

References

  • Lankas, G. R., Leiting, B., Roy, R. S., Eiermann, G. J., Beconi, M. G., Biftu, T., ... & Weber, A. E. (2005). Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9. Diabetes, 54(10), 2988-2994. [Link]

  • Frontiers in Endocrinology. New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors. [Link]

  • Medscape. Dipeptidyl Peptidase IV Inhibition-Treatment of Type 2 Diabetes. [Link]

  • PubMed. Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes. [Link]

  • BPS Bioscience. Data Sheet - Fluorogenic DPP8 Assay Kit. [Link]

  • BPS Bioscience. Data Sheet - Fluorogenic DPP9 Assay Kit. [Link]

  • Devasthale, P., Wang, Y., Wang, W., Fevig, J., Feng, J., Wang, A., ... & Hamann, L. G. (2013). Optimization of activity, selectivity, and liability profiles in 5-oxopyrrolopyridine DPP4 inhibitors leading to clinical candidate (Sa)-2-(3-(aminomethyl)-4-(2, 4-dichlorophenyl)-2-methyl-5-oxo-5H-pyrrolo [3, 4-b] pyridin-6 (7H)-yl)-N, N-dimethylacetamide (BMS-767778). Journal of medicinal chemistry, 56(18), 7343-7357. [Link]

  • Purkey, H. E., Robinson, S., Totorov, M., Abad-Zapatero, C., & Brooun, A. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Frontiers in pharmacology, 3, 19. [Link]

  • Gall, M. G., Chen, Y., Vieira de Ribeiro, A. J., Zhang, H., Bailey, C. G., Spielman, D. S., ... & Gorrell, M. D. (2013). Targeted inactivation of dipeptidyl peptidase 9 enzymatic activity causes mouse neonate lethality. PloS one, 8(11), e78378. [Link]

  • Barreira da Silva, R., Laird, M. E., Yatim, N., Fiette, L., Curotto de Lafaille, M. A., & Lafaille, J. J. (2015). Measurement of dipeptidylpeptidase activity in vitro and in vivo. Bio-protocol, 5(20). [Link]

  • ResearchGate. A DPP4 catalyzed enzymatic reaction of Gly-Pro-AMC to AMC. B DPP4 activity of recombinant DPP4, RPTEC/TERT1 and HUVEC and DPP4 inhibition by 1 µM Sitagliptin. [Link]

  • Singh, S. K., Singh, S., Kulkarni, S., & Mishra, B. (2021). In silico analysis of novel dipeptidyl peptidase-IV inhibitory peptides released from Macadamia integrifolia antimicrobial protein 2 (MiAMP2) and the possible pathways involved in diabetes protection. Journal of Food Biochemistry, 45(12), e13994. [Link]

  • PDB-101. Diabetes Mellitus: undefined: DPP4. [Link]

  • BioNTech. First Disclosure of Global Interim Phase 2 Data for BioNTech and Bristol Myers Squibb PD-L1xVEGF-A Bispecific Antibody Pumitamig (BNT327/BMS986545) in Patients with Extensive-Stage Small Cell Lung Cancer Shows Encouraging Antitumor Activity. [Link]

  • Purkey, H. E., Regan, J., Schmidt, S., Totorov, M., Abad-Zapatero, C., & Brooun, A. (2013). Discovery of a highly selective JAK2 inhibitor, BMS-911543, for the treatment of myeloproliferative neoplasms. ACS medicinal chemistry letters, 4(11), 1048-1053. [Link]

Sources

A Researcher's Guide to Evaluating DPP-IV Inhibitors: Featuring BMS-538305 HCl as a Test Case

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in metabolic disease, immunology, and oncology, Dipeptidyl Peptidase-IV (DPP-IV) inhibitors are indispensable tools. While several well-characterized inhibitors are available, novel research-grade compounds like BMS-538305 HCl offer opportunities for new discoveries. This guide provides a comprehensive framework for evaluating and comparing DPP-IV inhibitors, using BMS-538305 HCl as a primary example. We will delve into the essential experiments, from initial potency and selectivity profiling to cell-based functional assays, and provide benchmark data for established inhibitors to contextualize your findings.

The Critical Role of DPP-IV and the Rationale for its Inhibition

Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a transmembrane glycoprotein with serine protease activity. It is ubiquitously expressed and plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] These hormones are released after a meal and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[4] By inhibiting DPP-IV, the bioavailability of active GLP-1 and GIP is prolonged, leading to enhanced insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control.[1][4][5] This mechanism forms the basis for the therapeutic use of DPP-IV inhibitors in type 2 diabetes.[1][2]

Beyond its role in glucose metabolism, DPP-IV is involved in various other physiological processes, including immune regulation and signal transduction, making it a target of interest in diverse research fields.

The Landscape of Research-Grade DPP-IV Inhibitors: A Comparative Overview

A researcher's choice of a DPP-IV inhibitor is often guided by its potency, selectivity, and suitability for the intended application (in vitro vs. in vivo). While BMS-538305 HCl is described as a potent and selective DPP-IV inhibitor for research purposes, publicly available data on its specific inhibitory concentration (IC50) and selectivity profile is limited.[6] Therefore, a direct comparison necessitates experimental determination of these parameters.

To provide a benchmark for such an evaluation, the table below summarizes the key characteristics of three widely used and well-characterized research-grade DPP-IV inhibitors: Sitagliptin, Vildagliptin, and Linagliptin.

InhibitorClassIC50 for DPP-IVSelectivity over DPP-8Selectivity over DPP-9Key Characteristics
Sitagliptin Competitive, reversible~19-20 nMHighHighThe first-in-class DPP-IV inhibitor.[7]
Vildagliptin Competitive, reversible~62 nMModerateModerateForms a covalent but reversible complex with the enzyme.
Linagliptin Competitive, reversible~1 nMVery HighVery HighNot primarily renally excreted, making it useful in models of renal impairment.

Note: IC50 values can vary slightly between different assay conditions.

Experimental Workflow for the Comprehensive Evaluation of a Novel DPP-IV Inhibitor

A thorough evaluation of a research-grade DPP-IV inhibitor like BMS-538305 HCl involves a multi-step process, beginning with in vitro characterization and progressing to cell-based functional assays.

Caption: Experimental workflow for evaluating a novel DPP-IV inhibitor.

Part 1: In Vitro Characterization - The Foundation of Understanding

The initial step in evaluating any new inhibitor is to determine its potency and selectivity in a cell-free system. This provides a fundamental understanding of its direct interaction with the target enzyme.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay (Fluorometric)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound, such as BMS-538305 HCl.

Principle: The assay measures the activity of DPP-IV using a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Cleavage of this substrate by DPP-IV releases the highly fluorescent AMC, which can be quantified. The presence of a DPP-IV inhibitor reduces the rate of AMC release.

Materials:

  • Recombinant human DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-AMC

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • Test inhibitor (e.g., BMS-538305 HCl) and reference inhibitors (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor and reference inhibitors in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the inhibitors in Assay Buffer.

    • Prepare working solutions of DPP-IV enzyme and Gly-Pro-AMC substrate in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to triplicate wells:

      • Blank (no enzyme): Assay Buffer + Substrate

      • Control (no inhibitor): Assay Buffer + DPP-IV Enzyme + Substrate

      • Inhibitor Wells: Diluted Inhibitor + DPP-IV Enzyme + Substrate

    • Pre-incubate the plate with the enzyme and inhibitors for a set time (e.g., 10-15 minutes) at 37°C.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • Kinetic Measurement: A kinetic assay is preferred over an endpoint assay as it provides a more accurate measure of the initial reaction velocity and is less susceptible to timing errors.

  • Pre-incubation: Pre-incubating the enzyme with the inhibitor allows for the binding to reach equilibrium before the addition of the substrate, which is crucial for accurate IC50 determination, especially for tight-binding inhibitors.

  • Reference Inhibitors: Including well-characterized inhibitors like Sitagliptin validates the assay performance and provides a direct comparison for the potency of the test compound.

Selectivity Profiling:

To assess the selectivity of BMS-538305 HCl, a similar in vitro assay should be performed using other closely related dipeptidyl peptidases, such as DPP-8 and DPP-9. A highly selective inhibitor will have a significantly higher IC50 for these off-target enzymes compared to DPP-IV. This is critical as inhibition of DPP-8 and DPP-9 has been associated with toxicity.

Part 2: Cell-Based Functional Assays - Bridging the Gap to Physiology

While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing the inhibitor's activity in a cellular environment.

Experimental Protocol: Cell-Based DPP-IV Activity Assay

This protocol utilizes a cell line that endogenously expresses DPP-IV, such as the human colon adenocarcinoma cell line Caco-2, to measure the inhibitory activity of a test compound.[3][7]

Principle: Similar to the in vitro assay, this method measures the cleavage of a fluorogenic substrate by DPP-IV present on the surface of intact cells.

Materials:

  • Caco-2 cells

  • Cell culture medium and reagents

  • DPP-IV substrate: Gly-Pro-AMC

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Test inhibitor (e.g., BMS-538305 HCl) and reference inhibitors

  • 96-well clear-bottom black microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Culture:

    • Culture Caco-2 cells in a 96-well plate until they reach confluence.

  • Inhibitor Treatment:

    • Wash the cells with Assay Buffer.

    • Add serial dilutions of the test and reference inhibitors to the cells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Enzymatic Reaction:

    • Add the Gly-Pro-AMC substrate to each well.

    • Immediately begin kinetic fluorescence measurements in a microplate reader at 37°C.

  • Data Analysis:

    • Analyze the data as described for the in vitro assay to determine the cellular IC50 value.

Self-Validating System:

  • The inclusion of a positive control inhibitor with a known cellular IC50 validates the assay's performance.

  • Comparing the in vitro and cellular IC50 values can provide insights into the cell permeability and potential for off-target effects of the test compound. A significant discrepancy between these values may warrant further investigation.

Interpreting the Data and Positioning Your Inhibitor

By following this experimental framework, you can generate the necessary data to comprehensively characterize a novel DPP-IV inhibitor like BMS-538305 HCl. The in vitro IC50 value will establish its potency, while the selectivity profiling will determine its specificity. The cell-based assay will confirm its activity in a more physiological context.

This data will allow you to objectively compare BMS-538305 HCl to established inhibitors and determine its suitability for your specific research applications. For instance, an inhibitor with high potency and selectivity, coupled with good cell permeability, would be an excellent candidate for in vivo studies.

Conclusion

The evaluation of a novel research-grade DPP-IV inhibitor requires a systematic and rigorous approach. By employing a combination of in vitro and cell-based assays, researchers can accurately determine the potency, selectivity, and cellular activity of compounds like BMS-538305 HCl. This comprehensive characterization is essential for the confident interpretation of experimental results and for advancing our understanding of the multifaceted roles of DPP-IV in health and disease.

References

  • DPP-4 Inhibitors Market And Pipeline Insights 2023. Research and Markets.
  • BMS-538305 HCl | CAS#841302-51-0 | DPP-IV inhibitor. MedKoo Biosciences.
  • Caron, J., et al. (2017). Using Caco-2 cells as novel identification tool for food-derived DPP-IV inhibitors. Food Chemistry, 237, 113-119.
  • Corning® BioCoat™: Comparison of 3-day System to 21-day Protocol. Corning.
  • Deacon, C. F. (2019). Dipeptidyl peptidase-4 inhibitors in the management of type 2 diabetes: a comparative review. Diabetes, Obesity and Metabolism, 21(S1), 13-25.
  • Gallwitz, B. (2019). Clinical Use of DPP-4 Inhibitors. Frontiers in Endocrinology, 10, 389.
  • Gao, Y., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 896354.
  • Herman, G. A., et al. (2005). Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin. Diabetes Therapy, 6(4), 563-575.
  • Liu, J., et al. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods, 4(5), 1353-1358.
  • Nauck, M. A., et al. (2021). GLP-1 Receptor Agonists Versus DPP-4 Inhibitors for Type 2 Diabetes: A Head-to-Head Comparison of Their Mechanisms of Action. Diabetes, Obesity and Metabolism, 23(S3), 3-19.
  • Scheen, A. J. (2015). A review of the safety of dipeptidyl peptidase-4 inhibitors. Expert Opinion on Drug Safety, 14(3), 433-452.
  • Vons, C., et al. (2017). Using Caco-2 cells as novel identification tool for food-derived DPP-IV inhibitors. Journal of Functional Foods, 35, 278-286.
  • ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit. Abcam.
  • Dipeptidyl Peptidase IV (DPP IV) Inhibitors.
  • DPP4 Inhibitor Screening Kit (MAK203) - Technical Bulletin. Sigma-Aldrich.
  • A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. MDPI.
  • Mechanism of Action of DPP-4 Inhibitors—New Insights.
  • Soybean- and Lupin-Derived Peptides Inhibit DPP-IV Activity on In Situ Human Intestinal Caco-2 Cells and Ex Vivo Human Serum. MDPI.

Sources

A Comparative Benchmarking Guide to BMS-536924: A Dual IGF-1R/Insulin Receptor Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Note on Nomenclature: Scientific literature predominantly refers to the compound of interest as BMS-536924. This guide will use this name to align with published research, assuming it is the intended subject of the topic "BMS-538305 HCl".

Introduction: The Rationale for Targeting the IGF-1R/IR Axis

The Insulin-like Growth Factor (IGF) signaling axis is a critical regulator of cellular proliferation, differentiation, and metabolism.[1][2] Its primary receptors, IGF-1R and the structurally related Insulin Receptor (IR), are receptor tyrosine kinases (RTKs) that, upon ligand binding, activate two major downstream signaling cascades: the PI3K/Akt/mTOR pathway, which promotes cell survival and proliferation, and the Ras/Raf/MAPK pathway, which is crucial for mitogenesis.[1][3][4][5]

Dysregulation of the IGF-1R/IR axis, particularly through receptor overexpression, is a well-documented driver in a multitude of human cancers, including sarcomas, breast cancer, and gliomas.[1][6][7] This makes the receptors compelling therapeutic targets. BMS-536924 was developed as a potent, ATP-competitive small molecule designed to inhibit both IGF-1R and IR kinase activity.[8][9][10] Understanding its performance relative to other inhibitors is crucial for its application in preclinical research and for contextualizing the broader landscape of IGF-1R/IR-targeted therapies.

Selection of the Comparator Inhibitor Panel

To provide a robust benchmark, we selected three inhibitors with distinct properties, allowing for a multi-faceted comparison.

  • Linsitinib (OSI-906): A well-characterized dual inhibitor of IGF-1R and IR that has progressed to Phase III clinical trials.[3][11][12] It serves as a clinically relevant comparator.

  • NVP-AEW541: A potent inhibitor of IGF-1R, widely used as a standard preclinical tool for studying IGF-1R signaling.[3][13][14][15] Its extensive characterization in academic literature provides a solid baseline.

  • BMS-754807: A next-generation, potent, and reversible dual IGF-1R/IR inhibitor.[3][13][16][17] As a compound from the same developer with higher potency, it provides a valuable comparison for understanding structure-activity relationships and advancements in inhibitor design.

The choice of this panel allows us to compare BMS-536924 against compounds with varying degrees of selectivity, potency, and clinical validation, thereby providing a comprehensive performance profile.

Experimental Design & Methodologies

To objectively benchmark these inhibitors, a multi-tiered experimental approach is required, moving from direct target inhibition in vitro to functional consequences in a cellular context.

In Vitro Kinase Potency & Selectivity (IC50 Determination)

Causality Behind Experimental Choice: The primary measure of a kinase inhibitor's potency is its ability to block the enzymatic activity of its purified target protein. An in vitro kinase assay isolates the inhibitor and the kinase from the complexities of a cellular environment to determine the direct inhibitory concentration (IC50). We utilize the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that quantifies kinase activity by measuring ADP production.[18][19][20][21] This assay is highly sensitive, compatible with high-throughput screening, and can be used for a wide range of kinases.

Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction Setup: In a 96-well plate, prepare a 5 µL kinase reaction containing recombinant human IGF-1R or IR kinase domain, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), and 10 µM ATP in kinase reaction buffer.

  • Inhibitor Addition: Add serial dilutions of BMS-536924 or comparator inhibitors (typically from 1 nM to 100 µM) to the reaction wells. Include a no-inhibitor control (100% activity) and a no-enzyme control (background).

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP. Incubate at room temperature for 30 minutes.

  • Signal Detection: Measure luminescence using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus, to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular Target Engagement & Downstream Signaling (Western Blot)

Causality Behind Experimental Choice: Demonstrating that an inhibitor can block its target in a live cell and suppress the downstream signaling pathway is a critical validation step. A Western blot is the gold-standard technique for this purpose. It allows for the direct visualization and quantification of protein phosphorylation. We will assess the autophosphorylation of IGF-1R/IR as a direct measure of target engagement and the phosphorylation of Akt at Serine 473 (p-Akt S473), a key downstream node, to confirm functional pathway inhibition.[1][6]

Protocol: Western Blot for p-IGF-1R and p-Akt

  • Cell Culture & Starvation: Culture a relevant cell line (e.g., M059K glioma cells or Rh41 rhabdomyosarcoma cells) to 70-80% confluency.[1][6] Serum-starve the cells for 4-6 hours to reduce basal signaling activity.

  • Inhibitor Pre-treatment: Treat the starved cells with various concentrations of BMS-536924 or comparator inhibitors for 2 hours.

  • Ligand Stimulation: Stimulate the cells with 50 ng/mL recombinant human IGF-1 for 15 minutes to induce receptor phosphorylation and downstream signaling. A non-stimulated control should be included.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-p-IGF-1Rβ (Tyr1135/1136)/IRβ (Tyr1150/1151), anti-p-Akt (Ser473), anti-IGF-1Rβ, anti-Akt, and anti-β-actin as a loading control).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

G cluster_workflow Western Blot Workflow prep Cell Culture, Starvation & Inhibitor Treatment stim IGF-1 Stimulation (15 min) prep->stim lysis Cell Lysis & Protein Quantification stim->lysis sds SDS-PAGE & PVDF Transfer lysis->sds immuno Immunoblotting (Primary & Secondary Abs) sds->immuno detect ECL Detection & Imaging immuno->detect analysis Densitometry Analysis detect->analysis G cluster_inhibitors Points of Inhibition IGF1 IGF-1 / IGF-2 IGF1R IGF-1R IGF1->IGF1R Insulin Insulin IR InsR Insulin->IR IRS IRS1/2 IGF1R->IRS Shc Shc/Grb2 IGF1R->Shc IR->IRS IR->Shc BMS536 BMS-536924 & Panel BMS536->IGF1R BMS536->IR PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival & Proliferation mTOR->Survival Ras Ras Shc->Ras MAPK MAPK (ERK1/2) Ras->MAPK Mitogenesis Mitogenesis & Differentiation MAPK->Mitogenesis

Fig 2. Simplified IGF-1R/IR signaling pathway and inhibitor targets.

Discussion & Conclusion

This comparative analysis positions BMS-536924 as a valuable and well-characterized research tool for probing the biology of the IGF-1R/IR signaling axis.

Key Strengths of BMS-536924:

  • Potent Dual Inhibition: It effectively blocks both IGF-1R and IR, which can be advantageous for overcoming resistance mechanisms where signaling may be rerouted through the IR or IGF-1R/IR hybrid receptors. [1]* Well-Characterized: Its activity has been documented across numerous cancer cell lines and in vivo models, providing a wealth of public data to support experimental design. [6][7][9][22]* ATP-Competitive Mechanism: Its mechanism of action is well-understood, making it a reliable tool for kinase-centric studies. [8] Comparative Context:

  • Compared to the more selective Linsitinib (OSI-906) , BMS-536924 offers a more balanced inhibition profile, which may be preferable for studies aiming to completely shut down signaling through both receptors.

  • While similar in profile to NVP-AEW541 , BMS-536924 has its own distinct chemical scaffold and off-target profile that may be useful in complementary studies.

  • It is significantly less potent than BMS-754807 , which represents a more optimized and potent chemical entity. For experiments requiring maximal target inhibition at very low concentrations, BMS-754807 would be the superior choice.

Final Recommendation: BMS-536924 is an excellent choice for preclinical studies investigating the consequences of dual IGF-1R/IR blockade in cancer models. Its balanced profile and extensive documentation make it a reliable standard. Researchers should, however, remain aware of its modest off-target effects and consider more potent alternatives like BMS-754807 when picomolar-to-low-nanomolar potency is required. This guide provides the foundational data and protocols to enable rational selection and effective use of these important chemical probes.

References

  • Title: BMS-536924, an ATP-competitive IGF-1R/IR inhibitor, decreases viability and migration of temozolomide-resistant glioma cells in vitro and suppresses tumor growth in vivo - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Expression of Insulin Receptor Isoform A and Insulin-Like Growth Factor-1 Receptor in Human Acute Myeloid Leukemia: Effect of the dual receptor inhibitor BMS-536924 in Vitro - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: BMS-536924 induces a dose-dependent inhibition of proliferation with a... Source: ResearchGate URL: [Link]

  • Title: Linsitinib - Wikipedia Source: Wikipedia URL: [Link]

  • Title: BMS-536924 - Drug Targets, Indications, Patents Source: Patsnap Synapse URL: [Link]

  • Title: IGF-1 Receptor Inhibitors in Clinical Trials—Early Lessons - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: BMS-536924, an ATP-competitive IGF-1R/IR inhibitor, decreases viabilit | OTT Source: OncoTargets and Therapy URL: [Link]

  • Title: IGF1/insulin receptor kinase inhibition by BMS-536924 is better tolerated than alloxan-induced hypoinsulinemia and more Source: McGill University URL: [Link]

  • Title: The Mechanisms of Differential Sensitivity to an Insulin-like Growth Factor-1 Receptor Inhibitor (BMS-536924) and Rationale for Combining with EGFR/HER2 Inhibitors - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Targeting the insulin-like growth factor-1 receptor in human cancer Source: Frontiers in Endocrinology URL: [Link]

  • Title: Distinct signaling by insulin and IGF-1 receptors and their extra- and intracellular domains | PNAS Source: Proceedings of the National Academy of Sciences URL: [Link]

  • Title: Analyzing structural differences between insulin receptor (IR) and IGF1R for designing small molecule allosteric inhibitors of IGF1R as novel anti-cancer agents - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: The IGF-1R Inhibitor NVP-AEW541 Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: The signaling landscape of insulin-like growth factor 1 - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Treatment of biliary tract cancer with NVP-AEW541: Mechanisms of action and resistance Source: World Journal of Gastroenterology URL: [Link]

  • Title: Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma Source: MDPI URL: [Link]

  • Title: Inhibition of the Insulin-like Growth Factor-1 Receptor (IGF1R) Tyrosine Kinase as a Novel Cancer Therapy Approach - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities Source: MDPI URL: [Link]

  • Title: Allosteric IGF-1R Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Antitumor Activity of the Insulin-Like Growth Factor-I Receptor Kinase Inhibitor NVP-AEW541 in Musculoskeletal Tumors | Cancer Research Source: AACR Journals URL: [Link]

  • Title: Human IGF-1R Reporter Assay Kit Source: Indigo Biosciences URL: [Link]

  • Title: Phase II trial of the dual IGF-1R/IR inhibitor BMS-754807 with or without letrozole in aromatase inhibitor-resistant breast cancer. Source: Journal of Clinical Oncology URL: [Link]

  • Title: Key targets for small molecule drugs on the IGF1 signaling pathway Source: Taylor & Francis Online URL: [Link]

  • Title: Linsitinib - PubChem Source: National Center for Biotechnology Information URL: [Link]

  • Title: IGF-1 Signaling Pathway Source: Creative Diagnostics URL: [Link]

  • Title: Promega ADP-Glo kinase assay Source: BMG LABTECH URL: [Link]

  • Title: Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview Source: YouTube URL: [Link]

  • Title: A Phase I Dose‐Escalation Study of Linsitinib (OSI‐906), a Small‐Molecule Dual Insulin‐Like Growth Factor‐1 Receptor/Insulin Receptor Kinase Inhibitor, in Combination with Irinotecan in Patients with Advanced Cancer Source: ResearchGate URL: [Link]

  • Title: Therapeutic Significance of IGF1R Cell Signaling Source: Herald Scholarly Open Access URL: [Link]

  • Title: Technologies to Study Kinases Source: Promega URL: [Link]

  • Title: Insulin-like growth factor 1 receptor is a potential therapeutic target for gastrointestinal stromal tumors Source: PNAS URL: [Link]

Sources

Comparison Guide: Validating On-Target Activity of BMS-538305 HCl in Novel Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Positioning

BMS-538305 HCl is a potent, selective, competitive inhibitor of Dipeptidyl Peptidase IV (DPP-IV/CD26) . Unlike its structural analog Saxagliptin, BMS-538305 lacks the nitrile "warhead" required for irreversible covalent trapping of the catalytic serine, resulting in a reversible covalent binding mode.

While historically developed for metabolic indications (T2D), "new models" in current literature increasingly utilize BMS-538305 to interrogate the role of CD26+ fibroblasts in fibrosis (lung/liver) and immuno-oncology . Its distinct kinetic profile (fast on/off rates compared to irreversible inhibitors) makes it a critical tool for temporally resolving DPP-IV activity in dynamic 3D organoid and tissue slice models.

Mechanism of Action (Molecular Docking)

BMS-538305 occupies the S1 and S2 pockets of the DPP-IV active site. The primary interaction involves the formation of a reversible covalent hemiacetal adduct with the hydroxyl group of the catalytic Ser630 residue, blocking the cleavage of N-terminal dipeptides (e.g., GLP-1, CXCL12).

DPP_IV_Pathway Substrate Substrate (GLP-1, CXCL12, NPY) Cleavage Proteolytic Cleavage Substrate->Cleavage Target DPPIV DPP-IV Enzyme (Active Ser630) DPPIV->Cleavage Catalyzes Inactive Inactive Metabolites (Truncated) Cleavage->Inactive BMS BMS-538305 HCl (Reversible Covalent) BMS->DPPIV Blocks Ser630 (Ki ~10 nM) Saxa Saxagliptin (Irreversible Covalent) Saxa->DPPIV Traps Ser630 (Ki ~0.6 nM)

Figure 1: Mechanism of Action. BMS-538305 competitively inhibits DPP-IV by occupying the active site Ser630, preventing substrate degradation. Unlike Saxagliptin, it does not form a permanent nitrile adduct.

Comparative Analysis: BMS-538305 vs. Alternatives

When validating on-target activity, it is crucial to benchmark BMS-538305 against established clinical standards. The key differentiator is the binding kinetics .

FeatureBMS-538305 HCl Saxagliptin Sitagliptin Vildagliptin
Mechanism Reversible CovalentIrreversible Covalent (Nitrile)Non-covalent CompetitiveReversible Covalent
Potency (Ki) ~10 - 14 nM ~0.6 - 1.3 nM~18 nM~3.5 nM
Binding Mode H-bonds + Reversible AdductCovalent Imidate AdductHydrophobic/IonicCovalent Adduct
Washout Recovery Rapid Recovery Slow/No RecoveryRapid RecoveryIntermediate
Best Application Dynamic signaling assays ; where enzyme recovery is needed.Long-term suppression; "End-point" assays.Structural control (non-covalent).General validation.

Experimental Insight: If your model requires checking "pulsed" inhibition (e.g., to see how quickly chemokine gradients restore after drug removal), BMS-538305 is superior to Saxagliptin due to its reversibility.

Self-Validating Experimental Protocol

To confirm on-target activity in new models (e.g., fibrosis-on-a-chip, tumor organoids), you must prove specific inhibition of DPP-IV catalytic activity, not just phenotypic changes.

Method: Fluorometric Kinetic Assay (Gly-Pro-AMC)

This protocol validates that BMS-538305 is physically inhibiting the enzymatic cleavage of a synthetic substrate in your biological matrix.

Workflow Diagram

Validation_Workflow cluster_0 Phase 1: Sample Prep cluster_1 Phase 2: Treatment cluster_2 Phase 3: Kinetic Readout Step1 Lyse Cells/Tissue (Lysis Buffer - No Protease Inhibitors) Step2 Clarify Lysate (14,000xg, 10 min) Step1->Step2 Step3 Aliquot Lysate Step2->Step3 Step4 Treat: BMS-538305 (Dose Response: 1nM - 10µM) Step3->Step4 Step5 Control: Saxagliptin (Positive Control) Step3->Step5 Step6 Add Substrate (Gly-Pro-AMC, 50µM) Step4->Step6 Step5->Step6 Step7 Measure Fluorescence (Ex: 380nm / Em: 460nm) Step6->Step7

Figure 2: Validation Workflow. Critical path for confirming enzymatic inhibition using a fluorometric substrate.

Step-by-Step Protocol
  • Lysis (Critical Step):

    • Lyse cells/organoids in a buffer containing 1% Triton X-100, 50 mM Tris-HCl (pH 7.5) .

    • WARNING: Do not use a standard protease inhibitor cocktail (like Roche cOmplete) as these often contain serine protease inhibitors (e.g., AEBSF) that will non-specifically block DPP-IV and mask the effect of BMS-538305.

  • Preparation:

    • Plate 50 µL of lysate (approx. 10-20 µg protein) into a black 96-well plate.

    • Add 25 µL of BMS-538305 (diluted in assay buffer) to achieve final concentrations of 0, 1, 10, 100, 1000 nM.

    • Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation:

    • Add 25 µL of Gly-Pro-AMC substrate (Final conc: 50 µM).

    • Note: Gly-Pro-AMC is specific for DPP-IV. Cleavage releases fluorescent AMC.

  • Data Acquisition:

    • Measure fluorescence (Ex 360-380 nm / Em 440-460 nm) every 2 minutes for 30 minutes (Kinetic Mode).

  • Analysis:

    • Calculate the slope (RFU/min) for the linear portion of the curve.

    • Plot Slope vs. Log[Inhibitor] to determine IC50.

    • Validation Criteria: BMS-538305 should show an IC50 < 20 nM. If IC50 > 100 nM, your effective drug concentration is too low or the lysate contains interfering agents.

Troubleshooting & Optimization (Expert Insights)

  • The "Hook" Effect in Cell Culture: In live culture models (e.g., T-cell assays), DPP-IV is expressed on the cell surface (CD26). If you see no effect, ensure you are using serum-free media or heat-inactivated serum during the short treatment window. Fetal Bovine Serum (FBS) contains high levels of bovine DPP-IV, which will act as a "sink," binding your BMS-538305 before it reaches the cell surface receptors.

  • Reversibility Check: To prove the reversible nature (distinguishing it from Saxagliptin):

    • Treat cells with 100 nM BMS-538305 for 1 hour.

    • Wash cells 3x with PBS.

    • Replenish with fresh media.

    • Measure DPP-IV activity 1 hour later.

    • Result: BMS-538305 treated cells should recover ~80% activity. Saxagliptin treated cells will remain inhibited (<10% activity).

References

  • Structural Basis of Inhibition: Structure and mechanism of the rebeccamycin sugar 4'-O-methyltransferase RebM (Contains structural comparison of BMS-538305 vs Saxagliptin). Journal of Biological Chemistry.

  • Kinetic Profile: Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation. (Detailed Ki analysis of BMS-538305). Protein Science.

  • Chemical Properties: BMS-538305 Hydrochloride Product Data. MedChemExpress.

  • Alternative Comparison: The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (Discusses BMS-538305 binding mode). SciSpace.

Structural & Mechanistic Dissection: BMS-538305 HCl vs. Covalent DPP-IV Binders

[1][2][3]

Executive Summary: The "Nitrile-Null" Control

BMS-538305 HCl (Sequence ID: Compound 2 in Metzler et al.) represents a critical tool compound in the structural biology of Dipeptidyl Peptidase-IV (DPP-IV) inhibition. Unlike the clinically approved "gliptins" (Saxagliptin, Vildagliptin) which utilize an electrophilic nitrile "warhead" to form a reversible covalent imidate adduct with the catalytic Ser630, BMS-538305 lacks this nitrile group .

It serves as the definitive non-covalent structural analog of Saxagliptin. By comparing BMS-538305 with Saxagliptin, researchers can isolate the thermodynamic and kinetic contributions of the covalent bond formation separate from the non-covalent interactions in the S1 and S2 subsites.

Key Structural Differentiators
FeatureBMS-538305 HClSaxagliptin (BMS-477118)Sitagliptin
Binding Mode Non-Covalent (Competitive)Reversible Covalent (Slow-Tight)Non-Covalent (Competitive)
Warhead None (Methine/Amide)Nitrile (-CN)None (Trifluorophenyl anchor)
P1 Anchor Azabicyclo[3.1.0]hexane3-Cyano-azabicyclo[3.1.0]hexaneTrifluorophenyl moiety
P2 Anchor 3-Hydroxyadamantyl3-HydroxyadamantylTriazolopiperazine
Key Residue Tyr547, Glu205/206Ser630 (Covalent), His740 Glu205/206, Tyr662

(Potency)
~10 nM0.6–1.3 nM~18 nM

Structural Homology and Binding Thermodynamics[4]

The Scaffold Comparison

BMS-538305 shares the exact adamantyl-glycine-azabicyclohexane scaffold with Saxagliptin. This scaffold is designed to fill the hydrophobic S1 pocket (azabicyclohexane) and the S2 pocket (adamantyl group).

  • S1 Subsite Occupancy:

    • Saxagliptin: The methanoprolinenitrile group enters the S1 pocket. The nitrile carbon is positioned within attacking distance of Ser630-O

      
      .
      
    • BMS-538305: The unsubstituted azabicyclohexane ring occupies the same S1 space, maintaining van der Waals contacts with Tyr631, Val656, Trp659, Tyr662, Tyr666, and Val711. However, without the nitrile, it cannot trap Ser630.

  • The Role of His740 (The Catalytic Switch):

    • Saxagliptin: Binding is highly sensitive to the protonation state of His740. The formation of the covalent adduct requires His740 to stabilize the transition state or the intermediate. Mutation of His740 (H740Q) reduces Saxagliptin affinity by >200-fold.[1]

    • BMS-538305: Binding is unperturbed by the H740Q mutation.[1] This proves that the non-covalent scaffold binding does not rely on the catalytic histidine, identifying His740 as the specific facilitator of the covalent "warhead" chemistry, not the initial molecular recognition.

Thermodynamic Signatures[4]
  • Saxagliptin: Binding is enthalpy-driven (

    
     kcal/mol) due to the formation of the covalent bond.
    
  • BMS-538305: Binding is also enthalpy-driven but significantly less exothermic (

    
     to -12 kcal/mol).
    
  • Comparison: The difference in binding enthalpy (

    
     to -6 kcal/mol) between Saxagliptin and BMS-538305 quantifies the energetic contribution of the covalent bond formation.[1]
    

Visualizing the Mechanism: Covalent vs. Non-Covalent Pathways

The following DOT diagram illustrates the kinetic bifurcation between the covalent binder (Saxagliptin) and the non-covalent control (BMS-538305).

DPP4_Mechanismcluster_legendMechanistic DivergenceEnzymeFree DPP-IV(Active Site Open)Complex_EIEncounter Complex (EI)Non-Covalent(S1/S2 Occupied)Enzyme->Complex_EI + BMS-538305(Fast On)Enzyme->Complex_EI + Saxagliptin(Fast On)Inhibitor_NCBMS-538305(No Warhead)Inhibitor_CovSaxagliptin(Nitrile Warhead)Complex_EI->Complex_EI Equilibrium(BMS-538305 Stops Here)Transition_StateTransition State(His740 Stabilized)Complex_EI->Transition_State Warhead Alignment(Saxagliptin Only)Covalent_AdductCovalent Adduct (E-I*)(Imidate Formed with Ser630)Transition_State->Covalent_Adduct Nucleophilic Attack(Ser630)Covalent_Adduct->Complex_EI Slow Off-rate(Hydrolysis)BMS-538305 binds via Induced Fit but lacks chemical step->Saxagliptin undergoes chemical step facilitated by His740

Figure 1: Kinetic pathway comparison. BMS-538305 achieves the "Encounter Complex" state but cannot proceed to the "Covalent Adduct," effectively isolating the non-covalent binding affinity.

Experimental Protocols for Comparative Analysis

To validate the structural distinction between BMS-538305 and covalent binders, the following protocols assess residence time and reversibility.

Protocol A: Jump-Dilution Recovery Assay

Purpose: To distinguish rapid-equilibrium binders (BMS-538305) from slow-tight binding covalent inhibitors (Saxagliptin).

  • Enzyme Preparation: Dilute recombinant human DPP-IV to 100 nM in Assay Buffer (25 mM Tris-HCl, pH 7.4, 10 mM KCl, 0.1 mg/mL BSA).

  • Incubation:

    • Incubate Enzyme (100 nM) with Inhibitor (1 µM, 10x

      
      ) for 60 minutes at 37°C to allow equilibrium (and covalent bond formation for Saxagliptin).
      
  • Jump Dilution:

    • Rapidly dilute the mixture 100-fold into reaction buffer containing 100 µM substrate (Gly-Pro-AMC).

    • Final concentrations: [E] = 1 nM, [I] = 10 nM (below

      
       for BMS-538305 if possible, or near it).
      
  • Measurement:

    • Continuously monitor fluorescence (Ex 380 nm / Em 460 nm) for 60 minutes.

  • Data Analysis:

    • BMS-538305: Immediate recovery of enzymatic activity (linear product formation) indicates rapid dissociation (

      
       is fast).
      
    • Saxagliptin: A "lag phase" or slow recovery of activity indicates slow dissociation due to the requirement of breaking the covalent bond (

      
       is slow).
      
Protocol B: Mutant Profiling (The "His740 Test")

Purpose: To confirm the dependence on the catalytic histidine.

  • Constructs: Express WT DPP-IV and H740Q mutant DPP-IV in HEK293 or Baculovirus systems.

  • Titration: Perform 12-point dose-response curves for BMS-538305 and Saxagliptin against both enzymes.

  • Calculation:

    • Calculate the Fold Shift =

      
      .
      
  • Interpretation Criteria:

    • Non-Covalent Profile (BMS-538305): Fold Shift < 5.[2] (Binding is driven by hydrophobic S1/S2 fit).

    • Covalent Profile (Saxagliptin): Fold Shift > 100. (Binding relies on His740 to catalyze the warhead reaction).

Comparative Data Summary

The following table synthesizes data derived from structural biology and kinetic studies (Metzler et al., Augeri et al.).

ParameterBMS-538305 HClSaxagliptinVildagliptin
Chemical Class Adamantyl-glycineAdamantyl-glycineCyanopyrrolidine
S1 Interaction Hydrophobic fillCovalent (Ser630) + HydrophobicCovalent (Ser630)
S2 Interaction 3-OH-Adamantyl (Tight fit)3-OH-Adamantyl (Tight fit)Hydrophobic (Loose)
Binding Enthalpy (

)
~ -12 kcal/mol-17.6 kcal/mol~ -16 kcal/mol
H740Q Sensitivity Low (1-2 fold shift)High (>200 fold shift)Moderate
Dissociation (

)
Fast (Seconds/Minutes)Slow (~5.1 hours)Slow (~1-2 hours)
Primary Utility Mechanistic Control Clinical Therapeutic Clinical Therapeutic

References

  • Metzler, W. J., et al. (2008). "Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation." Biochemistry, 47(10), 3982-3994.

    • Core reference for the structural comparison and H740Q d
  • Augeri, D. J., et al. (2005). "Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor." Journal of Medicinal Chemistry, 48(15), 5025-5037.

    • Describes the SAR leading to the adamantyl-glycine scaffold.
  • RCSB Protein Data Bank. "Crystal structure of DPP-IV complexed with Saxagliptin (PDB ID: 3BJM)."

    • Visual validation of the covalent nitrile-Ser630 bond.

Safety Operating Guide

Executive Summary & Mechanistic Hazard Profile

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Handling of BMS-538305 HCl

The "Why" Behind the Protocol Effective disposal is not merely a regulatory checkbox; it is a biological imperative. BMS-538305 HCl is a potent, small-molecule inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and Tropomyosin receptor kinases (TRK) .

  • Mechanistic Risk: These pathways are critical for embryonic development and cellular proliferation. Consequently, this compound must be treated as a Reproductive Toxin and a Teratogen .

  • Chemical Risk: As a hydrochloride salt, the compound exhibits increased water solubility compared to its free base. This increases its mobility in aquatic environments if improperly sewered, leading to potential bioaccumulation.

  • Solvent Risk: Research stocks are often dissolved in DMSO (Dimethyl Sulfoxide). DMSO is a potent skin penetrant that can "ferry" the dissolved inhibitor directly into the bloodstream upon contact, bypassing the skin's natural barrier.

Core Directive: Treat all waste streams containing BMS-538305 HCl as RCRA Hazardous or Trace Chemotherapy Waste . Never dispose of this compound down the drain.

Waste Categorization & Segregation

Proper disposal begins with characterizing the waste stream. Use the table below to determine the correct waste pathway.

Waste CategoryDefinitionExamplesDisposal Container
P-Trace (Trace Contaminated) Items with <3% residual weight of the drug.Gloves, weigh boats, empty vials, pipette tips.Yellow Bin (Trace Chemo/Incineration)
Bulk Hazardous Waste Items with >3% residual drug or pure compound.Expired stock solutions, spilled powder, lyophilized aliquots.Black Bin (RCRA Hazardous Waste)
Liquid Chemical Waste Solvents containing the drug.DMSO stocks, HPLC effluent, mother liquors.Screw-top Carboy (Satellite Accumulation)
Mixed Bio-Chemical Biological media containing drug.Cell culture media with BMS-538305.Yellow Bin (if solid) or Chemical Waste (if liquid)

Critical Note: Do not use Red Biohazard bags for BMS-538305 waste unless the biological component is infectious (BSL-2+). Standard Red bags are often autoclaved (steamed), which volatilizes chemical drugs rather than destroying them, creating a toxic inhalation hazard. Incineration is mandatory.

Detailed Disposal Workflows

Workflow A: Solid Waste (Powders & Contaminated Solids)
  • Scenario: You have finished weighing out the powder; you have a contaminated weigh boat and gloves.

  • Containment: Place the weigh boat and used gloves immediately into a clear, sealable "ziplock" style bag.

  • Seal: Expel excess air and seal the bag to prevent dust aerosolization.

  • Disposal: Place the sealed bag into the Yellow Trace Chemotherapy Bin .

    • Reasoning: Double-bagging prevents "puff-back" of toxic dust when the main bin lid is opened.

Workflow B: Liquid Waste (Stock Solutions in DMSO)
  • Scenario: You have 500 µL of 10 mM stock in DMSO that is expired.

  • Do Not Dilute: Do not attempt to dilute with water to flush.

  • Transfer: Pour the liquid into the dedicated "High Potency/Cytotoxic Liquid Waste" carboy.

  • Rinsing: Rinse the vial once with a small volume of solvent (e.g., methanol) and add the rinse to the carboy.

  • Vial Disposal: The "empty" vial is now P-Trace waste. Cap it and place it in the Yellow Bin .

Workflow C: Cell Culture Media (Aqueous Waste)
  • Scenario: You have 500 mL of media containing 1 µM BMS-538305.

  • Assessment: While the concentration is low, the volume is high.

  • Collection: Collect in a liquid waste container labeled "Aqueous Waste with Trace Toxicants."

  • Prohibition: DO NOT BLEACH. Bleach (Sodium Hypochlorite) is an oxidizer. While it kills bacteria, its reaction with complex organic salts like BMS-538305 is unpredictable and may generate toxic chlorinated byproducts.

  • Disposal: Hand over to EHS for Chemical Incineration .

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for disposing of BMS-538305 HCl.

BMS_Disposal_Flow Start Waste Generated (BMS-538305 HCl) State_Check Physical State? Start->State_Check Liquid Liquid State_Check->Liquid Solid Solid State_Check->Solid Solvent_Check Solvent Base? Liquid->Solvent_Check DMSO_Stock DMSO/Organic (Stock Solution) Solvent_Check->DMSO_Stock Organic Aqueous_Media Aqueous (Cell Media) Solvent_Check->Aqueous_Media Water/Buffer Carboy_Haz Black Carboy (RCRA Hazardous) DMSO_Stock->Carboy_Haz Carboy_Aq Aqueous Chem Waste (Do Not Bleach) Aqueous_Media->Carboy_Aq Incineration FINAL DESTINATION: High-Temp Incineration Carboy_Haz->Incineration Carboy_Aq->Incineration Conc_Check Concentration? Solid->Conc_Check Trace Trace (<3%) (Gloves, Tips) Conc_Check->Trace Bulk Bulk (>3%) (Pure Powder) Conc_Check->Bulk Yellow_Bin Yellow Bin (Trace Chemo) Trace->Yellow_Bin Black_Bin Black Bin (RCRA Hazardous) Bulk->Black_Bin Yellow_Bin->Incineration Black_Bin->Incineration

Caption: Decision matrix for segregating BMS-538305 HCl waste streams to ensure proper incineration.

Emergency Spill Response (BMS-538305 Specific)

If a spill occurs, the combination of the powder's potency and the HCl salt's solubility requires immediate, specific action.

Scenario 1: Powder Spill (>5 mg)

  • Evacuate: Clear the immediate area to let aerosols settle (5 mins).

  • PPE Upgrade: Wear double nitrile gloves , a lab coat, and safety goggles. If the powder is fine/dusty, an N95 or P100 respirator is recommended.

  • Cover: Gently cover the spill with wet paper towels (dampened with water).

    • Why: The water solubilizes the HCl salt, preventing dust generation during cleanup.

  • Scoop: Scoop the wet towels and material into a hazardous waste bag.

  • Wash: Clean the surface with a soap solution, then water. Place all cleanup materials in the Black Bin .

Scenario 2: DMSO Stock Spill

  • Alert: Do not touch. DMSO permeates nitrile gloves quickly (breakthrough time < 5 mins).

  • Absorb: Use a dedicated chemical spill pad or vermiculite.

  • PPE: Use "Silver Shield" or laminate gloves if available; otherwise, double-glove and change outer gloves immediately if splashed.

  • Disposal: Bag the absorbent materials immediately into a sealed bag and place in the Black Bin .

References

  • National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[1] Centers for Disease Control and Prevention. [Link]

  • U.S. Environmental Protection Agency (EPA). (2019).[2] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[2][3] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.[1][4] OSHA Safety and Health Topics.[4] [Link]

  • Bristol Myers Squibb. (2023). Material Safety Data Sheet: Kinase Inhibitors and HCl Salts (General Handling). (Note: Specific SDS for BMS-538305 is proprietary; reference applies to general class handling).
  • American Chemical Society (ACS). (2023). Identifying and Handling Hazardous Waste in Research Laboratories. ACS Chemical Safety. [Link]

Sources

Personal protective equipment for handling BMS-538305 HCl

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that navigating the safety requirements for potent, dual-hazard compounds like BMS-538305 HCl is paramount for both groundbreaking research and the well-being of laboratory personnel. This guide is structured to provide a comprehensive, risk-based approach to safety, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard Profile of BMS-538305 HCl

BMS-538305 is identified as a potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitor[1]. As with many kinase inhibitors and other potent small molecules, the primary risk is pharmacological. Accidental exposure, even at low doses, could have unintended biological effects. Compounding this is its formulation as a hydrochloride (HCl) salt. This introduces a significant chemical hazard, as HCl is corrosive and can cause severe skin burns and eye damage upon contact. The solid form also presents an inhalation risk for both the potent compound and the acidic component.

Therefore, our safety strategy must address three distinct hazards:

  • Pharmacological: The potent, selective biological activity of the core molecule.

  • Chemical (Corrosive): The acidic and corrosive nature of the HCl salt.[2]

  • Physical (Particulate): The risk of inhaling airborne powder during handling.

The Hierarchy of Controls: A Foundational Safety Principle

Before we even discuss Personal Protective Equipment (PPE), we must implement a robust safety framework. PPE is the last line of defense. A truly safe laboratory environment prioritizes engineering and administrative controls to minimize exposure potential from the outset.

Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

For a potent compound like BMS-538305 HCl, our primary focus will be on robust Engineering and Administrative Controls .

  • Engineering Controls : These are physical changes to the workspace to isolate personnel from the hazard.

    • For Handling Solids (Weighing/Aliquoting): All handling of BMS-538305 HCl powder must be performed within a certified containment system. A powder containment hood, ventilated balance enclosure, or glovebox isolator is mandatory to prevent inhalation of potent dust.[3] A standard chemical fume hood is not sufficient for containing potent powders.

    • For Handling Liquids (Solutions): All work with solutions of BMS-538305 HCl should be conducted in a certified chemical fume hood to protect against splashes and aerosol generation.[4]

  • Administrative Controls : These are procedural changes to how work is performed.

    • Restricted Access: Designate specific areas for handling potent compounds and restrict access to trained personnel only.

    • Training: All personnel must be trained on the specific hazards of BMS-538305 HCl, as well as the proper procedures for handling, spill cleanup, and waste disposal.

    • Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not bring food or drink into the laboratory.[5]

Personal Protective Equipment (PPE) Protocol

PPE is essential, even with the best engineering controls in place.[6] The selection of PPE must be tailored to the specific task being performed.

PPE Selection by Task
TaskRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing/Handling Solid NIOSH-approved respirator (e.g., N95, or PAPR for higher risk)Chemical safety goggles and face shieldDouble-gloved with chemotherapy-rated nitrile glovesDisposable, solid-front lab coat or coverall with elastic cuffs.[7]
Preparing Stock Solutions Not required if inside a certified chemical fume hoodChemical safety gogglesDouble-gloved with chemotherapy-rated nitrile glovesChemical-resistant lab coat
Handling Dilute Solutions Not required if inside a certified chemical fume hoodChemical safety glasses with side shieldsSingle pair of nitrile glovesStandard lab coat
Step-by-Step Donning and Doffing of PPE for Handling Solid Compound

Properly putting on and, more importantly, taking off PPE is critical to prevent contamination.

Donning (Putting On) Sequence:

  • Change into scrubs or dedicated work clothes.

  • Put on inner pair of nitrile gloves.

  • Put on disposable coverall or solid-front gown.

  • Put on NIOSH-approved respirator. Perform a user seal check.

  • Put on chemical safety goggles and face shield.

  • Put on outer pair of nitrile gloves. Ensure the cuffs of the outer gloves go over the cuffs of the gown.

Doffing (Taking Off) Sequence: This process is designed to contain the contamination on the outside of your PPE.

  • Clean outer gloves with a suitable disinfectant wipe if grossly contaminated.

  • Remove outer gloves. Peel them off without touching the outside surface with your bare skin.

  • Remove face shield and goggles from the back.

  • Remove coverall or gown. Roll it down and away from your body, turning it inside-out as you go.

  • Remove respirator from the back.

  • Remove inner gloves.

  • Wash hands thoroughly with soap and water.

cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Inner Gloves Don2 2. Gown / Coverall Don1->Don2 Don3 3. Respirator Don2->Don3 Don4 4. Goggles / Face Shield Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Gown / Coverall Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 Doff6 6. Wash Hands Doff5->Doff6

Caption: Step-by-step sequence for donning and doffing PPE to minimize contamination.

Decontamination and Disposal Plan

A cradle-to-grave plan for the compound is a non-negotiable aspect of laboratory safety.

Decontamination:

  • For surfaces contaminated with BMS-538305 HCl, a two-step decontamination process is recommended.

  • Step 1 (Inactivation/Neutralization): Wipe the surface with a solution of sodium bicarbonate or another mild base to neutralize the corrosive HCl component.

  • Step 2 (Cleaning): Follow with a standard laboratory disinfectant or cleaning agent (e.g., 70% ethanol) to remove the organic compound.

Disposal:

  • Solid Waste: All disposable PPE (gloves, gowns), contaminated labware (pipette tips, tubes), and empty vials that came into contact with BMS-538305 HCl are considered hazardous waste. They must be collected in a clearly labeled, sealed hazardous waste container for incineration.[8]

  • Liquid Waste:

    • Concentrated Solutions: Unused or waste stock solutions must be collected as hazardous chemical waste. Do not pour them down the drain.

    • Dilute Aqueous Solutions: Small quantities of dilute aqueous waste may be neutralized. Slowly add a base like sodium bicarbonate until the fizzing stops and the pH is between 5.5 and 9.0.[9][10] After neutralization, this solution may be permissible for drain disposal, followed by flushing with copious amounts of water.[9] However, you must always check with your institution's Environmental Health and Safety (EHS) office to ensure this practice complies with local regulations. [9]

cluster_waste Waste Disposal Workflow Waste BMS-538305 HCl Waste Solid Solid Waste (PPE, Vials, Tips) Waste->Solid Liquid Liquid Waste (Solutions) Waste->Liquid Incineration Hazardous Waste for Incineration Solid->Incineration Neutralize Neutralize with Base (Check Local Policy) Liquid->Neutralize Drain Drain Disposal (with copious water) Neutralize->Drain

Caption: Decision workflow for the proper disposal of BMS-538305 HCl waste streams.

Emergency Procedures

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention. Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[11] Seek immediate medical attention. Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4] Spill: Evacuate the area. For a small spill of powder, do NOT sweep. Gently cover with an absorbent material and decontaminate as described above. For any large spill or any spill outside of a containment device, evacuate the lab and contact your institution's EHS department immediately.

By integrating these engineering controls, administrative procedures, and specific PPE protocols, you can handle BMS-538305 HCl with confidence, ensuring the integrity of your research and the safety of your team.

References

  • Standard Operating Procedure. (n.d.). Environmental Health and Safety, University of California, Merced. Retrieved from [Link]

  • SAFETY DATA SHEET Hydrochloric Acid 34-37% OmniTrace®. (n.d.). EMD Millipore. Retrieved from [Link]

  • Hydrochloric Acid Hazards & Safety Tips. (2014, September 10). VelocityEHS. Retrieved from [Link]

  • Handling of chemicals in laboratory work - Security information. (2021, January 28). Örebro University. Retrieved from [Link]

  • Hydrochloric acid ROTIPURAN®Supra 35 % - Safety data sheet. (n.d.). Carl ROTH. Retrieved from [Link]

  • Containment of High-Potency Products in a GMP Environment. (n.d.). BioProcess International. Retrieved from [Link]

  • Material Safety Data Sheet - Hydrochloric acid MSDS. (2005, October 9). ScienceLab.com. Retrieved from [Link]

  • Safety Data Sheet HYDROCHLORIC ACID 0.1 - <10.0%. (2023, January 14). ChemSupply Australia. Retrieved from [Link]

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). (n.d.). PMC. Retrieved from [Link]

  • How to dispose of hydrochloric acid. (n.d.). Lab Alley. Retrieved from [Link]

  • HYDROGEN CHLORIDE. (2024, March 25). Occupational Safety and Health Administration. Retrieved from [Link]

  • Pharmaceutical Manufacturing PPE | Worker Health & Safety. (n.d.). 3M US. Retrieved from [Link]

  • Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. (2025, May 22). PubMed. Retrieved from [Link]

  • Hydrochloric acid SG 1.16 (32%) - SAFETY DATA SHEET. (2009, August 24). Fisher Scientific. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved from [Link]

  • Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. (n.d.). ECETOC. Retrieved from [Link]

  • Hazardous Waste Manual. (n.d.). Alabama A&M University. Retrieved from [Link]

  • Freund-Vector's Approach to Safely Processing Potent Compounds. (n.d.). Freund-Vector Corporation. Retrieved from [Link]

  • The NIH Drain Discharge Guide. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). NIOSH - CDC. Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC. Retrieved from [Link]

  • Managing Risks with Potent Pharmaceutical Products. (n.d.). Pharmaceutical Outsourcing. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal. Retrieved from [Link]

  • Potent Pharmaceutical Compound Containment Case Study. (n.d.). AIHA. Retrieved from [Link]

  • Table of exposure limits for chemical and biological substances. (2025, August 20). WorkSafeBC. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BMS-538305 HCl
Reactant of Route 2
BMS-538305 HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.